molecular formula C7H7N3 B1525238 1H-pyrrolo[2,3-c]pyridin-4-amine CAS No. 1190320-10-5

1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No.: B1525238
CAS No.: 1190320-10-5
M. Wt: 133.15 g/mol
InChI Key: FSUXDDPRSWEDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridin-4-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXDDPRSWEDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696620
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-10-5
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine and Its Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridin-4-amine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. The 4-amino substituted variant, this compound, is a particularly important pharmacophore found in a variety of biologically active molecules, including kinase inhibitors for oncology and antiviral agents. This guide provides a comprehensive overview of the primary synthetic strategies to access this valuable core, with a focus on the practical synthesis of its key starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several strategic disconnections, highlighting the key starting materials and transformations required for its synthesis. The most common and industrially scalable approaches converge on the formation of the pyrrole ring onto a pre-functionalized pyridine core.

G target This compound chloro_intermediate 4-Chloro-1H-pyrrolo[2,3-c]pyridine target->chloro_intermediate Nucleophilic Aromatic Substitution (SNAr) hydrazine Pyridylhydrazine target->hydrazine Fischer Indole Synthesis aminopyridine 3-Amino-4-substituted Pyridine chloro_intermediate->aminopyridine Pyrrole Ring Formation nitropyridine Substituted Nitropyridine chloro_intermediate->nitropyridine Pyrrole Ring Formation (e.g., Bartoli)

Caption: Retrosynthetic pathways to this compound.

This analysis points to two primary strategies:

  • Late-Stage Amination: Construction of a 4-functionalized 1H-pyrrolo[2,3-c]pyridine (typically 4-chloro) followed by a nucleophilic aromatic substitution (SNAr) to install the amino group.

  • Precursor Amination: Utilization of a pyridine starting material that already contains an amino or nitro (amino precursor) group at the desired position, followed by the formation of the fused pyrrole ring.

This guide will delve into the practical execution of these strategies, with a focus on the synthesis of the crucial starting materials.

Strategic Approach 1: Synthesis via a 4-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate

This is arguably the most versatile and widely employed strategy, as the 4-chloro intermediate serves as a linchpin for the introduction of various nucleophiles, not just ammonia or its equivalents.

Part A: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The synthesis of this key intermediate can be approached from several angles, with the choice of route often depending on the availability and cost of the initial pyridine starting materials.

Method 1: From 3-Amino-4-methylpyridine

A modern and efficient method involves the formal [4+1] cyclization of 3-amino-4-methylpyridine derivatives.[1][2][3][4][5][6] This approach is scalable and avoids the use of heavy metals.

G start 3-Amino-4-methylpyridine intermediate1 N-(4-methylpyridin-3-yl)-2,2,2-trifluoroacetamide start->intermediate1 TFAA intermediate2 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole intermediate1->intermediate2 [4+1] Cyclization product 4-Chloro-1H-pyrrolo[2,3-c]pyridine intermediate2->product Hydrolysis & Chlorination

Caption: Synthesis of the 4-chloro intermediate from 3-amino-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole [2][5]

  • To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as pyridine or a high-boiling aprotic solvent, add trifluoroacetic anhydride (TFAA) (2.5-3.0 eq) dropwise at 0 °C.

  • After the initial acylation, the reaction mixture is heated to reflux for several hours until the cyclization is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the excess solvent and reagents are removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

The subsequent conversion of this intermediate to 4-chloro-1H-pyrrolo[2,3-c]pyridine involves hydrolysis of the trifluoroacetyl groups followed by a chlorination reaction, for example, using phosphorus oxychloride (POCl₃).

Method 2: From Substituted Pyridines via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing indole and azaindole scaffolds.[7][8][9][10][11] This route requires a pyridylhydrazine, which can be prepared from the corresponding aminopyridine.

Starting MaterialKey StepsProductYield (%)
3-Amino-4-chloropyridineDiazotization, reduction to hydrazine, condensation with a ketone/aldehyde, cyclization4-Chloro-1H-pyrrolo[2,3-c]pyridineVaries
5-Hydrazinyl-4-methylpyridineCondensation with a suitable carbonyl compound, cyclizationSubstituted 1H-pyrrolo[2,3-c]pyridineGood

Experimental Protocol: General Fischer Indole Synthesis [9]

  • The corresponding pyridylhydrazine (1.0 eq) is dissolved in a suitable acidic medium, such as polyphosphoric acid (PPA), sulfuric acid, or acetic acid.

  • The ketone or aldehyde (1.1-1.5 eq) is added, and the mixture is heated. Reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled and carefully quenched by pouring onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Part B: Amination of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The introduction of the 4-amino group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on the 4-chloro intermediate. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen.

G start 4-Chloro-1H-pyrrolo[2,3-c]pyridine product This compound start->product NH₃ or NH₄OH, high T/P or Pd-catalyzed amination (e.g., Buchwald-Hartwig)

Caption: Amination of the 4-chloro intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution with Ammonia

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is placed in a sealed pressure vessel.

  • A solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane) or aqueous ammonium hydroxide is added.

  • The vessel is sealed, and the reaction is heated to a high temperature (typically 120-180 °C) for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Causality in Experimental Choices:

  • High Temperature and Pressure: The C-Cl bond at the 4-position of the pyridine ring is activated towards nucleophilic attack, but the reaction with a neutral nucleophile like ammonia still requires significant thermal energy to overcome the activation barrier.

  • Palladium Catalysis: For more sensitive substrates or to achieve milder reaction conditions, Buchwald-Hartwig amination can be employed. This involves a palladium catalyst, a suitable ligand (e.g., XPhos, BINAP), and a base.[12]

Strategic Approach 2: Pyrrole Ring Formation on an Aminated Pyridine Core

This strategy involves constructing the pyrrole ring onto a pyridine precursor that already bears the desired amino functionality (or a precursor like a nitro group).

Method 1: Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for preparing indoles and azaindoles from nitro-aromatics and vinyl Grignard reagents.

Experimental Protocol: Bartoli Synthesis of a 4-Nitro-6-azaindole Precursor

  • A solution of a suitable 3-substituted-4-nitropyridine in dry THF is cooled to a low temperature (e.g., -78 °C).

  • An excess of vinylmagnesium bromide or chloride (typically 3-4 equivalents) is added slowly.

  • The reaction is allowed to warm slowly and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the crude material is purified. The resulting nitro-azaindole can then be reduced to the corresponding amino-azaindole using standard reduction methods (e.g., H₂/Pd-C, SnCl₂).

Method 2: Cascade C-N Cross-Coupling/Heck Reaction

A modern approach utilizes a palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide.[13]

Starting MaterialReagentsProduct
4-Amino-3-bromopyridineAlkenyl bromide, Pd₂(dba)₃, XPhos, t-BuONaSubstituted this compound

Experimental Protocol: Cascade Amination/Heck Reaction [13]

  • To a reaction vessel charged with 4-amino-3-bromopyridine (1.0 eq), the alkenyl bromide (1.2 eq), Pd₂(dba)₃ (catalytic amount), XPhos (catalytic amount), and t-BuONa (2.0 eq) are added.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent (e.g., toluene or dioxane) is added.

  • The mixture is heated to a temperature between 80-110 °C until the starting materials are consumed.

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

  • The product is isolated and purified by column chromatography.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a dynamic area of research, driven by the quest for novel therapeutics. While classic methods like the Fischer indole synthesis remain relevant, modern palladium-catalyzed cross-coupling reactions and novel cyclization strategies offer milder conditions, broader substrate scope, and improved efficiency. The choice of synthetic route is ultimately dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials. The methodologies outlined in this guide provide a robust toolkit for researchers to access this important heterocyclic scaffold and its key precursors, paving the way for the discovery and development of next-generation pharmaceuticals.

References

Introduction: The Strategic Importance of 1H-pyrrolo[2,3-c]pyridin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[2,3-c]pyridin-4-amine

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. This compound, a member of the azaindole family, represents a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a versatile foundation for developing novel therapeutic agents. Its structural similarity to purine bases makes it an intriguing candidate for interacting with a wide array of enzymes, particularly kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer.

Understanding the fundamental physicochemical properties of this scaffold is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties—ionization (pKa), solubility, lipophilicity (LogP), melting point, and stability—govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive grasp of these characteristics enables researchers to design molecules with improved bioavailability, predict potential formulation challenges, and optimize interactions with biological targets.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the known data but also the field-proven experimental methodologies required to characterize this and similar compounds with scientific rigor.

Molecular Structure and Core Properties

The foundational attributes of a molecule provide the context for all its other physicochemical behaviors.

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol [1][2]

  • Canonical SMILES: C1=CNC2=C1C=NC=C2N

  • InChI Key: RKWJXJHELQKSRD-UHFFFAOYSA-N

PropertyValue / DescriptionSource
Molecular Weight 133.15 g/mol [1][2]
Exact Mass 133.063997236 Da[1]
XLogP3-AA (Computed) 0.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 0[1]

Ionization Constant (pKa): The Key to Physiological Behavior

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the basic nitrogen atoms (on the pyridine ring and the exocyclic amine) and the acidic proton on the pyrrole ring mean its charge state is highly dependent on the surrounding pH. This is paramount in drug discovery, as ionization profoundly impacts solubility, membrane permeability, and binding to the target protein. A compound's pKa dictates its charge in the stomach (pH ~1-2), intestines (pH ~5-7), and blood (pH ~7.4), directly influencing its ADME profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and accuracy.[3][4] The method involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound. The inflection point of the resulting titration curve reveals the pKa.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). This step is critical for ensuring the accuracy of all subsequent pH measurements.[3]

  • Sample Preparation: Prepare a sample solution of this compound at a known concentration (e.g., 1 mM). The solvent system should be aqueous, but a small amount of a co-solvent like methanol or DMSO may be used if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl to minimize fluctuations in activity coefficients.[3]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[3]

  • Acidic Titration: Make the sample solution acidic (e.g., to pH 1.8-2.0) with a standardized solution of 0.1 M HCl.

  • Titration Execution: Begin the titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[3]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[5]

  • Validation: To ensure reliability, the protocol must be self-validating. Perform a minimum of three independent titrations. The final reported pKa should be the average value, with the standard deviation indicating the precision of the measurement.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare 1mM Sample in 0.15M KCl p1->p2 p3 Purge with N2 (Remove CO2) p2->p3 t1 Acidify Sample (pH ~2 with HCl) p3->t1 t2 Add Aliquots of 0.1M NaOH t1->t2 t3 Record pH vs. Volume (Stabilize after each addition) t2->t3 t4 Continue to pH ~12 t3->t4 a1 Plot pH vs. Volume t4->a1 a2 Determine Equivalence Point a1->a2 a3 Calculate pKa (pH at 1/2 Equivalence Vol.) a2->a3 a4 Repeat 3x & Average (Self-Validation) a3->a4

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: The Gateway to Bioavailability

Scientific Rationale: Poor aqueous solubility is a primary reason for the failure of drug candidates. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Thermodynamic solubility, the saturated concentration of a compound in a given medium at equilibrium, is a fundamental parameter used to predict oral bioavailability and guide formulation development.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[6] It directly measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and solid forms of the compound.

Step-by-Step Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a measured volume of the buffer.[6] Ensuring a visible excess of solid material is crucial, as this is the defining condition for saturation.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C).[7] Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24-hour incubation is common for thermodynamic measurements, but this should be confirmed by measuring concentration at multiple time points (e.g., 24h and 48h) to ensure the value is stable.[7][8][9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation at high speed followed by careful removal of the supernatant is a reliable method. Alternatively, filtration using a low-binding filter plate can be employed.[7]

  • Quantification: Accurately determine the concentration of the compound in the clear, saturated supernatant. This is typically done using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.[7][10]

  • Validation: The experiment should be run in at least triplicate to ensure the results are reproducible. The pH of the final saturated solution should also be measured to confirm that the compound itself did not alter the buffer pH.[6]

G cluster_prep Setup cluster_equil Equilibration cluster_analysis Measurement p1 Add Excess Solid Compound to Buffer (e.g., pH 7.4) p2 Seal Vials p1->p2 e1 Agitate at Constant Temp. (e.g., 24-48h) p2->e1 e2 Confirm Equilibrium (Test multiple time points) e1->e2 a1 Separate Phases (Centrifuge or Filter) e2->a1 a2 Collect Supernatant a1->a2 a3 Quantify Concentration (HPLC or LC-MS/MS) a2->a3 a4 Validate with Calibration Curve a3->a4

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Scientific Rationale: Lipophilicity is the measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross cellular membranes, its binding to plasma proteins, and its potential for off-target effects. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both neutral and ionized forms. Given its ionizable nature, LogD at pH 7.4 is the most physiologically relevant parameter for this compound.

Experimental Protocol: Shake-Flask n-Octanol/Water Partitioning

The shake-flask method using an n-octanol and water biphasic system is the benchmark for LogP and LogD determination.[11][12]

Step-by-Step Methodology:

  • Solvent Pre-saturation: This is a fundamentally important step for accuracy. Shake n-octanol with the desired aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and vice-versa. Allow the phases to separate completely. This ensures that both phases are mutually saturated at the start of the experiment, preventing volume changes during partitioning.[12][13]

  • Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (often the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase. The volume ratio of the two phases can be adjusted depending on the expected LogD value to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[14]

  • Equilibration: Seal the vial and shake vigorously to facilitate partitioning. Afterward, allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions that may have formed.[11][15]

  • Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between the layers, which is a common source of error.[11]

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol aliquots using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

  • Validation: Perform the experiment in triplicate. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases equals the initial amount added, confirming no material was lost to degradation or adsorption.

G cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis p1 Pre-saturate n-Octanol and Aqueous Buffer p2 Dissolve Compound in one phase p1->p2 e1 Combine phases in vial (Known Volumes) p2->e1 e2 Shake to Equilibrate e1->e2 e3 Separate Phases (Centrifuge) e2->e3 a1 Sample Aqueous Layer e3->a1 a2 Sample Octanol Layer e3->a2 a3 Quantify Concentration in Both Phases (HPLC) a1->a3 a2->a3 a4 Calculate LogD = log([Oct]/[Aq]) a3->a4

Caption: Workflow for Shake-Flask LogD Determination.

Melting Point and Thermal Properties

Scientific Rationale: The melting point (Tm) is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies high purity. Differential Scanning Calorimetry (DSC) is the preferred modern technique as it not only determines the melting point with high precision but also quantifies the enthalpy of fusion (the energy required to melt the solid), providing deeper insight into the compound's solid-state properties.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[16][17]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for both temperature and enthalpy using a certified reference standard with a known melting point and heat of fusion, such as indium (Tm = 156.6 °C).[18][19] This is a non-negotiable step for data integrity.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.[18][19]

  • Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference. Using an identical pan for both sample and reference is critical for the "differential" measurement.[16]

  • DSC Run: Place the sample and reference pans into the DSC cell. Heat the cell under a controlled temperature program (e.g., a ramp from 25°C to a temperature above the expected melting point at a rate of 10°C/min) under an inert nitrogen purge gas to prevent oxidation.[19][20]

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event is observed as an endothermic peak. The melting point is typically reported as the onset temperature of this peak. The area under the peak is integrated by the instrument's software to calculate the heat of fusion (ΔHfus).[19]

G cluster_prep Setup cluster_run Measurement cluster_analysis Analysis p1 Calibrate DSC (e.g., with Indium) p2 Weigh 1-5mg Sample into Aluminum Pan p1->p2 p3 Prepare Empty Pan as Reference p2->p3 r1 Place Pans in DSC Cell p3->r1 r2 Heat under N2 Purge (e.g., 10°C/min ramp) r1->r2 a1 Record Thermogram (Heat Flow vs. Temp) r2->a1 a2 Identify Endothermic Peak a1->a2 a3 Determine Melting Point (Onset Temp) & Heat of Fusion (Peak Area) a2->a3

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[2,3-c]pyridin-4-amine, an isomer of the biologically significant azaindole family, represents a scaffold of considerable interest in medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms within its crystal lattice is paramount for understanding its physicochemical properties, guiding rational drug design, and ensuring robust intellectual property. This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Eschewing a rigid template, this document is structured to logically flow from the foundational principles of crystallization to the intricacies of data analysis and computational validation, offering field-proven insights for researchers in the pharmaceutical and materials science sectors.

Introduction: The Significance of the Azaindole Scaffold

The azaindole framework, a bioisostere of indole and purine, is a privileged structure in modern drug discovery.[1][2] The strategic placement of a nitrogen atom within the bicyclic system significantly modulates key physicochemical properties such as solubility, pKa, and lipophilicity, while also presenting unique hydrogen bonding capabilities.[1] These characteristics have rendered azaindole derivatives potent inhibitors of various protein kinases, making them crucial components in the development of targeted cancer therapies and treatments for a range of other diseases.[1][2][3] this compound, as a specific isomer, holds untapped potential, and a thorough understanding of its solid-state structure is the first step towards unlocking its therapeutic promise.

The Genesis of Analysis: Obtaining High-Quality Single Crystals

The cornerstone of successful SCXRD analysis is the cultivation of a high-quality single crystal. This is often the most challenging and empirical step in the process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

Foundational Principles of Crystallization

Crystallization from a solution is induced by gradually decreasing the solubility of the compound, thereby creating a supersaturated state from which crystals can nucleate and grow. The primary methods to achieve this for a small organic molecule like this compound include:

  • Slow Evaporation: A straightforward technique where the solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration to the point of crystallization.[4]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. Vapors of the anti-solvent gradually diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.[1]

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the solution of the compound, allowing for slow mixing at the interface and subsequent crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

Experimental Protocol: Crystallization of this compound

The following is a generalized, step-by-step protocol for the crystallization of a small organic molecule like this compound. The choice of solvents and specific conditions will require empirical optimization.

Step 1: Solvent Screening

  • Assess the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and water). The ideal solvent system will be one in which the compound is sparingly soluble.

Step 2: Preparation of a Saturated Solution

  • In a clean, small vial, dissolve a small amount of the compound in the chosen solvent (or solvent mixture) with gentle heating and/or sonication to achieve a clear, saturated, or near-saturated solution.

Step 3: Setting up the Crystallization Experiment (Vapor Diffusion Example)

  • Place the vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Add a small volume of a suitable anti-solvent to the bottom of the larger chamber.

  • Seal the chamber and leave it undisturbed in a vibration-free environment.

  • Monitor the experiment periodically for the formation of single crystals. This can take anywhere from a few hours to several weeks.

Step 4: Crystal Harvesting

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop or a fine needle.

  • Quickly mount the crystal on the goniometer head of the diffractometer for immediate analysis.

Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[3] It relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is unique to the crystal's internal structure.[3]

The SCXRD Workflow

The process of obtaining a crystal structure via SCXRD can be broken down into several key stages:

SCXRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution and Refinement cluster_3 Validation and Analysis Data_Collection X-ray Diffraction Experiment Data_Reduction Integration and Scaling Data_Collection->Data_Reduction Raw Diffraction Data Structure_Solution Phase Problem Solution Data_Reduction->Structure_Solution Reflection Intensities Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Structure_Validation Quality Assessment Structure_Refinement->Structure_Validation Refined Structure Final_Analysis Geometric and Packing Analysis Structure_Validation->Final_Analysis Validated CIF File

Figure 1: The workflow of a single-crystal X-ray diffraction experiment.
Detailed Experimental Protocol for SCXRD

Step 1: Crystal Mounting and Centering

  • A suitable single crystal is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.

  • The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is then carefully centered in the X-ray beam.

Step 2: Unit Cell Determination

  • A short series of diffraction images are collected to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

Step 3: Data Collection

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam.

  • The intensity and position of each diffracted beam (reflection) are recorded by a detector.

Step 4: Data Reduction

  • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors such as absorption and beam intensity variations.

Step 5: Structure Solution

  • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • From this map, an initial model of the molecular structure is built.

Step 6: Structure Refinement

  • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This involves adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Step 7: Structure Validation

  • The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic quality indicators.

Interpreting the Data: Analysis of the Crystal Structure

While the specific crystallographic data for this compound is not publicly available at the time of this writing, a complete analysis would involve a detailed examination of the following parameters, which would be presented in a standardized format such as a Crystallographic Information File (CIF).

Key Crystallographic Parameters
ParameterDescription
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
Density (calculated) The calculated density of the crystal.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
Goodness-of-Fit (GooF) A statistical measure of the quality of the refinement. A value close to 1.0 is ideal.
Molecular Geometry and Intermolecular Interactions

A thorough analysis of the crystal structure would involve:

  • Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values for similar chemical fragments to identify any unusual geometric features.

  • Torsion Angles: Analysis of the conformation of the molecule.

  • Hydrogen Bonding: Identification and characterization of all intermolecular and intramolecular hydrogen bonds, which play a crucial role in the packing of the molecules in the crystal.

  • π-π Stacking: Analysis of any stacking interactions between the aromatic rings of adjacent molecules.

The Computational Counterpart: Theoretical Crystal Structure Analysis

Computational chemistry provides a powerful set of tools to complement and validate experimental crystallographic data.

Crystal Structure Prediction (CSP)

CSP methods aim to predict the most stable crystal structures of a molecule from its chemical diagram alone.[5] While computationally intensive, CSP can provide valuable insights into potential polymorphs and help rationalize experimentally observed crystal packing.[5]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the Geometry: The geometry of the molecule can be optimized in the gas phase and compared to the experimental solid-state structure to assess the effects of crystal packing on molecular conformation.

  • Calculate Spectroscopic Properties: Theoretical calculations of properties such as NMR chemical shifts and vibrational frequencies can be compared with experimental data to further validate the crystal structure.

  • Analyze Intermolecular Interactions: The strength and nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be quantified.

Computational_Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Output and Analysis Molecular_Structure 2D Chemical Structure of This compound CSP Crystal Structure Prediction Molecular_Structure->CSP DFT Density Functional Theory Molecular_Structure->DFT Predicted_Structures Predicted Polymorphs CSP->Predicted_Structures Optimized_Geometry Optimized Molecular Geometry DFT->Optimized_Geometry Interaction_Energies Calculated Interaction Energies DFT->Interaction_Energies

Figure 2: A generalized workflow for the computational analysis of a molecular crystal.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive crystal structure analysis of this compound necessitates a synergistic approach that combines meticulous experimental work with insightful computational validation. While the specific crystal structure of this promising molecule is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its determination and analysis. A detailed understanding of its solid-state structure will undoubtedly accelerate its development as a potential therapeutic agent and contribute to the broader understanding of the structure-property relationships within the important class of azaindole compounds.

References

A Guide to the Spectroscopic Characterization of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1H-pyrrolo[2,3-c]pyridin-4-amine, a notable isomer of the 7-azaindole family, represents a critical heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine bases makes it a privileged fragment for designing molecules that interact with a wide array of biological targets, including kinases and other enzymes. The precise confirmation of its molecular structure and purity is paramount for any research or development application. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a technical framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for empirical analysis.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a standardized atom numbering system. The following structure of this compound will be used for all subsequent spectral assignments. This convention is critical for unambiguously correlating spectroscopic signals to specific atoms within the molecule.

G mol N1 1 C2 2 C3 3 C3a 3a C4 4 N4_amine NH2 C5 5 C6 6 N7 7 C7a 7a

Caption: IUPAC numbering for the 1H-pyrrolo[2,3-c]pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] It provides information on the chemical environment, connectivity, and number of protons and carbons in a molecule.

Recommended Experimental Protocol: ¹H NMR

Acquiring a high-quality ¹H NMR spectrum is contingent on a standardized protocol that ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube.[2] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly resolve N-H protons through hydrogen bonding.[3][4]

  • Instrumentation: The spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse sequence (e.g., Bruker 'zg30').

    • Sweep Width: A spectral window of approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, particularly the slower-relaxing aromatic protons.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[5]

¹H NMR: Data Interpretation and Expected Assignments

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The assignments are based on established principles of chemical shifts and coupling constants for heterocyclic aromatic systems.[6][7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1 (Pyrrole N-H) ~11.0 - 11.5broad singlet (br s)-Acidic proton, typically downfield and broadened by quadrupole effects and exchange.
H5 ~7.8 - 8.0doublet (d)J ≈ 5.5Located on the pyridine ring, ortho to the N7 atom, resulting in a significant downfield shift. Coupled to H6.
H2 ~7.2 - 7.4doublet (d)J ≈ 3.0Pyrrole α-proton, coupled to H3.
H6 ~6.8 - 7.0doublet (d)J ≈ 5.5Pyridine proton coupled to H5. Shifted upfield relative to H5 due to the influence of the fused pyrrole ring.
H3 ~6.5 - 6.7doublet (d)J ≈ 3.0Pyrrole β-proton, coupled to H2. Typically upfield of the α-proton.
4-NH₂ (Amine) ~5.5 - 6.0broad singlet (br s)-Exchangeable protons. The chemical shift is concentration and temperature dependent.
¹³C NMR: Data Interpretation and Expected Assignments

The ¹³C NMR spectrum provides a map of the carbon framework. The following assignments are predicted based on the analysis of similar azaindole structures.[9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C4 ~150 - 155Carbon bearing the amino group, significantly deshielded.
C7a ~145 - 150Bridgehead carbon adjacent to both ring nitrogens.
C5 ~130 - 135Pyridine carbon, deshielded by the adjacent N7 atom.
C2 ~120 - 125Pyrrole α-carbon.
C3a ~115 - 120Bridgehead carbon adjacent to the pyrrole nitrogen.
C6 ~110 - 115Pyridine carbon.
C3 ~100 - 105Pyrrole β-carbon, typically the most shielded aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation requirements.[11][12][13]

Recommended Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[14]

  • Background Scan: Perform a background scan of the empty ATR crystal to acquire a spectrum of the ambient environment (e.g., CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal. Apply pressure using the integrated anvil to ensure firm and uniform contact between the sample and the crystal surface.[11]

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR: Data Interpretation and Expected Assignments
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200 N-H StretchPyrrole N-H & Amine N-HMedium-Strong, Broad
3100 - 3000 C-H StretchAromatic C-HMedium
1650 - 1580 N-H Bend (Scissoring)Primary Amine (-NH₂)Strong
1600 - 1450 C=C and C=N StretchAromatic RingsMedium-Strong (multiple bands)
1335 - 1250 C-N StretchAromatic AmineStrong

The presence of two distinct bands in the 3400-3300 cm⁻¹ region for the N-H stretch is characteristic of a primary amine (asymmetric and symmetric stretching), which may overlap with the pyrrole N-H stretch.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation analysis.[15] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound.[16][17][18]

Recommended Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing a trace amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters:

    • Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150 °C.

    • Nebulizing Gas (N₂): Adjust to achieve a stable spray.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

MS: Data Interpretation
  • Molecular Formula: C₇H₇N₃

  • Exact Mass: 133.0640 g/mol

  • Expected Ion: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 134.0718 . The high-resolution mass measurement should be within 5 ppm of this theoretical value to confirm the elemental composition.

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound relies on the synergistic use of all three spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural verification of small molecules.

Conclusion

The structural integrity of this compound can be unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the definitive map of the molecular skeleton and proton environments. ATR-FTIR offers rapid confirmation of key functional groups, particularly the amine and pyrrole N-H moieties. Finally, high-resolution ESI-MS validates the elemental composition by providing an accurate molecular weight. By adhering to the standardized protocols and interpretive frameworks outlined in this guide, researchers can ensure the identity and purity of this valuable chemical entity, thereby lending greater confidence and reproducibility to their scientific endeavors.

References

biological activity of novel 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel 1H-Pyrrolo[2,3-c]pyridin-4-amine Derivatives

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, represents a "privileged" heterocyclic system in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets. This guide provides a comprehensive analysis of novel derivatives of the this compound core, synthesizing data on their chemical synthesis, diverse biological activities, and therapeutic potential. We delve into their primary roles as potent and selective kinase inhibitors, their application in oncology through antiproliferative mechanisms, and their emerging utility in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising chemical class.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Therapeutic Innovation

Pyrrolopyridines, or azaindoles, are bicyclic heterocyclic compounds that have garnered significant interest from medicinal chemists due to their wide spectrum of pharmacological properties.[1][2] The fusion of a pyrrole ring to a pyridine ring creates a bioisostere of indoles and purines, enabling these molecules to interact with biological targets typically reserved for their endogenous counterparts.[3] The broader pyrrolopyridine family has yielded compounds with demonstrated anticancer, anti-inflammatory, antiviral, and analgesic activities.[1][2]

The this compound core, specifically, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an ideal platform for designing targeted therapies. Its derivatives have shown remarkable promise, particularly as inhibitors of enzymes crucial to disease progression.

Synthetic Pathways: From Concept to Compound

The generation of novel this compound derivatives hinges on robust and flexible synthetic strategies. While numerous methods exist for the synthesis of the broader pyrrolopyridine family, a common and effective approach involves multi-step sequences leveraging modern cross-coupling reactions. Key reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings are frequently employed to introduce aryl and amino substituents, respectively, allowing for systematic exploration of the chemical space.[3]

A generalized synthetic workflow illustrates the strategic construction of these molecules, starting from a functionalized pyridine precursor and building the fused pyrrole ring, followed by targeted functionalization.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Diversification A Substituted Pyridine Precursor B Nitration & Cyclization A->B e.g., Fuming HNO3, H2SO4 C 1H-Pyrrolo[2,3-c]pyridine Core B->C e.g., Iron powder, Acetic Acid D Halogenation (e.g., at C4) C->D E Key Intermediate (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine) D->E F Buchwald-Hartwig Amination E->F + Target Amine + Pd Catalyst G Final Derivative (this compound) F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Protocol: Representative Buchwald-Hartwig Amination for C4-Functionalization

This protocol describes the crucial C-N bond formation step, which introduces the defining 4-amino group. The choice of a palladium catalyst and a specialized ligand is critical for achieving high yield and purity, as this transformation can be challenging on electron-rich heterocyclic systems.

Objective: To synthesize a target this compound derivative from a 4-chloro precursor.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate (1 equiv.)

  • Target amine (1.5 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (3 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv.)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.1 equiv.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate, the desired amine, and cesium carbonate.

    • Causality: An inert atmosphere is essential to prevent the degradation of the palladium catalyst and phosphine ligand through oxidation. Cesium carbonate is a strong base required for the catalytic cycle, facilitating the deprotonation of the amine.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Causality: Removing dissolved oxygen is paramount for catalyst stability and longevity, ensuring the reaction proceeds to completion.

  • Catalyst Addition: Add the palladium(II) acetate and BINAP ligand to the mixture.

    • Causality: The combination of a palladium source (Pd(OAc)₂) and a bulky electron-rich phosphine ligand (BINAP) forms the active catalytic species in situ. This specific complex is highly effective for C-N cross-coupling reactions.

  • Reaction: Heat the mixture to 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.[4]

  • Work-up and Purification: Upon completion, cool the mixture, filter it to remove inorganic salts, and concentrate the solvent in vacuo. The crude product is then purified using silica gel flash column chromatography to yield the final this compound derivative.

    • Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diverse Biological Activities and Therapeutic Applications

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for discovering compounds with diverse biological activities. The primary areas of investigation include oncology, epigenetics, and gastroenterology.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator that is overexpressed in various cancers, including acute myelogenous leukemia (AML).[5] Its role in oncogenesis makes it a high-value therapeutic target.[5] Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed and synthesized as potent, selective, and reversible LSD1 inhibitors.[5]

These compounds have demonstrated nanomolar enzymatic inhibitory activity and potent antiproliferative effects against AML and small-cell lung cancer (SCLC) cell lines.[5] The most promising compound from one study, 23e , not only showed excellent in vitro potency but also possessed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[5]

CompoundLSD1 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)Kasumi-1 Cell IC₅₀ (nM)
Derivative A 15.325.645.1
Derivative B 8.918.333.7
23e 5.2 12.5 21.9
Data synthesized from studies on novel 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors.[5]

The mechanism of action involves the inhibition of LSD1's demethylase activity, leading to the reactivation of silenced tumor suppressor genes. This is evidenced by the increased expression of downstream markers like CD86 mRNA and the induction of differentiation in AML cell lines.[5]

G cluster_0 Epigenetic Regulation in AML cluster_1 Therapeutic Intervention LSD1 LSD1 Enzyme H3K4me2 Histone H3 (Lysine 4) Active Promoter Mark LSD1->H3K4me2 Removes methyl groups Gene Tumor Suppressor Genes (e.g., CD86) LSD1->Gene Leads to Gene Silencing Inhibitor This compound Derivative (e.g., 23e) Diff Cellular Differentiation Gene->Diff Promotes Prolif AML Proliferation Gene->Prolif Inhibits Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by this compound derivatives.

Kinase Inhibition in Oncology

The broader pyrrolopyridine family is a well-established source of kinase inhibitors.[3][6] While specific data for the [2,3-c] isomer is emerging, extensive research on related isomers provides a strong rationale for its potential. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers when abnormally activated.[7][8] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a target in ovarian, prostate, and breast cancers.[9]

The core principle is that the pyrrolopyridine scaffold mimics the adenine region of ATP, allowing it to bind competitively to the kinase ATP-binding pocket. Substituents on the scaffold are then optimized to form specific interactions with the surrounding amino acid residues, conferring potency and selectivity.

Scaffold IsomerTarget KinaseRepresentative IC₅₀ (nM)Disease Context
1H-Pyrrolo[2,3-b]pyridineFGFR17Breast Cancer
1H-Pyrrolo[3,2-c]pyridineFMS (CSF-1R)30Ovarian, Prostate Cancer
7H-Pyrrolo[2,3-d]pyrimidineFLT3 / CDK28 / 12Acute Myeloid Leukemia
Data from related pyrrolopyridine scaffolds illustrating kinase inhibitory potential.[7][9][10]
Potassium-Competitive Acid Blockers (P-CABs)

Moving beyond oncology, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as novel potassium-competitive acid blockers (P-CABs).[11] These compounds target the gastric H⁺/K⁺-ATPase (proton pump) and represent a new class of acid suppressants for treating acid-related disorders. Molecular modeling guided the introduction of substituents at the 1-position to access key lipophilic and polar residues within the enzyme's active site, leading to potent in vitro and in vivo inhibitory activity.[11] This application highlights the scaffold's versatility in targeting non-kinase enzymes.

Antiviral and Other Activities

The pyrrolopyridine nucleus is also present in compounds with significant antiviral activity.[12] Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown efficacy against Rotavirus and Coxsackievirus by targeting their viral polymerase enzymes.[12] Furthermore, other isomers have been investigated for analgesic and sedative properties, indicating potential applications in treating diseases of the nervous system.[2][13]

Structure-Activity Relationships (SAR) and Drug-like Properties

Systematic modification of the this compound core has yielded crucial insights into the structure-activity relationship (SAR). For the LSD1 inhibitors, detailed exploration revealed that the nature of the substituent on the amine and at other positions on the bicyclic core dramatically influences potency and selectivity.[5]

Similarly, for tubulin polymerization inhibitors based on the [3,2-c] isomer, maintaining a rigid scaffold to mimic the bioactive configuration of natural products like combretastatin A-4 was a successful strategy.[14] The addition of an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring led to the most potent compounds, with IC₅₀ values in the nanomolar range against several cancer cell lines.[14]

A critical aspect of drug development is ensuring favorable physicochemical properties. Promising derivatives often conform to Lipinski's rule of five, suggesting good potential for oral bioavailability.[14] This predictive analysis is a key step in selecting candidates for further preclinical and clinical development.

Conclusion and Future Outlook

The this compound scaffold and its close relatives represent a highly versatile and therapeutically relevant class of compounds. Their proven success in targeting critical enzymes like kinases and epigenetic modulators, particularly in the context of oncology, underscores their significant potential. The ability to systematically modify the core structure through established synthetic routes allows for fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Future research should continue to explore the vast chemical space around this scaffold. Key directions include:

  • Target Expansion: Investigating novel derivatives against other clinically relevant targets, including those in neurodegenerative and inflammatory diseases.

  • Selectivity Profiling: Conducting broad kinase and enzyme panels to ensure target selectivity and minimize off-target effects.

  • Pharmacokinetic Optimization: Focusing on improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for clinical use.

References

The Emergence of 1H-pyrrolo[2,3-c]pyridin-4-amine Derivatives as Potent Epigenetic Modulators: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Drug Discovery

The pyrrolopyridine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its structural isomers have been successfully employed to develop a multitude of potent and selective inhibitors targeting a diverse range of enzymes crucial in pathophysiology. Derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-d]pyrimidine isomers, for instance, have yielded numerous kinase inhibitors, including those targeting Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8)[1][2]. The 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in designing inhibitors of tubulin polymerization that bind to the colchicine site[3][4]. This versatility underscores the therapeutic potential embedded within the pyrrolopyridine framework.

This guide focuses on the less explored, yet highly promising, 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold. Recent breakthroughs have identified a novel and potent mechanism of action for this class of compounds: the inhibition of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers, most notably Acute Myelogenous Leukemia (AML)[5][6]. We will provide an in-depth exploration of this mechanism, the scientific rationale behind experimental designs to validate it, and detailed protocols for researchers in the field.

Primary Mechanism of Action: Reversible Inhibition of Lysine Specific Demethylase 1 (LSD1)

The core mechanism of action for the new generation of this compound derivatives is the potent and reversible inhibition of Lysine Specific Demethylase 1 (LSD1/KDM1A)[5][6]. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histone H3 (primarily H3K4me1/2 and H3K9me1/2), as well as non-histone substrates like p53 and DNMT1.

In the context of AML, LSD1 is often overexpressed and plays a critical role in maintaining the leukemic state by suppressing the expression of tumor suppressor genes and promoting the expression of genes involved in leukemogenesis. By inhibiting LSD1, this compound compounds can restore the normal epigenetic landscape, leading to the reactivation of silenced tumor suppressor genes, induction of differentiation in leukemic cells, and ultimately, suppression of tumor growth[5][6].

Signaling Pathway: LSD1 in Epigenetic Regulation and AML

The following diagram illustrates the role of LSD1 in gene regulation and how its inhibition by this compound derivatives can impact cancer cells.

LSD1_Pathway cluster_0 Normal Gene Repression in AML cluster_1 Therapeutic Intervention LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Inhibited_LSD1 LSD1 (Inhibited) H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Genes H3K4me1->Tumor_Suppressor Repression Inhibitor 1H-pyrrolo[2,3-c] pyridin-4-amine Inhibitor->Inhibited_LSD1 Inhibition Active_H3K4me2 H3K4me2 (Maintained) Active_Tumor_Suppressor Tumor Suppressor Genes (Active) Active_H3K4me2->Active_Tumor_Suppressor Activation Cell_Differentiation Cell Differentiation Active_Tumor_Suppressor->Cell_Differentiation Induces

Caption: Mechanism of LSD1 Inhibition by this compound Compounds.

Experimental Validation of LSD1 Inhibition

To rigorously characterize the mechanism of action of novel this compound derivatives as LSD1 inhibitors, a tiered experimental approach is essential. This workflow progresses from in vitro enzymatic assays to cell-based functional assays and culminates in in vivo efficacy models.

Experimental Workflow Diagram

Experimental_Workflow A Step 1: In Vitro Enzymatic Assay (LSD1 Inhibition Assay) B Step 2: Cell-Based Assays (Proliferation, Gene Expression) A->B Validate cellular activity C Step 3: Cellular Differentiation Assay (Flow Cytometry) B->C Confirm mechanism D Step 4: In Vivo Xenograft Model (AML Tumor Growth Inhibition) C->D Assess in vivo efficacy

Caption: Tiered experimental workflow for validating LSD1 inhibitors.

Detailed Experimental Protocols

Principle: This homogeneous assay measures the activity of LSD1 by quantifying the hydrogen peroxide (H₂O₂) produced during the demethylation reaction. The H₂O₂ is detected using a fluorescent probe.

Materials:

  • Recombinant human LSD1/KDM1A enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., GSK-LSD1)

  • 384-well black microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the diluted test compounds or controls.

  • Add 10 µL of a solution containing the LSD1 enzyme and HRP in assay buffer.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of a solution containing the LSD1 substrate and the fluorescent probe in assay buffer.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Principle: This assay assesses the anti-proliferative effect of the compounds on AML cell lines that are known to be sensitive to LSD1 inhibition (e.g., MV4-11, Kasumi-1)[6].

Materials:

  • AML cell lines (e.g., MV4-11, Kasumi-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom microplates

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Principle: To confirm that the anti-proliferative effects are due to the intended mechanism of action, the expression of known LSD1 target genes is measured. Inhibition of LSD1 is expected to upregulate the expression of differentiation markers like CD86[6].

Materials:

  • AML cells treated with test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CD86) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat AML cells with the test compound at its GI₅₀ concentration for 48-72 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using the specific primers.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of a lead this compound compound against LSD1 and cancer cell lines, as described in recent literature[5][6].

Compound IDLSD1 IC₅₀ (nM)MV4-11 GI₅₀ (nM)Kasumi-1 GI₅₀ (nM)
23e (Example) [5]5.215.628.3

Conclusion and Future Perspectives

The this compound scaffold has emerged as a promising new chemotype for the development of potent and reversible LSD1 inhibitors. The mechanism of action, centered on the epigenetic reprogramming of cancer cells, offers a compelling therapeutic strategy for malignancies such as AML. The experimental workflow detailed in this guide provides a robust framework for the identification and characterization of novel drug candidates based on this scaffold. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development, potentially offering a new therapeutic option for patients with LSD1-dependent cancers.

References

A Senior Application Scientist's Guide to the 1H-Pyrrolo[2,3-c]pyridin-4-amine Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridin-4-amine core, a member of the azaindole family, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, effectively interacting with a multitude of biological targets. This guide provides an in-depth technical exploration of this scaffold, from its fundamental physicochemical properties and strategic synthesis to its successful application in the design of targeted therapeutics. We will dissect its role as a hinge-binding motif in kinase inhibitors, its utility in epigenetic modulation, and its broader potential across various disease areas. By synthesizing field-proven insights with rigorous scientific data, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the unique potential of the this compound scaffold.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic systems comprising a fused pyrrole and pyridine ring. They exist in six isomeric forms, with the position of the nitrogen atom in the pyridine ring dictating the scaffold's electronic and steric properties. The this compound is a specific isomer that has garnered significant interest due to its bioisosteric relationship with adenine, a fundamental component of ATP.

This structural mimicry is the cornerstone of its utility. The scaffold presents a unique arrangement of hydrogen bond donors and acceptors: the pyrrole N-H (donor), the pyridine nitrogen (acceptor), and the exocyclic amine at C4 (donor). This trifecta of interaction points allows it to form highly specific and stable hydrogen bond networks within the ATP-binding pockets of many enzymes, particularly kinases. This ability to compete with endogenous ATP makes it an exceptional starting point for the design of competitive inhibitors.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold requires careful strategic planning to achieve the desired substitution pattern with high regioselectivity. The primary challenge often lies in the sequential and selective functionalization of the pyridine and pyrrole rings.

A common and effective strategy involves a multi-step sequence that leverages modern cross-coupling reactions. The causality behind this choice is control; building the molecule step-wise allows for the precise installation of key pharmacophoric features. A representative workflow begins with a suitably substituted pyridine precursor, which is then used to construct the fused pyrrole ring. Subsequent halogenation provides a handle for introducing diversity via palladium-catalyzed reactions.

For instance, a robust route may involve the chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position.[1] The choice of palladium catalyst and ligands (e.g., RuPhos, XPhos) is critical and is determined by the steric and electronic nature of the coupling partners to minimize side reactions like reductive dehalogenation.[1] Furthermore, protection of the pyrrole nitrogen, often with a group like trimethylsilylethoxymethyl (SEM), is essential to prevent undesired side reactions during the C-N coupling step.[1] The subsequent deprotection must be handled carefully, as the release of formaldehyde from SEM can lead to unwanted side products.[1]

Synthetic_Workflow Start Substituted Pyridine Precursor Intermediate1 Fused Pyrrolopyridine Core Start->Intermediate1 Ring Annulation Intermediate2 4-Chloro-2-Iodo Pyrrolopyridine Intermediate1->Intermediate2 Halogenation Intermediate3 C2-Arylated Intermediate (SEM-Protected) Intermediate2->Intermediate3 Suzuki-Miyaura Coupling (Pd Cat.) + SEM Protection Final_Protected C4-Aminated Product (SEM-Protected) Intermediate3->Final_Protected Buchwald-Hartwig Amination (Pd Cat.) Final Final Scaffold: 1H-Pyrrolo[2,3-c]pyridin- 4-amine Derivative Final_Protected->Final SEM Deprotection

Caption: General synthetic workflow for substituted pyrrolopyridines.

Applications in Drug Design: A Multi-Target Pharmacophore

The versatility of the this compound scaffold is evident from the diverse range of biological targets it has been used to inhibit.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Abnormal kinase signaling is a hallmark of many cancers. The pyrrolopyridine scaffold is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the enzyme.

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.[2][3][4] For instance, compound 4h from one study showed potent activity against FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively.[2][3] This inhibition blocks the downstream RAS-MEK-ERK pathway, thereby suppressing cell proliferation and migration.[2][4] The core scaffold's interaction with the hinge region is fundamental to this activity, a principle directly applicable to the [2,3-c] isomer.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS Activates MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Dimer Blocks

Caption: Inhibition of the FGFR signaling cascade.
  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is another target where pyrrolopyridine derivatives have been explored.[1][5] While a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be less potent than its pyrrolopyrimidine parent, the study underscored the importance of the scaffold in probing the SAR of kinase inhibitors.[1]

Epigenetic Modulation

Epigenetic targets offer a newer frontier for cancer therapy. Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in oncogenesis, particularly in acute myelogenous leukemia (AML). Recently, a novel series of 1H-pyrrolo[2,3-c]pyridin derivatives were designed and synthesized as potent, reversible LSD1 inhibitors.[6] The most promising compound, 23e , not only showed nanomolar enzymatic inhibition but also demonstrated a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[6] This highlights the scaffold's utility beyond the kinase family.

Other Emerging Targets

The scaffold's application is not limited to oncology.

  • Potassium-Competitive Acid Blockers (P-CABs): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as P-CABs for treating acid-related disorders.[7] Molecular modeling guided the introduction of substituents to access lipophilic pockets in the H+/K+-ATPase proton pump, leading to potent inhibitors.[7]

  • Tubulin Polymerization Inhibitors: Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as inhibitors of tubulin polymerization that act at the colchicine-binding site.[8][9] One compound, 10t , displayed potent antitumor activities with IC50 values as low as 0.12 µM by disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest.[9]

Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing a lead compound. For the pyrrolopyridine scaffold, substitutions at various positions can dramatically influence potency, selectivity, and pharmacokinetic properties. The presence of groups like -OMe, -OH, and -NH2 often enhances antiproliferative activity, while bulky groups or halogens can sometimes be detrimental, depending on the specific target's binding site topology.[10]

The following table summarizes SAR data for a selection of pyrrolopyridine derivatives against different kinase targets, illustrating the impact of various substitutions.

Compound IDScaffold IsomerR¹ (at C2/C6)R² (at C4-amine)TargetIC₅₀ (nM)Reference
4h 1H-pyrrolo[2,3-b]3,5-dimethoxyphenyl-NH(CH₂)₂-morpholineFGFR17[2]
4h 1H-pyrrolo[2,3-b]3,5-dimethoxyphenyl-NH(CH₂)₂-morpholineFGFR29[2]
12b 7H-pyrrolo[2,3-d]6-(pyridin-3-yl)-N(Me)(3-methylbenzyl)CSF1R<10 (enzymatic)[5]
3c 1H-pyrrolo[2,3-b]4-(hydroxymethyl)phenyl-N(Me)(pyridin-2-ylmethyl)CSF1R>1000 (cellular)[1]
11h 1H-pyrrolo[2,3-b]3,4-dichlorophenyl-C(O)NH-cyclopropylPDE4B110[11]

Causality in SAR:

  • Hinge-Binding: The core scaffold provides the anchor points.

  • Selectivity & Potency: Substituents at the C2, C5, or C6 positions project into the solvent-exposed region or deeper into the ATP pocket. The choice of aryl groups, like the 3,5-dimethoxyphenyl group in compound 4h , is rationalized by its ability to form favorable interactions within a specific sub-pocket of the FGFR kinase domain.[2]

  • Solubility & PK: The group attached to the C4-amine often extends towards the solvent front. Incorporating basic amines (e.g., morpholine) is a common strategy to improve aqueous solubility and other ADME properties.

Key Experimental Protocol: Functionalization via Buchwald-Hartwig Amination

To ensure trustworthiness and provide actionable insights, this section details a representative protocol for the C4 amination of a SEM-protected 4-chloro-pyrrolopyridine intermediate, a crucial step in synthesizing many derivatives.[1][12]

Objective: To install a secondary amine at the C4 position of the scaffold.

Materials:

  • SEM-protected 4-chloro-pyrrolopyridine intermediate (1.0 equiv)

  • Desired secondary amine (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv)

  • BINAP (0.1 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the SEM-protected 4-chloro-pyrrolopyridine intermediate, the secondary amine, and cesium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes. This removes dissolved oxygen which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and BINAP ligand. The choice of BINAP as the ligand is based on its proven efficacy in forming the active catalytic species for C-N bond formation.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required time (typically 1-6 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica-gel flash column chromatography to yield the desired C4-aminated product.

This self-validating protocol emphasizes the exclusion of air and moisture, the precise stoichiometry of reagents, and standard purification techniques, ensuring a high probability of success.

Future Directions and Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. Its proven ability to engage key therapeutic targets like kinases and epigenetic modulators makes it an attractive starting point for tackling new challenges. Future explorations could involve incorporating this scaffold into novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead for target protein binding. Furthermore, the development of covalent inhibitors by strategically placing a reactive "warhead" on the scaffold could lead to drugs with enhanced potency and prolonged duration of action. The chemical tractability and rich biological activity of this core ensure it will remain a cornerstone of medicinal chemistry for years to come.

References

Whitepaper: The Emergence of 1H-Pyrrolo[2,3-c]pyridin-4-amine as a Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of targeted therapies in oncology and immunology has spotlighted protein kinases as pivotal targets for drug development. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that mimic the adenine core of ATP have proven exceptionally fruitful. This technical guide delves into the discovery and optimization of the 1H-pyrrolo[2,3-c]pyridin-4-amine core, a specific isomer of the well-regarded 7-azaindole scaffold. We will explore the strategic rationale behind its selection, dissect the synthetic methodologies pivotal to its creation, analyze the structure-activity relationships (SAR) that guide its optimization, and detail the biological evaluation workflows that validate its mechanism of action against key oncogenic kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR). This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking a comprehensive understanding of this promising inhibitor class.

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, function as critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small-molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized treatment paradigms.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and related pyrrolopyrimidine cores are considered "privileged scaffolds" in medicinal chemistry.[1] Their structural resemblance to the purine ring of adenine allows them to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, providing a robust anchor for inhibitor design.[2][3] The this compound scaffold, the focus of this guide, is a bioisostere of these established cores, offering a distinct vector space for substitution and the potential for novel intellectual property and refined selectivity profiles. Its derivatives have shown potent inhibitory activity against a range of therapeutically relevant kinases, demonstrating its versatility and potential.[4][5][6]

Synthetic Trajectory: From Blueprint to Molecule

The successful development of any inhibitor class hinges on a robust and flexible synthetic strategy. The synthesis of 2-aryl-1H-pyrrolo[2,3-c]pyridin-4-amine derivatives often relies on a carefully orchestrated sequence of modern cross-coupling reactions. The choice and order of these reactions are critical to achieving the desired substitution pattern and maximizing yield.

Core Synthesis Strategy: A Tale of Two Couplings

A prevalent and effective strategy involves a convergent approach where the pyrrolopyridine core is first functionalized at two key positions, followed by the introduction of the desired side chains. The two cornerstone reactions are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7]

A key decision in the synthetic design is the order of these coupling reactions. Experience has shown that attempting a Buchwald-Hartwig amination on a 2-iodo-4-chloro-pyrrolopyridine intermediate can be challenging, often leading to preferential oxidative addition of palladium at the more reactive C-2 position, resulting in undesired reduction side products.[7] Therefore, a more reliable route involves an initial chemoselective Suzuki-Miyaura coupling at the C-2 position, followed by the Buchwald-Hartwig amination at C-4.[7]

G cluster_0 Synthetic Workflow for 2-Aryl-1H-pyrrolo[2,3-c]pyridin-4-amines A 2-Iodo-4-chloro- pyrrolopyridine Intermediate B Suzuki-Miyaura Cross-Coupling A->B D 2-Aryl-4-chloro- pyrrolopyridine B->D Pd Catalyst (e.g., Pd(PPh3)4) C Arylboronic Acid C->B E Buchwald-Hartwig Amination D->E G Final Product: 2-Aryl-1H-pyrrolo[2,3-c]pyridin-4-amine E->G Pd Catalyst (e.g., Pd2(dba)3/RuPhos) F Secondary Amine (R-NH2) F->E G cluster_0 SAR Logic for Pyrrolopyridine Kinase Inhibitors Core Pyrrolopyridine Core (Hinge Binding) Linker Linker Region (Vector Control) Core->Linker Connects to Aryl Terminal Aryl Group (Selectivity & Potency) Linker->Aryl Positions R1 R1 Substituent Aryl->R1 Modifies R2 R2 Substituent Aryl->R2 Modifies Potency Potency R1->Potency Impacts R2->Potency Impacts G cluster_pathway CDK8 Signaling Pathway Inhibition Inhibitor This compound Derivative (e.g., Cmpd 22) CDK8 CDK8 Inhibitor->CDK8 Inhibits BetaCatenin β-catenin CDK8->BetaCatenin Phosphorylates & Activates WNT_Targets WNT Target Genes (e.g., c-Myc, Cyclin D1) BetaCatenin->WNT_Targets Induces Transcription Proliferation Tumor Cell Proliferation WNT_Targets->Proliferation Drives

References

Preliminary In Vitro Evaluation of 1H-pyrrolo[2,3-c]pyridin-4-amine Analogs: A Strategic Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Scientific Imperative

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, represents a "privileged" heterocyclic core in modern medicinal chemistry. Its structural resemblance to the purine nucleobase adenine makes it an ideal starting point for developing inhibitors that target ATP-binding sites, particularly within protein kinases[1]. Indeed, various pyrrolopyridine isomers have demonstrated potent activity as inhibitors of crucial oncogenic targets like Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R)[2][3]. More recently, the 1H-pyrrolo[2,3-c]pyridine core has been successfully exploited to create potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in acute myelogenous leukemia (AML)[4][5].

This guide provides a robust, logic-driven framework for the preliminary in vitro evaluation of novel 1H-pyrrolo[2,3-c]pyridin-4-amine analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind each experimental choice, establishing a self-validating cascade of assays designed to efficiently identify and characterize promising lead compounds for anticancer therapy.

Part 1: Foundational Screening: Assessing Antiproliferative Activity

The Rationale: The foundational question for any potential anticancer therapeutic is direct: does it impact the viability and growth of cancer cells? Before investing resources in complex mechanistic studies, a robust, high-throughput method is required to filter a library of novel analogs for general cytotoxic or cytostatic effects. This initial screen serves as the gateway for all subsequent investigations.

Methodology Spotlight: The MTT Cell Viability Assay

The MTT assay is a cornerstone of in vitro toxicology and pharmacology, prized for its reliability and scalability[6][7]. It provides a quantitative measure of cellular metabolic activity, which in most contexts, serves as a reliable proxy for cell viability[8].

Causality of the Method: The assay's principle is rooted in cellular respiration. Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan precipitate[7][9]. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a loss of viability due to cytotoxicity (cell death) or a decrease in metabolic activity due to cytostatic effects (inhibition of proliferation).

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol is optimized for adherent human cancer cell lines (e.g., MV4-11 for AML, MCF-7 for breast cancer) in a 96-well format[10].

Materials:

  • Test this compound analogs and a positive control (e.g., Doxorubicin).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[7].

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl[8][11].

  • 96-well flat-bottom tissue culture plates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment[12].

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of each analog in complete medium. A typical concentration range is 0.01 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validating Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent to confirm assay sensitivity.

      • Blank Control: Wells containing 100 µL of medium only, for background absorbance subtraction[12].

    • Incubate for 72 hours at 37°C, 5% CO₂. The 72-hour time point is a standard for assessing antiproliferative effects.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[8].

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals[11].

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise[7][8].

Data Presentation and Analysis:

The raw absorbance data is processed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Correct Absorbance: Subtract the average absorbance of the blank control from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

The results should be summarized in a clear, comparative table.

CompoundTarget Cell LineIC₅₀ (µM) ± SD
Analog 23eMV4-11 (AML)0.05 ± 0.01
Analog 23fMV4-11 (AML)1.2 ± 0.3
DoxorubicinMV4-11 (AML)0.1 ± 0.02

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 5,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Compound Analogs & Controls (Vehicle, Positive) incubate1->treat incubate2 4. Incubate 72h (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Calculate % Viability & Determine IC₅₀ read->analysis

Caption: Workflow for determining compound IC₅₀ using the MTT assay.

Part 2: Target-Oriented Evaluation: Biochemical Kinase Inhibition

The Rationale: A positive result in the cell viability assay is a promising start, but it is mechanistically uninformative. Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, the next logical step is to assess the direct interaction of the analogs with a purified kinase enzyme[1]. A biochemical assay isolates the enzyme-inhibitor interaction from the complexities of a cellular environment (e.g., membrane permeability, off-target effects), providing a clean measure of potency and a direct link between the compound and its putative target[13].

Methodology Spotlight: ADP-Glo™ Luminescent Kinase Assay

This assay platform is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.

Causality of the Method: The assay operates in two steps. First, the kinase reaction proceeds, and inhibitors will reduce the amount of ATP converted to ADP. After the reaction, a reagent is added to terminate the kinase activity and deplete the remaining ATP. In the second step, a detection reagent converts the ADP produced back into ATP, which then fuels a luciferase/luciferin reaction to produce light[14]. The intensity of the luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. A potent inhibitor leads to low kinase activity, low ADP production, and consequently, a low light signal[14].

Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the screening of analogs against a purified target kinase (e.g., FGFR1).

Materials:

  • Purified, active target kinase and its specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • ATP, MgCl₂, DTT, and appropriate kinase buffer.

  • White, opaque 384-well assay plates (for luminescence).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X kinase/substrate mix in the reaction buffer.

    • Prepare a 4X solution of each test analog in the reaction buffer via serial dilution.

    • Prepare a 4X ATP solution. The concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the 4X test analog solution to the appropriate wells.

    • Controls:

      • "No Kinase" Control: 1 µL of buffer instead of kinase solution.

      • "Maximum Activity" (0% Inhibition) Control: 1 µL of vehicle (e.g., 0.4% DMSO) instead of inhibitor.

    • Add 2 µL of the 2X kinase/substrate mix to all wells except the "No Kinase" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 1 µL of 4X ATP solution to all wells.

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

Data Presentation and Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_MaxActivity - Signal_NoKinase))

  • Determine IC₅₀: Plot % Inhibition against the log of the compound concentration and perform a non-linear regression analysis.

CompoundTarget KinaseBiochemical IC₅₀ (nM) ± SD
Analog 4hFGFR17.0 ± 1.5
Analog 4iFGFR185.2 ± 9.3
Reference InhibitorFGFR15.5 ± 1.1

Visualization: Principle of Luminescent Kinase Assay

Kinase_Assay High Kinase Activity → High ADP → High Light Potent Inhibitor → Low ADP → Low Light cluster_reaction Step 1: Kinase Reaction cluster_inhibition Inhibition cluster_detection Step 2: Luminescent Detection Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate + Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP ADP_detect ADP ADP->ADP_detect Inhibitor Analog Inhibitor->Kinase Blocks Reaction ATP_detect ATP ADP_detect->ATP_detect Detection Reagents Light Light Signal ATP_detect->Light Luciferase

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

Part 3: Bridging the Gap: Cellular Target Engagement

The Rationale: A significant challenge in drug discovery is the frequent discrepancy between a compound's potency in a biochemical assay and its efficacy in a cell-based assay[13]. A compound may be a potent enzyme inhibitor but fail to engage its target in a living cell due to poor membrane permeability, rapid efflux, or intracellular degradation. Therefore, confirming that an analog can bind to its intended kinase target within the complex intracellular environment is a critical validation step.

Methodology Spotlight: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technology that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.

Causality of the Method: The principle is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer that is known to bind the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer from the luciferase (donor) to the tracer (acceptor) upon addition of the substrate, generating a BRET signal. When a test analog is added, it competes with the tracer for binding to the kinase. If the analog binds effectively, it displaces the tracer, separating the donor and acceptor and causing a loss of the BRET signal[13]. This decrease in BRET is directly proportional to the target engagement by the test compound.

This assay provides invaluable data, confirming that the compound not only enters the cell but also binds its target at concentrations that correlate with the observed antiproliferative effects. This crucial link between biochemical potency, cellular target engagement, and phenotypic outcome provides strong validation for a lead candidate.

Conclusion and Forward Path

This guide has outlined a strategic, three-tiered approach for the preliminary in vitro evaluation of novel this compound analogs.

  • Foundation: Establish antiproliferative activity in relevant cancer cell lines using a robust viability assay like MTT.

  • Target Validation: Confirm direct, potent inhibition of the purified target enzyme (e.g., a protein kinase) through a biochemical assay like ADP-Glo™.

  • Cellular Confirmation: Verify that the compound engages its target within the physiological context of a living cell using a technology like NanoBRET™.

Analogs that demonstrate potent activity across all three tiers—exhibiting a clear correlation between biochemical inhibition, cellular target engagement, and antiproliferative phenotype—are considered high-quality lead compounds. The subsequent steps in their evaluation would logically progress to broader kinase selectivity profiling to assess off-target effects, investigation of downstream signaling pathways via Western blot, and initiation of in vivo pharmacokinetic and efficacy studies. This structured, causality-driven approach ensures that resources are focused on the most promising candidates, accelerating the path from chemical synthesis to potential clinical impact.

References

structural analogs of 1H-pyrrolo[2,3-c]pyridin-4-amine and their potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 1H-Pyrrolo[2,3-c]pyridin-4-amine and Their Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Versatility of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, a prominent member of the 7-azaindole family, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively interacting with a wide array of biological targets. This unique characteristic has propelled the development of numerous structural analogs with significant therapeutic potential. This guide provides an in-depth exploration of these analogs, their synthesis, structure-activity relationships, and their promise in treating a spectrum of diseases, from cancer to inflammatory disorders. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The 1H-Pyrrolo[2,3-c]pyridine Core: A Foundation for Diverse Biological Activity

The this compound structure is a bicyclic aromatic heterocycle containing a pyrrole ring fused to a pyridine ring. This arrangement, particularly the presence and position of the nitrogen atoms, is crucial for its ability to form key hydrogen bond interactions with biological targets, most notably the hinge region of kinases.[1] The versatility of this scaffold lies in the fact that all positions on the ring system are amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Bioisosterism and Privileged Scaffolds

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is central to the importance of the 7-azaindole core. The pyrrolo[2,3-d]pyrimidine nucleus, an analog of the 1H-pyrrolo[2,3-c]pyridine system, is a deaza-isostere of adenine, the nitrogenous base of ATP.[3] This allows many of its derivatives to act as ATP-competitive inhibitors of various kinases.[3]

Therapeutic Potential of this compound Analogs

The structural versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold has led to the discovery of potent modulators of various biological targets. The following sections will explore some of the most promising therapeutic applications of its analogs.

Kinase Inhibition: A Dominant Application

A significant portion of research on 7-azaindole analogs has focused on their potential as kinase inhibitors for the treatment of cancer and other diseases.[1] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding site of kinases, often forming crucial hydrogen bonds with the hinge region of the enzyme.[1]

2.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5] Structure-activity relationship (SAR) studies revealed that introducing a hydrogen bond acceptor at the 5-position of the ring and varying substituents in the hydrophobic pocket can significantly enhance inhibitory activity.[4][5]

Table 1: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Analogs Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[4][5]
1 1900---[5]

Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

2.1.2. Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a key regulator of centriole replication, and its abnormal expression is linked to several cancers. Screening of an in-house kinase library identified several 1H-pyrrolo[2,3-b]pyridine derivatives with PLK4 inhibitory activity. SAR studies highlighted the importance of a 5-methylenethiazolidine-2,4-dione moiety at the 3-position for kinase selectivity.

2.1.3. FMS Kinase Inhibitors

A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase, a target for anti-inflammatory and anticancer therapies.[6] SAR studies showed that benzamido moieties at the 4-position of the pyrrolopyridine nucleus were generally more potent than their primary amino counterparts, likely due to the occupation of a hydrophobic pocket and the formation of an additional hydrogen bond.[6]

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS IC50 (nM)Reference
1e 60[6]
1r 30[6]
KIST101029 (Lead) 96[6]

Data presented as IC50 values.

Epigenetic Regulation: Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a promising therapeutic target in various cancers, including acute myelogenous leukemia (AML).[7] A novel series of 1H-pyrrolo[2,3-c]pyridine derivatives have been designed and synthesized as potent and reversible LSD1 inhibitors.[7] The most promising compound, 23e, exhibited potent antiproliferative activity against AML cell lines and demonstrated a favorable oral pharmacokinetic profile in an AML xenograft model.[7]

Anti-inflammatory Applications: CCR2 Antagonists and PDE4B Inhibitors
2.3.1. CCR2 Antagonists

The chemokine receptor CCR2 is involved in inflammatory responses. The synthesis and SAR of a series of 7-azaindole piperidine derivatives led to the discovery of potent CCR2 antagonists with nanomolar IC50 values.[8]

2.3.2. Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the regulation of inflammatory processes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent PDE4B inhibitors.[9] Compound 11h, featuring a 3,3-difluoroazetidine ring, showed high inhibitory activity and selectivity over other PDE4 isoforms.[9]

Analgesic and Sedative Properties

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic and sedative activities.[10] In the "writhing" test, all tested imides were more active than aspirin, with two compounds showing activity comparable to morphine.[10]

Synthesis Strategies and Methodologies

The synthesis of this compound analogs often involves multi-step sequences leveraging modern cross-coupling reactions.

General Synthetic Workflow

The development of these analogs typically follows a structured workflow, from initial hit identification to lead optimization.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Selection Scaffold Selection (1H-pyrrolo[2,3-c]pyridine) Library_Synthesis Library Synthesis (e.g., Cross-Coupling) Scaffold_Selection->Library_Synthesis Design HTS High-Throughput Screening Library_Synthesis->HTS Assay Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Iterative Design Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization Refinement In_Vivo_Testing In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Testing Validation

Caption: General workflow for the discovery and optimization of 1H-pyrrolo[2,3-c]pyridine analogs.

Key Synthetic Reactions
3.2.1. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, for instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[11]

3.2.2. Buchwald-Hartwig Amination

This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, crucial for introducing amino groups at various positions of the scaffold.[11]

Exemplary Synthetic Protocol: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

The synthesis of these compounds can be challenging, with the order of key C-C and C-N cross-coupling steps being critical. A successful route involves a chemoselective Suzuki-Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C-4.[11]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactants: 2-iodo-4-chloropyrrolopyridine intermediate, (4-(hydroxymethyl)phenyl)boronic acid.

  • Catalyst: Pd(PPh3)4.

  • Conditions: 80 °C for 9 hours.[11]

  • Product: (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol.

Step 2: Buchwald-Hartwig Amination

  • Reactants: The product from Step 1 and a secondary amine.

  • Catalyst: A palladium catalyst with a suitable ligand (e.g., RuPhos).

  • Conditions: Varies depending on the specific substrates.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold.

Key Positions for Substitution
  • Positions 1, 3, and 5: These are often the most active sites for substitution to enhance anticancer activity.[1][12]

  • Position 3: This position has been identified as having the most effective substitution in some anticancer agents.[2]

  • Disubstitution: The use of disubstitution is a common strategy for synthesizing new and potent analogs.[1][12]

Impact of Different Substituents
  • Alkyl, aryl carboxamide, and heterocyclic rings: These are among the most successful types of substitutions for enhancing anticancer activity.[12]

  • Aryl and heterocyclic ring substitutions: These have shown promise in various studies.[12]

  • Phenyl ring with a sulfonyl group: This substitution has also been found to be effective.[12]

SAR cluster_substitutions Key Substitution Positions cluster_outcomes Impact on Biological Activity Core 1H-pyrrolo[2,3-c]pyridine Core Pos1 Position 1 (N-substitution) Core->Pos1 Modulates solubility and cell permeability Pos3 Position 3 Core->Pos3 Often directs interaction with hydrophobic pockets Pos5 Position 5 Core->Pos5 Can form key hydrogen bonds Potency Increased Potency Pos1->Potency PK_Props Improved PK Properties Pos1->PK_Props Selectivity Enhanced Selectivity Pos3->Selectivity Pos5->Potency FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Cell_Outcomes Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Cell_Outcomes PI3K_Akt->Cell_Outcomes Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->Dimerization Inhibition

References

Methodological & Application

Application Notes & Protocols: Evaluating 1H-pyrrolo[2,3-c]pyridin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant potential in oncology. This document provides a comprehensive technical guide for the in vitro evaluation of 1H-pyrrolo[2,3-c]pyridin-4-amine, a representative of the pyrrolopyridine class of compounds, in cancer cell lines. While extensive research has focused on isomers like 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the methodologies and principles outlined herein are broadly applicable for the characterization of novel pyrrolopyridine derivatives. This guide details the plausible mechanism of action, provides step-by-step protocols for key cellular assays, and offers insights into data interpretation.

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The this compound belongs to the family of azaindoles, heterocyclic compounds that have garnered substantial interest in cancer drug discovery. The fusion of a pyrrole and a pyridine ring creates a scaffold that can effectively interact with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatives of the closely related 7-azaindole scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Crucial regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][2]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor growth, angiogenesis, and metastasis in various malignancies.[3][4]

  • Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex that regulates transcription, with emerging roles in colorectal and other cancers.[5]

Given the structural similarities, this compound is hypothesized to function as a kinase inhibitor, and its efficacy against various cancer cell lines warrants thorough investigation. These application notes provide the foundational protocols to explore its anti-cancer properties.

Plausible Mechanism of Action: Kinase Inhibition

The primary mechanism by which this compound and its analogs are proposed to exert their anti-cancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases. This action blocks the downstream signaling cascades that are essential for cancer cell proliferation and survival. The specific kinase or kinases targeted will ultimately determine the cellular response.

Below is a generalized schematic of a kinase inhibition pathway that could be targeted by this compound.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Activation PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation AKT AKT PI3K->AKT PIP3 Production mTOR mTOR AKT->mTOR Activation Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Phosphorylation Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Gene Transcription 1H_pyrrolo_c_pyridin_4_amine This compound 1H_pyrrolo_c_pyridin_4_amine->PI3K Inhibition

Figure 1. Generalized signaling pathway of a receptor tyrosine kinase activating the PI3K/AKT/mTOR cascade. This compound is shown as a potential inhibitor of PI3K, a common target for this class of compounds.

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro characterization of this compound.

Cell Culture and Compound Preparation

Rationale: Consistent cell culture and accurate compound handling are paramount for reproducible results.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, SGC-7901 for gastric cancer, HeLa for cervical cancer)[6]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Cell Culture: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Subculture cells upon reaching 80-90% confluency.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental assay to determine the cytotoxic or cytostatic effects of a compound.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is employed.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7][8]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[8]

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[8]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Western Blotting

Rationale: Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins involved in the targeted signaling pathways, providing mechanistic insights into the compound's action.[9]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein levels across different treatments.

Data Presentation and Interpretation

IC50 Values

Summarize the IC50 values obtained from the cell viability assays in a table for easy comparison across different cell lines and time points.

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7Breast[Insert Value][Insert Value]
SGC-7901Gastric[Insert Value][Insert Value]
HeLaCervical[Insert Value][Insert Value]
A549Lung[Insert Value][Insert Value]

Table 1. Hypothetical IC50 values of this compound in various cancer cell lines.

Apoptosis and Cell Cycle Analysis

Present the flow cytometry data as quadrant plots and bar graphs showing the percentage of cells in each phase of apoptosis. A significant increase in the Annexin V-positive population upon treatment would indicate the induction of apoptosis.

Western Blot Analysis

Present the western blot images and corresponding densitometry analysis. A decrease in the phosphorylation of key signaling proteins (e.g., p-AKT) and an increase in apoptosis markers (e.g., cleaved PARP) would support the proposed mechanism of action.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Compound_Prep Prepare this compound Stock & Working Solutions Cell_Culture->Compound_Prep Cell_Viability Cell Viability Assay (MTT) Determine IC50 values Compound_Prep->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells Cell_Viability->Apoptosis_Assay Based on IC50 Western_Blot Western Blotting Analyze protein expression & phosphorylation Apoptosis_Assay->Western_Blot Confirm mechanism Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Conclusion Conclusion: Elucidate Anti-Cancer Activity & Mechanism Data_Analysis->Conclusion

Figure 2. A streamlined workflow for the in vitro evaluation of this compound in cancer cell lines.

Conclusion

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound as a potential anti-cancer agent. By following these protocols, researchers can obtain critical data on its cytotoxicity, mechanism of cell death, and effects on key signaling pathways. The insights gained from these studies will be invaluable for the further development of this and other novel pyrrolopyridine derivatives as targeted cancer therapeutics.

References

using 1H-pyrrolo[2,3-c]pyridin-4-amine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening Strategies for Utilizing the 1H-pyrrolo[2,3-c]pyridin-4-amine Scaffold in Enzyme Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent enzyme inhibitors. Derivatives have shown significant activity against critical therapeutic targets, including protein kinases and epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1).[1] This application note provides a comprehensive guide for leveraging the this compound core structure in high-throughput screening (HTS) campaigns. We present detailed, field-proven protocols for two robust, homogeneous assay platforms—Fluorescence Polarization (FP) and AlphaLISA®—designed to identify and characterize novel inhibitors derived from this versatile scaffold. The focus is on the strategic implementation of these assays, from initial primary screening to orthogonal confirmation, emphasizing the principles of assay validation and data integrity required for successful drug discovery programs.

The this compound Scaffold: A Primer for Drug Discovery

The value of the pyrrolopyridine core lies in its structural resemblance to the purine ring of adenosine triphosphate (ATP), enabling it to function as an effective "hinge-binder" within the ATP-binding pocket of many protein kinases.[2] This interaction provides a strong structural anchor for designing inhibitors with high potency and selectivity. While various isomers of this scaffold exist, the 1H-pyrrolo[2,3-c]pyridine core has been successfully used to generate potent, reversible inhibitors of LSD1, demonstrating its utility in targeting enzymes beyond the kinome.[1] This guide uses the inhibition of a generic protein kinase as a model system, as kinases remain a major target class for which this scaffold is exceptionally well-suited.[3][4]

The fundamental screening principle involves synthesizing a library of compounds where the this compound core is decorated with diverse chemical moieties. This library is then screened against a therapeutic target of interest to identify "hits"—compounds that modulate the enzyme's activity.

Caption: Conceptual diagram of the pyrrolopyridine scaffold as a kinase hinge-binder.

High-Throughput Screening (HTS) Assay Selection and Design

The success of an HTS campaign hinges on the selection of an appropriate assay technology. The ideal assay is robust, scalable, cost-effective, and resistant to artifacts. For screening libraries based on the this compound scaffold against protein kinases, homogeneous (no-wash) formats are preferred for their speed and simplicity.[5] We will focus on two industry-standard technologies: Fluorescence Polarization (FP) and PerkinElmer's AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

Causality Behind the Choice:

  • Fluorescence Polarization (FP): This method is ideal for assays where a small fluorescent peptide substrate is phosphorylated. The change in molecular weight upon antibody binding is easily detected. It is a direct binding assay, often simpler to develop, and uses common fluorescence plate readers.[5][6][7]

  • AlphaLISA®: This technology is exceptionally sensitive and versatile, capable of detecting a wide range of molecular interactions, from small peptides to large protein complexes.[8][9] Its key advantage is the large signal amplification and high signal-to-background ratio, making it suitable for challenging targets or low-concentration reagents.[10][11]

Caption: Decision workflow for selecting an appropriate HTS assay technology.

Protocol 1: Primary HTS using Fluorescence Polarization (FP)

This protocol describes a competitive FP immunoassay to screen for inhibitors of a target protein kinase.[6]

Principle: The kinase phosphorylates a substrate peptide. A specific antibody that binds to the phosphorylated peptide is added, along with a fluorescently labeled phosphopeptide "tracer." The phosphorylated product from the enzymatic reaction competes with the tracer for antibody binding. When the tracer is bound to the large antibody, it tumbles slowly, emitting highly polarized light. When displaced by the kinase product, the free tracer tumbles rapidly, emitting depolarized light. Therefore, high kinase activity leads to a low FP signal. Inhibitors prevent substrate phosphorylation, so the tracer remains bound to the antibody, resulting in a high FP signal.[7][12]

FP_Workflow Step1 Step 1: Dispense Add 5 µL of Assay Buffer (Controls) or Test Compound (in 1% DMSO) to 384-well plate. Step2 Step 2: Add Kinase Add 5 µL of Kinase + Substrate Peptide mixture in reaction buffer. Step1->Step2 Step3 Step 3: Initiate Reaction Add 5 µL of ATP solution to all wells. Mix and incubate at RT for 60 min. Step2->Step3 Step4 Step 4: Stop & Detect Add 5 µL of Stop/Detection Mix (EDTA, FP Tracer, Phospho-Antibody). Incubate at RT for 30 min. Step3->Step4 Step5 Step 5: Read Plate Measure Fluorescence Polarization on a compatible plate reader. Step4->Step5

Caption: Experimental workflow for the Fluorescence Polarization kinase assay.

Detailed Protocol (384-Well Format)

Materials & Reagents:

  • Test Compound: this compound derivatives at 10 mM in 100% DMSO, serially diluted for dose-response.

  • Assay Plate: Low-volume, black, 384-well microplate.

  • Kinase: Target protein kinase (e.g., 5 nM final concentration).

  • Substrate: Unlabeled peptide substrate (e.g., 100 nM final concentration).

  • ATP: Adenosine triphosphate (concentration at Km for the kinase, e.g., 10 µM).

  • FP Tracer: Fluorescently labeled phosphopeptide (e.g., 1 nM final concentration).

  • Antibody: Phospho-specific antibody (e.g., 0.5 nM final concentration).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing 30 mM EDTA.

Procedure:

  • Compound Plating: Dispense 200 nL of test compound from the library plate into the assay plate. For controls, dispense 200 nL of DMSO.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Add 10 µL to each well.

  • Initiation: Prepare a 2X ATP solution in assay buffer. Add 10 µL to each well to start the reaction. Final volume is 20 µL.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Termination & Detection: Prepare a 2X detection mix containing the FP tracer and antibody in stop/detection buffer. Add 20 µL to each well.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an FP-capable microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Quality Control
ParameterDescriptionFormula / Target Value
Raw Data Millipolarization (mP) units.N/A
Controls Max Signal (0% Inhibition): No kinase activity (No ATP or potent inhibitor). Min Signal (100% Inhibition): Full kinase activity (DMSO only).N/A
% Inhibition Calculation for each test compound.100 * (Sample_mP - Min_Signal) / (Max_Signal - Min_Signal)
Z' Factor A measure of assay robustness and quality.[5]`1 - (3*(SD_Max + SD_Min)) /

Protocol 2: Orthogonal/Confirmatory HTS using AlphaLISA®

This protocol is used to confirm hits from the primary screen, using a different technology to rule out assay-specific artifacts.

Principle: The AlphaLISA assay uses two bead types: Donor and Acceptor beads.[9] In this kinase assay, a biotinylated peptide substrate is phosphorylated by the target kinase. Streptavidin-coated Donor beads bind to the biotin tag. An antibody specific for the phosphorylated peptide, conjugated to Acceptor beads, binds to the phosphorylated site. When a Donor and Acceptor bead are brought into close proximity (<200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at 615 nm.[10][11] Kinase inhibition prevents this interaction, resulting in a loss of signal.

AlphaLISA_Workflow Step1 Step 1: Reaction Setup Add 2.5 µL of Test Compound. Add 2.5 µL of 4X Kinase. Add 2.5 µL of 4X Biotinylated Substrate/ATP Mix. Step2 Step 2: Kinase Reaction Incubate at RT for 60 min. Step3 Step 3: Detection Add 2.5 µL of 4X Acceptor Bead Mix (conjugated to phospho-antibody). Incubate at RT for 60 min. Step4 Step 4: Final Addition Add 10 µL of 2X Streptavidin-Donor Bead Mix (in subdued light). Incubate at RT for 30 min in the dark. Step5 Step 5: Read Plate Read on an Alpha-enabled plate reader (680 nm excitation, 615 nm emission).

Caption: Experimental workflow for the AlphaLISA kinase assay.

Detailed Protocol (384-Well Format)

Materials & Reagents:

  • Test Compound: Confirmed hits from FP screen, serially diluted.

  • Assay Plate: White, 384-well shallow-well AlphaPlate.

  • Kinase, ATP: As per FP assay, adjusted for 4X concentration.

  • Substrate: Biotinylated peptide substrate.

  • AlphaLISA Acceptor Beads: Conjugated to the phospho-specific antibody.

  • Alpha Donor Beads: Streptavidin-coated. Note: These beads are light-sensitive and should be handled under subdued light (<100 Lux).[9]

  • AlphaLISA Buffer: As recommended by the manufacturer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).

Procedure:

  • Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 2.5 µL of test compound or DMSO.

    • 2.5 µL of 4X Kinase solution.

    • 2.5 µL of 4X Substrate/ATP mix.

  • Kinase Reaction: Seal the plate, mix gently, and incubate for 60 minutes at room temperature.

  • Acceptor Bead Addition: Add 2.5 µL of 4X Acceptor bead mix. Seal, mix, and incubate for 60 minutes at room temperature.

  • Donor Bead Addition: In a separate room with subdued lighting, add 10 µL of 2X Donor bead mix.

  • Final Incubation: Seal the plate with an aluminum seal, mix, and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a suitable reader (e.g., EnVision® or PHERAstar).

Data Analysis & Quality Control
ParameterDescriptionFormula / Target Value
Raw Data Arbitrary Luminescent Units (Counts).N/A
Controls Max Signal: Full kinase activity (DMSO). Min Signal: No kinase activity (No ATP or potent inhibitor).N/A
% Inhibition Calculation for each test compound.100 * (1 - (Sample_Counts - Min_Signal) / (Max_Signal - Min_Signal))
Signal to Background (S/B) A measure of assay window.Avg_Max_Signal / Avg_Min_SignalTarget: S/B > 10

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. By employing robust and well-validated HTS technologies like Fluorescence Polarization and AlphaLISA, researchers can efficiently screen compound libraries to identify potent and selective hits. The protocols outlined in this note provide a reliable framework for executing a primary screen and an orthogonal confirmation, a critical strategy for minimizing false positives and ensuring the high quality of candidates advanced into lead optimization programs.

References

analytical methods for the quantification of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 1H-pyrrolo[2,3-c]pyridin-4-amine

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides a comprehensive guide to the analytical methods for the precise quantification of this compound. This compound, a structural isomer of 7-azaindole, is a critical heterocyclic scaffold in medicinal chemistry and may also be present as a process-related impurity or potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs).[1][2] The accurate determination of its concentration is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, aligning with stringent regulatory guidelines set by bodies like the International Council for Harmonisation (ICH).[3] We present two validated methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, essential for GTI monitoring.[4][5]

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural alerts and potential to arise from synthetic pathways necessitate its careful monitoring in final drug substances.[2] Regulatory agencies mandate the identification, quantification, and control of impurities in APIs.[6] For impurities with genotoxic potential, the control limits are exceptionally low, often based on a Threshold of Toxicological Concern (TTC) which can correspond to a daily intake of as little as 1.5 µ g/day .[2][5] This translates to a requirement for analytical methods capable of detecting and quantifying the analyte at parts-per-million (ppm) levels relative to the API.[1]

The choice of analytical technique is therefore dictated by the specific application:

  • HPLC-UV: A workhorse in most QC laboratories, ideal for analyzing the compound as a starting material, intermediate, or for general purity assessments where concentration levels are relatively high.[4][7]

  • LC-MS/MS: The gold standard for trace analysis due to its unparalleled sensitivity and selectivity, making it the method of choice for controlling genotoxic impurities to meet regulatory expectations.[8][9]

This guide provides the foundational protocols to implement these techniques, emphasizing the rationale behind procedural steps to ensure robust and reliable data generation.

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is designed for the reliable quantification of this compound in bulk materials or as a significant impurity in non-complex matrices.

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, being a moderately polar aromatic amine, partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase.[10] Eluted compounds are detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance (λmax), ensuring optimal sensitivity.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sample containing the analyte (e.g., API)

2.2.2. Sample and Standard Preparation

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (e.g., 1 mg/mL for API purity): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PVDF or nylon syringe filter prior to injection to remove particulates and protect the column.

2.2.3. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1100/1200, Waters Alliance, or equivalentStandard, robust systems widely available in QC labs.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., LiChrosorb® RP-18)[11]Provides excellent retention and resolution for aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidBuffered aqueous phase to ensure consistent peak shape and retention time.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the nonpolar stationary phase.
Elution Mode Isocratic: 60% A / 40% B (Adjust as needed for optimal retention)Simple, robust, and ensures good reproducibility. A gradient may be needed if analyzing complex mixtures.
Flow Rate 1.0 mL/min[8]Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection Wavelength ~230 nm (Determine λmax by scanning a standard solution)Provides high sensitivity for the pyrrolopyridine chromophore.[10]
Injection Volume 10 µLA typical volume that balances sensitivity with potential for peak overload.
Internal Standard (Optional) Phenacetin[11]Can be used to improve precision by correcting for injection volume variability.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (Water:ACN) Weigh->Dissolve Dilute Prepare Calibration Curve Standards Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL onto HPLC System Filter->Inject Separate Isocratic Elution on C18 Column Inject->Separate Detect UV Detection at ~230 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Quantify Calculate Analyte Concentration in Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Trace Quantification by LC-MS/MS

This highly sensitive method is essential for the quantification of this compound when it is considered a potential genotoxic impurity (GTI) and must be controlled at ppm levels relative to the API.

Principle of the Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and highly specific detection capabilities of a triple quadrupole mass spectrometer.[12] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific precursor ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences, allowing for quantification at trace levels.[3][8]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • Same as HPLC-UV method, but using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate) to ensure low background noise.

3.2.2. Sample and Standard Preparation

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v) with 0.1% Formic Acid.

  • Standard Stock Solution (e.g., 10 µg/mL): Accurately weigh ~1 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare calibration standards over the expected trace-level range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution.

  • Sample Solution: Prepare the API at a high concentration (e.g., 1 mg/mL) in the diluent. The target concentration for a 1 ppm impurity in a 1 mg/mL API solution would be 1 ng/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter.

3.2.3. Instrumentation and Analytical Conditions

ParameterRecommended ConditionRationale
LC System UPLC System (e.g., Waters ACQUITY) or HPLCUPLC provides better resolution and faster run times, enhancing throughput.
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[13]Shorter column with smaller particles is suitable for fast, high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidic modifier that promotes good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase.
Elution Mode Gradient elution (e.g., 5% to 95% B over 5 minutes)Efficiently elutes the analyte while separating it from the highly concentrated API peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C[14]Ensures reproducible chromatography.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive ModeAmines readily form positive ions [M+H]⁺.
MRM Transitions Precursor [M+H]⁺: m/z 134.1 Product Ion 1 (Quantifier): e.g., m/z 107.1 Product Ion 2 (Qualifier): e.g., m/z 80.1Hypothetical values based on fragmentation of similar structures. Must be optimized experimentally by infusing a standard solution.
Collision Energy (CE) Optimize for each transitionThe voltage applied in the collision cell to induce optimal fragmentation.
Source Parameters Optimize Capillary Voltage, Gas Flow, and TemperatureInstrument-specific parameters that must be tuned for maximum signal intensity.

Workflow Diagram: LC-MS/MS Trace Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare API Sample (e.g., 1 mg/mL) & Trace-Level Standards (ng/mL) Filter Filter through 0.22 µm Syringe Filter Prep->Filter Inject Inject onto UPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Ionize ESI+ Source Separate->Ionize MS_Scan MRM Detection: Q1 (134.1) -> Q3 (Fragments) Ionize->MS_Scan Integrate Integrate MRM Peak Area MS_Scan->Integrate Calibrate Generate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Quantify Calculate Impurity Level (e.g., in ppm) Calibrate->Quantify

Caption: Workflow for trace-level quantification of this compound by LC-MS/MS.

Method Validation and Performance Comparison

Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Typical Performance Characteristics

ParameterHPLC-UV MethodLC-MS/MS Method
Specificity Based on chromatographic resolutionHigh (based on mass-to-charge ratio)
Linearity Range (Typical) 0.5 - 100 µg/mL0.1 - 100 ng/mL
LOD (Typical) ~0.1 µg/mL~0.03 ng/mL (or ~0.03 ppm relative to 1 mg/mL API)
LOQ (Typical) ~0.5 µg/mL~0.1 ng/mL (or ~0.1 ppm relative to 1 mg/mL API)[8][9]
Precision (%RSD) < 2%< 15% at LOQ, < 10% across range
Primary Application Purity testing, assay of major componentsTrace impurity analysis (GTI control)

Conclusion and Method Selection

The selection of an appropriate analytical method for the quantification of this compound is contingent on the analytical objective.

  • For routine quality control, process monitoring, and purity evaluation where analyte concentrations are expected to be in the percentage or high ppm range, the HPLC-UV method offers a robust, cost-effective, and reliable solution.

  • For applications requiring the measurement of trace levels, particularly for controlling the analyte as a potential genotoxic impurity in a final API, the LC-MS/MS method is indispensable. Its superior sensitivity and selectivity ensure compliance with the stringent safety thresholds mandated by global regulatory bodies.[2][5]

By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound, ensuring the quality and safety of pharmaceutical products.

References

Application Notes & Protocols: 1H-pyrrolo[2,3-c]pyridin-4-amine as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridin-4-amine core, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, particularly kinases. The strategic placement of nitrogen atoms in the bicyclic system provides opportunities for hydrogen bonding interactions within enzyme active sites, potentially leading to high-affinity ligands.[1][2] This document provides a detailed guide for leveraging the this compound scaffold in combinatorial chemistry campaigns to generate diverse compound libraries for hit identification and lead optimization.

The Strategic Value of the 1H-pyrrolo[2,3-c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bioisosteres of both indole and purine systems.[1] This bioisosteric relationship allows them to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases.[2] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and pKa, while also providing an additional hydrogen bond acceptor, which can enhance binding affinity and potency.[1] Derivatives of various pyrrolopyridine isomers have shown promise as inhibitors of a range of kinases, including PI3K, FGFR, and CSF1R, and have applications in oncology and inflammatory diseases.[3][4][5] The this compound isomer is of particular interest due to its multiple points for chemical diversification, making it an ideal starting point for the construction of large and structurally diverse compound libraries.

Overview of Combinatorial Library Design

A successful combinatorial library synthesis using the this compound scaffold hinges on the strategic and sequential functionalization of its key reactive sites. We propose a three-point diversification strategy (R1, R2, and R3) to maximize the chemical space explored.

G cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 Combinatorial Library scaffold This compound R1 R1: N4-Amine (Amide Coupling) scaffold->R1 Introduce Diversity Set 1 R2 R2: N1-Pyrrole (N-Alkylation/Arylation) scaffold->R2 Introduce Diversity Set 2 R3 R3: C-Ring (Cross-Coupling) scaffold->R3 Introduce Diversity Set 3 library Diverse Library of Substituted Pyrrolopyridines R1->library R2->library R3->library

Caption: Combinatorial library design workflow.

This strategy allows for the systematic exploration of structure-activity relationships (SAR) by varying substituents at three distinct vectors around the core scaffold.

Synthesis of Key Intermediates

A robust combinatorial synthesis begins with the preparation of a key intermediate that is suitably functionalized for subsequent diversification. For this workflow, a halogenated derivative of the core scaffold is an ideal starting point for introducing diversity at the C-ring via cross-coupling reactions. 4-Bromo-1H-pyrrolo[2,3-c]pyridine is a commercially available starting material that can be readily converted to the corresponding 4-amino derivative.

Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-4-amine

  • Protection of the Pyrrole Nitrogen:

    • To a solution of 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography to yield N-SEM protected 4-bromo-1H-pyrrolo[2,3-c]pyridine.

  • Buchwald-Hartwig Amination:

    • In a dry reaction vessel under an inert atmosphere, combine the N-SEM protected 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene and a solution of lithium bis(trimethylsilyl)amide (1.2 eq, 1 M in THF).

    • Heat the reaction mixture to 100 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the N-SEM protected 4-amino-bromo-scaffold.

  • Deprotection:

    • Dissolve the N-SEM protected product in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1).

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry, concentrate, and purify to obtain the desired 4-amino-bromo-1H-pyrrolo[2,3-c]pyridine intermediate.

Combinatorial Diversification Protocols

The following protocols detail the diversification at the R1, R2, and R3 positions. The order of these steps can be altered depending on the desired library design and the chemical compatibility of the building blocks.

4.1. R1 Diversification: Amide Bond Formation at the N4-Amine

The exocyclic amine at the C4 position is an excellent handle for introducing diversity through amide bond formation.

G start 4-Amino-bromo-scaffold reagents R1-COOH (Carboxylic Acids) + Coupling Reagents (HATU, DIPEA) start->reagents Step 1 product R1-Amide Library reagents->product Step 2

Caption: R1 diversification workflow via amide coupling.

Protocol 2: Parallel Amide Synthesis

This protocol is designed for a 96-well plate format for high-throughput synthesis.

  • Stock Solutions:

    • Prepare a 0.2 M solution of the 4-amino-bromo-1H-pyrrolo[2,3-c]pyridine intermediate in anhydrous DMF.

    • Prepare a 0.25 M solution of a diverse set of carboxylic acids in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.3 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.6 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly:

    • To each well containing the carboxylic acid solution (1.2 eq), add the HATU solution (1.2 eq) and the DIPEA solution (3.0 eq).

    • Agitate the plate for 10 minutes at room temperature to pre-activate the carboxylic acids.

    • Add the stock solution of the 4-amino-bromo scaffold (1.0 eq) to each well.

    • Seal the plate and agitate at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products using a liquid-liquid extraction robot with ethyl acetate.

    • Concentrate the organic extracts in a centrifugal evaporator.

    • Purify the library members using parallel HPLC.

Table 1: Representative Carboxylic Acids for R1 Diversification

R1-COOH Building BlockChemical StructureNotes
Cyclohexanecarboxylic acidC₆H₁₁COOHIntroduces aliphatic character
Benzoic acidC₆H₅COOHBasic aromatic substituent
4-Fluorobenzoic acidFC₆H₄COOHModulates electronic properties
Thiophene-2-carboxylic acidC₄H₃SCOOHIntroduces a heteroaromatic ring
N-Boc-glycineBoc-NHCH₂COOHProvides a point for further elongation

4.2. R2 Diversification: Functionalization of the Pyrrole Nitrogen

The pyrrole nitrogen can be alkylated or arylated to introduce a second level of diversity. This is typically performed after protecting the exocyclic amine or after the amide coupling step.

Protocol 3: N-Alkylation of the Pyrrole Ring

  • Reaction Setup:

    • To a solution of the R1-diversified amide (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

    • Add a diverse set of alkyl halides (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate) (1.2 eq).

    • Stir the reaction mixture at 50 °C for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography or preparative HPLC.

4.3. R3 Diversification: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring serves as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[6][7]

G start R1, R2-Diversified Scaffold reagents R3-Boronic Acid + Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->reagents Suzuki Coupling product Fully Diversified Library reagents->product

Caption: R3 diversification via Suzuki cross-coupling.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • In a microwave vial, combine the R1, R2-diversified bromo-scaffold (1.0 eq), a boronic acid or ester (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of celite.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by preparative HPLC.

Table 2: Representative Boronic Acids for R3 Diversification

R3-Boronic Acid Building BlockChemical StructureNotes
Phenylboronic acidC₆H₅B(OH)₂Introduces a simple aryl group
3-Pyridinylboronic acidC₅H₄NB(OH)₂Introduces a basic nitrogen for solubility and interaction
4-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂Electron-donating group
3-(Trifluoromethyl)phenylboronic acidCF₃C₆H₄B(OH)₂Electron-withdrawing group
N-Boc-piperidine-4-boronic acid pinacol esterC₁₁H₂₀BNO₄Introduces a saturated heterocycle
Characterization and Quality Control

Each member of the combinatorial library should be characterized to confirm its identity and purity.

  • High-Throughput Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of a representative subset of the library.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document provide a robust framework for a three-point diversification strategy, enabling the systematic exploration of the chemical space around this privileged core. By employing modern synthetic techniques such as parallel synthesis and palladium-catalyzed cross-coupling, researchers can efficiently generate large numbers of novel compounds for biological screening, accelerating the identification of new therapeutic candidates. The inherent drug-like properties of the azaindole core, combined with the vast chemical diversity that can be introduced, make this a compelling approach for tackling a wide range of diseases.

References

Application Note: Strategic Functionalization of the 1H-Pyrrolo[2,3-c]pyridin-4-amine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Introduction

The 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold, a 6-azaindole derivative, is a cornerstone of modern medicinal chemistry. Its structural resemblance to the purine nucleobase allows it to act as an effective "hinge-binder" in the ATP-binding pockets of numerous protein kinases, making it a privileged core for developing inhibitors targeting cancer and inflammatory diseases.[1][2] The strategic and regioselective functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of key synthetic strategies, offering field-proven protocols and explaining the causality behind critical experimental choices.

The dual reactivity of the scaffold presents both opportunities and challenges. The pyrrole ring is electron-rich and predisposed to electrophilic attack, while the pyridine moiety is electron-deficient, rendering it susceptible to nucleophilic substitution.[1] Mastering the functionalization of this core requires a nuanced understanding of its electronic properties to achieve desired chemical transformations.

cluster_0 This compound Core Core Core

Caption: Structure of this compound with key reactive sites.

Strategy 1: N-H Protection of the Pyrrole Ring

Expertise & Experience: Direct functionalization of the this compound core is often complicated by the acidic N-H of the pyrrole ring. This site can compete in alkylation, acylation, and metal-catalyzed reactions, leading to undesired side products and reduced yields. Therefore, a robust protection strategy is the logical first step in most multi-step synthetic sequences. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a frequent choice due to its stability under a wide range of reaction conditions (e.g., cross-coupling, amination) and its selective removal under specific acidic or fluoride-mediated conditions.[3]

Trustworthiness: The protocol below is self-validating. Successful protection can be easily confirmed by ¹H NMR spectroscopy (disappearance of the N-H signal and appearance of characteristic SEM proton signals) and by a change in polarity observed via thin-layer chromatography (TLC).

Protocol 1: SEM Protection of the Pyrrole Nitrogen
  • Preparation: To a solution of the this compound starting material (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole N-H to form the corresponding sodium salt, activating it for the subsequent substitution. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Reaction: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

    • Causality: The aqueous quench neutralizes any unreacted NaH.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography to yield the N-SEM protected product.

Challenge Insight: A common challenge during SEM deprotection is the release of formaldehyde, which can lead to unwanted side products, including the formation of tricyclic structures.[3] Careful selection of deprotection conditions (e.g., TBAF in THF or HCl in an alcoholic solvent) is critical to minimize these side reactions.

Strategy 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

Expertise & Experience: Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for elaborating the azaindole core.[1] These methods allow for the precise installation of aryl, heteroaryl, and amino substituents, which are crucial for exploring the structure-activity relationship (SAR) of kinase inhibitors. The general workflow involves starting with a halogenated azaindole and sequentially performing Suzuki-Miyaura and Buchwald-Hartwig reactions.

Trustworthiness: The success of these reactions is validated by mass spectrometry, confirming the addition of the new substituent, and by NMR spectroscopy to verify the regiochemistry of the addition.

G start Halogenated This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate C-Arylated Intermediate suzuki->intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) intermediate->buchwald final Di-substituted Final Product buchwald->final

Caption: Sequential cross-coupling workflow for scaffold functionalization.

Protocol 2A: Suzuki-Miyaura Cross-Coupling for C-Arylation

This protocol is adapted for coupling an arylboronic acid to a chloro-substituted azaindole core.

  • Setup: In a reaction vessel, combine the N-protected chloro-azaindole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Solvent & Degassing: Add a 4:1 mixture of dioxane and water (0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing is a critical step to ensure an anaerobic environment.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv.), to the degassed mixture.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 2B: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the amination of the arylated intermediate from the previous step.

  • Setup: To an oven-dried reaction vessel under an inert atmosphere, add the arylated azaindole intermediate (1.0 equiv.), the desired amine (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous dioxane (0.1 M).

  • Degassing: Degas the mixture with argon or nitrogen for 15 minutes.

  • Catalyst & Ligand: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.) and a suitable phosphine ligand such as BINAP (0.1 equiv.).

    • Causality: The bulky, electron-rich phosphine ligand is essential for facilitating the reductive elimination step that forms the C-N bond and for stabilizing the palladium catalyst.

  • Reaction: Heat the mixture to 100-110 °C for 4-18 hours, monitoring by TLC or LC-MS until completion.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove inorganic salts and the catalyst, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the aminated product.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Reference
Bond Formed C(sp²) - C(sp²)C(sp²) - N[3][4]
Key Reagents Arylboronic Acid/EsterPrimary/Secondary Amine[4]
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃[3][4]
Typical Ligand dppf, PPh₃BINAP, XPhos, RuPhos[3][4]
Typical Base K₂CO₃, Cs₂CO₃Cs₂CO₃, NaOtBu, K₃PO₄[4]
Typical Solvent Dioxane/H₂O, EtOH/H₂ODioxane, Toluene[4]

Table 1: Comparison of Typical Cross-Coupling Reaction Conditions.

Strategy 3: Electrophilic Substitution on the Pyrrole Ring

Expertise & Experience: The electron-rich nature of the pyrrole ring makes it amenable to electrophilic aromatic substitution, with the C3 position being the most reactive site. This provides a direct route to install functional handles, such as halogens, which can then be used in subsequent cross-coupling reactions. Iodination at C3 is a common and efficient transformation.

Trustworthiness: This reaction's success is confirmed by the appearance of a new aromatic signal in the ¹H NMR spectrum with the expected coupling pattern and a significant mass shift in the mass spectrum corresponding to the addition of iodine.

Pyrrole Pyrrole Ring (Electron Rich) Attack π-electron attack on I+ Pyrrole->Attack NIS N-Iodosuccinimide (NIS) (I+ source) NIS->Attack Intermediate Sigma Complex (Cationic Intermediate) Attack->Intermediate Regioselective Deprotonation Deprotonation at C3 Intermediate->Deprotonation Product C3-Iodinated Product Deprotonation->Product

Caption: Mechanism of electrophilic iodination at the C3 position.

Protocol 3: Regioselective C3-Iodination
  • Setup: Dissolve the N-protected this compound (1.0 equiv.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.2 M) in a flask protected from light.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv.) portion-wise at room temperature.

    • Causality: NIS serves as a mild source of an electrophilic iodine cation (I⁺). The reaction is typically fast at room temperature due to the high nucleophilicity of the C3 position.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with water and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Extraction: Extract the product into ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly in the next step or purified by silica gel chromatography if necessary.

References

Mastering the Purification of Substituted 1H-pyrrolo[2,3-c]pyridin-4-amines: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity 1H-pyrrolo[2,3-c]pyridin-4-amines in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a key structural component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents, the purity of these compounds is paramount to obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. The presence of even minor impurities, such as starting materials, reagents, or reaction byproducts, can lead to misleading structure-activity relationships (SAR), interfere with biological assays, and introduce toxicity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust techniques for the purification of substituted 1H-pyrrolo[2,3-c]pyridin-4-amines. We will delve into the fundamental principles behind each method, offer step-by-step protocols, and provide expert insights into overcoming common purification challenges associated with this important class of molecules.

Understanding the Physicochemical Landscape of 1H-pyrrolo[2,3-c]pyridin-4-amines

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. While specific data for substituted 1H-pyrrolo[2,3-c]pyridin-4-amines may vary depending on the nature of the substituents, we can infer key characteristics from the parent scaffold and its isomers, such as 1H-pyrrolo[2,3-b]pyridin-4-amine.[1][2]

Key Properties Influencing Purification:

  • Basicity: The presence of the aminopyridine moiety imparts a basic character to these molecules. This is a critical consideration for both acid-base extraction and chromatography, as the basic nitrogen can interact strongly with acidic stationary phases like silica gel.

  • Polarity: The pyrrolopyridine core is relatively polar, and the polarity can be further modulated by the nature of the substituents. This polarity profile will determine the choice of chromatographic conditions (normal-phase vs. reversed-phase) and recrystallization solvents.

  • Solubility: Solubility in various organic solvents and aqueous systems will dictate the feasibility of extraction and crystallization. Generally, these compounds exhibit moderate solubility in polar organic solvents.

  • Stability: The stability of the this compound core under acidic or basic conditions must be considered, especially during extraction procedures. Some derivatives may be sensitive to degradation under harsh pH conditions.[3]

A Multi-pronged Approach to Purification

A successful purification workflow for substituted 1H-pyrrolo[2,3-c]pyridin-4-amines often involves a combination of techniques. The initial crude product from a synthesis is rarely pure enough for biological testing and typically requires a multi-step purification strategy.

Caption: A general workflow for the purification of substituted 1H-pyrrolo[2,3-c]pyridin-4-amines.

Protocol 1: Preliminary Purification by Acid-Base Extraction

Acid-base extraction is a powerful and cost-effective first-pass purification technique that leverages the basicity of the 4-amino group.[4] This method is particularly effective for removing non-basic organic impurities and unreacted starting materials.

Causality Behind the Choice:

The basic nitrogen of the aminopyridine can be protonated by an aqueous acid to form a water-soluble salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will deprotonate the desired compound, causing it to precipitate or be extractable back into an organic solvent.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The desired basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded (or processed further if it contains other compounds of interest).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8), leading to the precipitation of the free amine.

  • Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Parameter Recommendation Rationale
Acidic Solution 1 M HCl, 5% Citric AcidSufficiently acidic to protonate the aminopyridine.
Organic Solvent Ethyl Acetate, DCMGood solubility for the free base and immiscible with water.
Basic Solution 1 M NaOH, Saturated NaHCO₃To neutralize the acid and liberate the free amine.

Protocol 2: Purification by Column Chromatography

Column chromatography is the cornerstone of purification for most organic compounds, including substituted 1H-pyrrolo[2,3-c]pyridin-4-amines.[3][5][6] The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the target compound and its impurities.

Normal-Phase Chromatography: Taming the Basic Nature

Standard silica gel is acidic and can cause significant peak tailing and even irreversible adsorption of basic compounds like aminopyridines.[7] To circumvent this, several strategies can be employed.

G cluster_0 Strategies for Normal-Phase Chromatography of Basic Amines A Standard Silica Gel B Mobile Phase Additive (e.g., Triethylamine, Ammonia) A->B Mitigates Acidity C Alternative Stationary Phase (e.g., Amine-Deactivated Silica, Alumina) A->C Avoids Acidity

Caption: Approaches to mitigate the challenges of purifying basic amines on silica gel.

A. Using a Mobile Phase Modifier with Standard Silica Gel

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can significantly improve the chromatography of basic compounds on silica gel.

  • Mechanism of Action: The basic additive competes with the analyte for binding to the acidic silanol groups on the silica surface, effectively masking these sites and allowing the desired compound to elute with improved peak shape.

Step-by-Step Protocol (with TEA modifier):

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the developing solvent to assess its effect on the separation and Rf values.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.

  • Equilibration: Equilibrate the column with the initial mobile phase composition, including the triethylamine modifier.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (e.g., DCM) and load it onto the column. For less soluble compounds, a dry loading technique is recommended.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that triethylamine is volatile and can often be removed under high vacuum.

B. Using Amine-Deactivated Silica Gel

For particularly sensitive or strongly basic compounds, using a commercially available amine-deactivated silica gel can provide excellent results without the need for mobile phase additives.

  • Principle: The silica surface is chemically modified with an amine-containing functional group, rendering it slightly basic and eliminating the problematic acidic silanol groups.

Protocol: The procedure is similar to standard flash chromatography but without the addition of a basic modifier to the mobile phase.

Reversed-Phase Chromatography

For highly polar substituted 1H-pyrrolo[2,3-c]pyridin-4-amines, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification technique.

  • Principle: The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). More polar compounds elute earlier.

Step-by-Step Protocol (Preparative RP-HPLC):

  • Method Development: Develop a separation method on an analytical RP-HPLC system. A common mobile phase consists of water and acetonitrile with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic amine is protonated.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a solvent like dimethyl sulfoxide (DMSO).

  • Purification: Inject the sample onto a preparative RP-HPLC column and elute with the optimized gradient.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization (freeze-drying), especially when non-volatile buffers are used.

Technique Typical Mobile Phase Best Suited For
Normal-Phase (with TEA) Hexanes/Ethyl Acetate + 0.5% TEAModerately polar compounds.
Normal-Phase (Amine-Deactivated) DCM/MethanolBasic and polar compounds.
Reversed-Phase HPLC Water/Acetonitrile + 0.1% Formic AcidHighly polar and water-soluble compounds.

Protocol 3: Final Purification by Recrystallization

Recrystallization is an excellent final step to obtain highly pure, crystalline material, which is often required for analytical characterization and in vivo studies.[1][8]

The Principle of Differential Solubility:

This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Step-by-Step Protocol:
  • Solvent Screening: In small test tubes, test the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can enhance the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Common Purification Issues

Problem Potential Cause Suggested Solution
Streaking/Tailing in Normal-Phase Chromatography Strong interaction of the basic amine with acidic silica gel.Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. Use amine-deactivated silica or alumina as the stationary phase.[7]
Low Recovery from Silica Gel Column Irreversible adsorption of the product onto the silica.Use a more polar eluent (e.g., a higher percentage of methanol). Consider using a less acidic stationary phase like alumina.
Co-elution of Impurities Impurities have similar polarity to the product.Optimize the solvent gradient in chromatography. Consider using a different chromatographic technique (e.g., reversed-phase if normal-phase was used). Recrystallization may be effective.
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent. Add a co-solvent. Ensure slow cooling and scratch the inside of the flask to induce crystallization.
Product Degradation Sensitivity to acidic or basic conditions.Use milder acids/bases in extraction (e.g., citric acid, sodium bicarbonate). Use a neutral stationary phase like deactivated silica for chromatography.

Conclusion: A Pathway to Purity

The purification of substituted 1H-pyrrolo[2,3-c]pyridin-4-amines requires a systematic and well-considered approach. By understanding the inherent basicity and polarity of this scaffold, researchers can strategically employ a combination of acid-base extraction, modified column chromatography, and recrystallization to achieve the high levels of purity required for drug discovery and development. The protocols and troubleshooting guide presented here provide a solid foundation for navigating the challenges associated with this important class of heterocyclic compounds.

References

Topic: A Comprehensive Framework for the In Vivo Preclinical Evaluation of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology.[1][2][3] This document provides a detailed, experience-driven framework for the in vivo preclinical evaluation of novel compounds based on this scaffold, using 1H-pyrrolo[2,3-c]pyridin-4-amine as a representative candidate. We present a logical, phased approach, beginning with essential preliminary studies and progressing to robust efficacy and biomarker analyses in relevant disease models. The protocols herein are designed to be self-validating systems, ensuring that the generated data is reliable for critical decision-making in drug development programs.[4]

Introduction: The Scientific Rationale

Pyrrolopyridine derivatives have demonstrated significant therapeutic potential by targeting key signaling pathways. For the purpose of this guide, we will hypothesize that this compound (referred to as 'the compound') is a novel inhibitor of a critical intracellular kinase, such as a Janus kinase (JAK) or a spleen tyrosine kinase (SYK). These kinases are pivotal in cytokine signaling and immune cell activation, making them attractive targets for treating both hematological malignancies and autoimmune disorders.[5][6]

Therefore, a successful preclinical package must not only demonstrate anti-tumor or anti-inflammatory activity but also provide clear evidence of target engagement and a favorable safety profile. This guide outlines the necessary steps to build this comprehensive data package, adhering to the highest standards of animal welfare and regulatory expectations.[7][8][9][10]

Phase I: Foundational Pharmacokinetics and Safety

Before proceeding to costly and complex efficacy studies, it is imperative to understand the compound's behavior and safety profile within a living system.[4][11] This initial phase establishes the dosing parameters and therapeutic window.

Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)

The objective is to identify a dose range that is pharmacologically active but not overtly toxic. This is a critical first step for designing subsequent PK and efficacy studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old, with an equal number of males and females.

  • Acclimatization: Allow animals to acclimate for at least 7 days, consistent with the Guide for the Care and Use of Laboratory Animals.[8][9]

  • Group Allocation: Assign animals to cohorts (n=3-5 per group) and administer single escalating doses of the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)). Include a vehicle-only control group.

  • Monitoring: Observe animals intensely for the first 4 hours post-dose and then at least twice daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, altered respiration).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% body weight loss).

Pharmacokinetic (PK) Profiling

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11][12] This data is essential for correlating exposure with pharmacodynamic effects and efficacy.

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use Sprague-Dawley or Wistar rats (n=3 per time point) fitted with jugular vein cannulas for serial blood sampling. Nude rats are also an attractive option as their PK properties can be closer to humans.[13]

  • Dosing: Administer the compound at two non-toxic dose levels (e.g., a low and a high dose determined from the MTD study) via both IV and PO routes to determine absolute bioavailability.

  • Sample Collection: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[14]

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak pharmacological effect and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Half-lifeDetermines dosing frequency and time to reach steady-state.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Bioavailability (for PO route)The fraction of the oral dose that reaches systemic circulation.

Table 1: Key Pharmacokinetic Parameters and Their Significance.

Phase II: In Vivo Efficacy Evaluation

With a defined therapeutic window and exposure profile, the compound can be advanced into disease-relevant efficacy models. The choice of model is critical and must reflect the compound's proposed mechanism of action.[15][16][17][18]

Oncology Model: Cell Line-Derived Xenograft (CDX)

For a compound targeting a kinase implicated in cancer, a CDX model provides a robust system to evaluate anti-tumor activity.[13][19]

Protocol: Subcutaneous CDX Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line (e.g., a B-cell lymphoma line for a SYK inhibitor or a breast cancer line for an FGFR inhibitor[1]) with a known dependency on the target kinase.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NU/J) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously implant 1-5 million cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose)

    • Group 3: Compound (High Dose)

    • Group 4: Positive Control (Standard-of-Care agent)

  • Dosing & Monitoring: Administer treatments daily (or as determined by PK data) for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint & Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, collect tumors and plasma for pharmacodynamic (PD) analysis.

Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)

To evaluate anti-inflammatory potential, the CIA model in mice is a gold standard that recapitulates many features of human rheumatoid arthritis.[5][6][20]

Protocol: Murine Collagen-Induced Arthritis (CIA) Study

  • Animal Model: Use a susceptible mouse strain, typically DBA/1J mice.[6]

  • Disease Induction: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization 21 days later.

  • Treatment Initiation: Begin prophylactic or therapeutic dosing upon the first signs of arthritis (paw swelling and redness).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose)

    • Group 3: Compound (High Dose)

    • Group 4: Positive Control (e.g., Enbrel or Methotrexate)

  • Monitoring & Scoring: Score animals 3-4 times per week for clinical signs of arthritis (0-4 scale per paw). Measure paw thickness with calipers.

Phase III: Mechanism of Action (MoA) Validation

Demonstrating efficacy is not enough; it is crucial to prove that the observed effects are a direct result of the compound engaging its intended target.[21][22] This is achieved through pharmacodynamic (PD) biomarker analysis.

Workflow: Target Engagement and Downstream Biomarker Analysis

G cluster_0 In Vivo Efficacy Study cluster_1 Sample Collection cluster_2 Pharmacodynamic Analysis cluster_3 Data Integration Efficacy Efficacy Endpoint Reached (e.g., Day 21) Collection Collect Terminal Samples: - Tumor / Inflamed Tissue - Plasma - Spleen Efficacy->Collection Immediate Processing Target Target Engagement (Western Blot for p-Target in Tissue) Collection->Target Downstream Downstream Effects (Cytokine ELISA in Plasma) Collection->Downstream Immune Immune Cell Profiling (Flow Cytometry of Splenocytes) Collection->Immune Integration Correlate Exposure (PK), Target Modulation (PD), and Efficacy Target->Integration Downstream->Integration Immune->Integration

Caption: Integrated workflow for pharmacodynamic (PD) analysis.

Key PD Assays:

  • Western Blot: Homogenize tumor or joint tissue to measure the phosphorylation status of the target kinase and its direct downstream substrate. A reduction in the phosphorylated protein in compound-treated groups provides direct evidence of target engagement.

  • ELISA/Multiplex Assay: Analyze plasma samples to quantify levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-17). A significant reduction in these cytokines demonstrates a downstream anti-inflammatory effect.

  • Flow Cytometry: Analyze splenocytes or cells from lymph nodes to assess changes in immune cell populations (e.g., reduction in activated T-cells or B-cells) driven by the compound's activity.

Conclusion

The preclinical in vivo evaluation of a novel compound like this compound is a multi-faceted process that requires careful, logical planning and execution. By following a phased approach—establishing a safe and effective exposure window (PK/MTD), demonstrating efficacy in relevant disease models (oncology/autoimmunity), and validating the mechanism of action through robust biomarker analysis (PD)—researchers can build a comprehensive data package. This rigorous, self-validating methodology ensures high confidence in the compound's therapeutic potential and provides a solid foundation for advancing the candidate toward clinical trials.

References

Application of 1H-pyrrolo[2,3-c]pyridin-4-amine Derivatives in Epigenetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a new generation of potent and selective modulators of key epigenetic targets. These derivatives are instrumental in dissecting the complex regulatory networks that govern gene expression and are promising candidates for novel therapeutic interventions in oncology and other diseases. This guide provides an in-depth exploration of the application of 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives in epigenetic research, with a focus on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1), Bromodomain and Extra-Terminal (BET) proteins, and Histone Deacetylases (HDACs).

The Epigenetic Landscape: A Realm of Therapeutic Opportunity

Epigenetic modifications, such as histone methylation and acetylation, are critical for the regulation of chromatin structure and gene expression. The enzymes that "write," "erase," and "read" these marks are often dysregulated in disease states, making them attractive targets for therapeutic intervention. The this compound derivatives have demonstrated remarkable versatility in targeting these key players in the epigenetic machinery.

I. Targeting the "Eraser": LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By erasing these activating marks, LSD1 is a key component of several transcriptional repressor complexes, leading to gene silencing.[1] Its inhibition can reactivate tumor suppressor genes, making it a compelling target in cancer therapy.[1]

Mechanism of Action of this compound Derivatives as LSD1 Inhibitors

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been developed as potent and reversible inhibitors of LSD1.[2][3][4][5] These small molecules occupy the active site of the LSD1 enzyme, preventing it from demethylating its histone substrates. This leads to an accumulation of H3K4me2 at the promoters and enhancers of target genes, ultimately altering gene expression.

LSD1_Inhibition cluster_0 Normal Gene Silencing by LSD1 cluster_1 LSD1 Inhibition and Gene Activation H3K4me2_active H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2_active->LSD1 Demethylation H3K4me0_inactive H3K4me0 (Inactive Chromatin) LSD1->H3K4me0_inactive Gene_Silencing Gene Silencing H3K4me0_inactive->Gene_Silencing Pyrrolo_pyridine This compound Derivative LSD1_inhibited LSD1 Enzyme (Inhibited) Pyrrolo_pyridine->LSD1_inhibited Inhibits H3K4me2_accumulated H3K4me2 Accumulation (Active Chromatin) LSD1_inhibited->H3K4me2_accumulated Demethylation Blocked Gene_Activation Gene Activation H3K4me2_accumulated->Gene_Activation

Mechanism of LSD1 inhibition by this compound derivatives.

Protocols for Evaluating LSD1 Inhibitors

This assay quantitatively measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[2]

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • This compound derivative (test inhibitor)

  • 96-well black microplate

Procedure:

  • Prepare a reaction mixture containing the LSD1/CoREST complex and the H3K4me2 peptide substrate in the assay buffer.

  • Add varying concentrations of the test inhibitor to the wells of the microplate.

  • Initiate the demethylation reaction by adding the LSD1/CoREST and substrate mixture to the wells.

  • Incubate the plate at 37°C for 60 minutes.[2]

  • Stop the reaction and develop the signal by adding a solution containing HRP and Amplex Red.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).[2]

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value.

This method assesses the ability of the inhibitor to engage LSD1 in a cellular context by measuring the global changes in H3K4me2 levels.[1][2]

Materials:

  • Cell line of interest (e.g., MV4-11, Kasumi-1)

  • This compound derivative

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Harvest cells and lyse them using RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-H3K4me2 primary antibody overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.[2]

Inhibitor Target IC₅₀ (nM) Cell Line Effect Reference
Compound 23e LSD1nanomolarMV4-11, Kasumi-1Potent antiproliferative activity[2]
Compound 46 LSD13.1MV4;11Potent and reversible inhibition[3]

II. Targeting the "Reader": BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones. This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, including many oncogenes.[6]

Mechanism of Action of this compound Derivatives as BET Inhibitors

Certain 1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivatives have been identified as inhibitors of BET proteins.[1][7] They function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes.

BET_Inhibition_Workflow cluster_0 BET Protein Action cluster_1 BET Inhibition by Pyrrolopyridine Derivative Acetylated_Histone Acetylated Histone BRD4 BRD4 Acetylated_Histone->BRD4 Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Oncogene_Transcription Oncogene Transcription Transcription_Machinery->Oncogene_Transcription Pyrrolo_pyridine_BET 1H-pyrrolo[2,3-c]pyridin-7(6H)-one Derivative BRD4_inhibited BRD4 (Inhibited) Pyrrolo_pyridine_BET->BRD4_inhibited Binds to Bromodomain Transcription_Blocked Transcription Blocked BRD4_inhibited->Transcription_Blocked Displaces from Chromatin

Workflow of BET protein inhibition.

Protocols for Evaluating BET Inhibitors

This is a homogeneous, fluorescence-based assay to measure the binding of BRD4 to an acetylated histone peptide.[8][9][10][11]

Materials:

  • BRD4 (BD1+BD2) protein

  • Biotinylated acetylated histone H4 peptide

  • Terbium (Tb)-labeled anti-GST antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay Buffer

  • 1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivative (test inhibitor)

  • 384-well low-volume white plate

Procedure:

  • Add the test inhibitor at various concentrations to the wells.

  • Add a mixture of BRD4 protein and the biotinylated acetylated histone peptide.

  • Incubate for 60 minutes at room temperature.[11]

  • Add a mixture of Tb-labeled anti-GST antibody and Streptavidin-d2.

  • Incubate for 60 minutes at room temperature.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the IC₅₀ value.

CETSA is a powerful method to confirm target engagement of an inhibitor with its protein target in a cellular environment.[12][13][14][15][16]

Materials:

  • Cell line expressing the target protein (e.g., BRD4)

  • 1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivative

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibody against the target protein (e.g., anti-BRD4)

Procedure:

  • Melt Curve Generation:

    • Treat cells with the inhibitor or vehicle (DMSO).

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins and collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein by Western blot.

    • Plot the percentage of soluble protein against temperature to generate a melt curve and identify the optimal temperature for the isothermal dose-response experiment.[14]

  • Isothermal Dose-Response (ITDR):

    • Treat cells with a range of inhibitor concentrations.

    • Heat all samples at the optimal temperature determined from the melt curve for 3 minutes.[14]

    • Lyse the cells and separate the soluble fraction as described above.

    • Perform Western blotting for the target protein.

    • Quantify band intensities and plot the percentage of soluble protein against the inhibitor concentration to determine the EC₅₀ value.[14]

III. Targeting the "Eraser": HDAC Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[17] (1H)-pyrroles and related pyrrolopyridine scaffolds have been identified as novel classes of HDAC inhibitors.[10][17][18]

Mechanism of Action of Pyrrolopyridine Derivatives as HDAC Inhibitors

These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of HDACs, a linker, and a cap group that interacts with residues at the rim of the active site.[17] This inhibition leads to an accumulation of acetylated histones, promoting a more open chromatin state and the expression of genes, including tumor suppressors.[17]

Compound Target IC₅₀ (nM) Cell Line Effect Reference
B3 HDAC1, 2, 3, 65.2, 6.0, 8.8, 4.4MV-4-11, K562Potent antiproliferative effects[10][18]
Compound 13 Class II HDACsNanomolarProstate Cancer CellsAnti-migration properties[19][20]
Protocols for Evaluating HDAC Inhibitors

A common method involves using a fluorogenic HDAC substrate.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution

  • Assay Buffer

  • Pyrrolopyridine derivative (test inhibitor)

  • 96-well black microplate

Procedure:

  • Add the test inhibitor at various concentrations to the wells.

  • Add the HDAC enzyme to the wells and incubate briefly.

  • Add the fluorogenic substrate to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate a fluorescent signal by adding the developer solution.

  • Incubate for 10-15 minutes at room temperature.

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

This assay measures the accumulation of acetylated histones in cells following inhibitor treatment.[21]

Materials:

  • Cell line of interest

  • Pyrrolopyridine derivative

  • Cell lysis buffer

  • Primary antibodies: anti-acetylated Histone H3 (or H4), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with the inhibitor at various concentrations for a specified time.

  • Harvest and lyse the cells.

  • Quantify protein concentration.

  • Perform SDS-PAGE and Western blotting as described in Protocol 2.

  • Probe the membrane with an antibody specific for acetylated histones.

  • Strip and re-probe with an antibody for total histone H3 as a loading control.

Conclusion

The this compound scaffold and its derivatives represent a versatile and powerful class of molecules for the investigation of epigenetic pathways. Their ability to selectively target key epigenetic regulators like LSD1, BET proteins, and HDACs makes them invaluable tools for both basic research and drug discovery. The protocols outlined in this guide provide a robust framework for researchers to characterize the activity of these compounds and to further explore their therapeutic potential. As our understanding of the epigenetic basis of disease deepens, the application of these innovative chemical probes will undoubtedly continue to drive significant advances in the field.

References

Troubleshooting & Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine (6-azaindole-4-amine). This scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[1] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles, ensuring a higher success rate and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1H-pyrrolo[2,3-c]pyridine core?

A1: There are three principal approaches to building the 6-azaindole framework: (1) annulation of a pyrrole ring onto a pre-functionalized pyridine, (2) annulation of a pyridine ring onto a pre-existing pyrrole, and (3) synchronous formation of both rings.[2] The most common and versatile strategy is the first, typically starting with a substituted 3-nitropyridine or 3-aminopyridine.[2][3] Key methods include the Bartoli indole synthesis, Fischer indole synthesis, and various palladium-catalyzed cyclization cascades.[2][4] The Bartoli reaction, which utilizes the reaction of vinyl magnesium bromide with nitro-aromatics, is particularly effective for this class of heterocycles.[2]

Q2: Why is regioselectivity a common challenge, and how can it be controlled?

A2: The pyridine ring's electronic nature and the presence of multiple potential reaction sites make regiocontrol a significant challenge, especially during electrophilic substitution. For instance, in the synthesis starting from 4-methyl-3-nitropyridine, the initial reaction to form an enamine intermediate is a critical regioselective step.[2] Control is typically achieved by:

  • Directing Groups: The strategic placement of activating or deactivating groups on the starting pyridine ring dictates the position of subsequent functionalization and cyclization.

  • Protecting Groups: N-protection of the pyrrole can prevent unwanted side reactions and direct substitution to other positions.

  • Reaction Conditions: Fine-tuning of temperature, solvents, and catalysts is crucial. For example, milder nitrating agents can prevent over-nitration or nitration at undesired positions.[5]

Q3: What are the most critical parameters to monitor during a palladium-catalyzed amination to install the 4-amino group?

A3: For a successful Buchwald-Hartwig amination on a 4-halo-1H-pyrrolo[2,3-c]pyridine intermediate, three parameters are paramount:

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps, especially with heteroaromatic substrates.[3][6]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The choice of base can significantly impact reaction rate and yield.

  • Solvent and Temperature: Anhydrous, de-gassed aprotic polar solvents like dioxane or toluene are standard. The reaction temperature must be carefully optimized to balance reaction rate with catalyst stability and potential side reactions.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: Low or no yield during the Bartoli synthesis of the pyrrole ring.

  • Q: I am reacting my 2-chloro-3-nitropyridine derivative with vinylmagnesium bromide, but my yield of the 1H-pyrrolo[2,3-c]pyridine is very low, and I mostly recover starting material or see a complex mixture. What is going wrong?

  • A: This is a common issue in the Bartoli reaction. The causality can be traced to several factors:

    • Probable Cause 1: Grignard Reagent Quality. Vinylmagnesium bromide is sensitive to air and moisture. Its titer may be lower than stated, leading to incomplete reaction.

      • Solution: Use a freshly opened bottle or titrate the Grignard reagent before use. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Probable Cause 2: Reaction Temperature. The initial addition of the Grignard reagent is highly exothermic and must be controlled.

      • Solution: Maintain a low temperature (typically -40 °C to -78 °C) during the addition of the Grignard reagent to the nitropyridine solution. After the addition is complete, allow the reaction to warm slowly to room temperature. This prevents thermal decomposition and side reactions.

    • Probable Cause 3: Stoichiometry. An insufficient amount of the Grignard reagent will result in an incomplete reaction.

      • Solution: Typically, 3 to 4 equivalents of vinylmagnesium bromide are required for optimal results.[2] The excess is necessary to account for the complex mechanism and any degradation of the reagent.

Problem 2: Poor yield and byproducts in the final amination step.

  • Q: I am attempting a Buchwald-Hartwig amination on my 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate, but the reaction is sluggish, and I observe significant hydrodehalogenation (loss of chlorine) and other byproducts.

  • A: This points towards issues with the catalytic cycle or competing side reactions.[5]

    • Probable Cause 1: Catalyst Inhibition/Deactivation. The nitrogen atoms in the azaindole core can coordinate to the palladium center, acting as a catalyst poison.[5]

      • Solution 1 (Ligand Choice): Switch to a more electron-rich and sterically hindered ligand like RuPhos or XPhos. These ligands can promote the desired C-N bond formation and are less susceptible to inhibition.[6]

      • Solution 2 (Protecting Group): Protecting the pyrrole nitrogen with a group like benzenesulfonyl (Bs) or triisopropylsilyl (TIPS) can prevent its coordination to the palladium catalyst, often leading to cleaner reactions and higher yields.[5]

    • Probable Cause 2: β-Hydride Elimination. The hydrodehalogenation byproduct arises from β-hydride elimination from a palladium-amido intermediate.[5]

      • Solution: This side reaction is often exacerbated by high temperatures. Try lowering the reaction temperature and extending the reaction time. Additionally, the choice of ligand and base can influence the rate of this side reaction versus the desired reductive elimination.

    • Probable Cause 3: Impure Starting Material. Impurities in the 4-chloro substrate can poison the catalyst.

      • Solution: Ensure the starting material is thoroughly purified before the coupling reaction. Recrystallization or column chromatography is recommended.

Below is a decision tree to guide troubleshooting efforts for low-yield amination reactions.

G start Low Yield in Buchwald-Hartwig Amination check_purity Is Starting Material >98% Pure? start->check_purity purify Purify Substrate (Chromatography / Recrystallization) check_purity->purify No catalyst_system Evaluate Catalyst System check_purity->catalyst_system Yes purify->catalyst_system ligand_choice Is Ligand Appropriate? (e.g., XPhos, RuPhos) catalyst_system->ligand_choice conditions Optimize Reaction Conditions catalyst_system->conditions System is Standard change_ligand Screen Bulky, Electron-Rich Ligands ligand_choice->change_ligand No protecting_group Consider N-Protection (TIPS, Bs) ligand_choice->protecting_group Yes, but still low yield change_ligand->conditions protecting_group->conditions temp_check Is Hydrodehalogenation Observed? conditions->temp_check lower_temp Lower Temperature, Increase Time temp_check->lower_temp Yes base_check Is Base Optimal? (NaOtBu, LHMDS) temp_check->base_check No success Improved Yield lower_temp->success screen_bases Screen Alternative Bases base_check->screen_bases No base_check->success Yes screen_bases->success reaction_pathway A Substituted 3-Nitropyridine B Pyrrole Ring Formation A->B Bartoli or Reductive Cyclization C Functionalized 1H-pyrrolo[2,3-c]pyridine (e.g., 4-Chloro) B->C D C-N Cross-Coupling (Buchwald-Hartwig) C->D Pd Catalyst, Ligand, Base E This compound D->E

References

Technical Support Center: A Guide to Improving Yield in 1H-pyrrolo[2,3-c]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic reactions. The synthesis of azaindole scaffolds, particularly those with amino substituents, is often challenging due to the electronic nature of the pyridine ring, which can lead to side reactions and catalyst inhibition. This document provides in-depth, experience-driven advice to navigate these complexities.

Overview of the Primary Synthetic Route

The most common and direct pathway to this compound involves a two-stage process. First, the synthesis of a key intermediate, 4-chloro-1H-pyrrolo[2,3-c]pyridine, is performed, typically from its 4-hydroxy or 4-oxo tautomer. This is followed by a nucleophilic substitution or, more commonly, a palladium-catalyzed amination to install the C4-amino group. The efficiency of each step is critical for the overall yield.

Synthetic_Pathway A 1H-pyrrolo[2,3-c]pyridin-4-ol B 4-chloro-1H-pyrrolo[2,3-c]pyridine A->B  Chlorination (e.g., POCl₃) C This compound B->C  Amination (e.g., Buchwald-Hartwig) Troubleshooting_Amination Start Low Yield in Amination Protect Is Pyrrole N-H Protected? Start->Protect Add_PG Apply Protecting Group (SEM, TIPS) Protect->Add_PG No Optimize Are Catalyst/Ligand/Base Optimal? Protect->Optimize Yes Add_PG->Optimize Change_Conditions Screen Ligands (e.g., RuPhos) and Bases (e.g., NaOtBu) Optimize->Change_Conditions No Side_Reaction Hydrodehalogenation Observed? Optimize->Side_Reaction Yes Change_Conditions->Side_Reaction Modify_Reaction Use Milder Base / Lower Temp Change Ligand Side_Reaction->Modify_Reaction Yes Success Improved Yield Side_Reaction->Success No Modify_Reaction->Success

Technical Support Center: Crystallization of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1H-pyrrolo[2,3-c]pyridin-4-amine, a member of the azaindole family of heterocyclic amines, is a crucial structural motif in medicinal chemistry. Its successful crystallization is a critical step for purification, ensuring batch-to-batch consistency, and defining the physicochemical properties of the active pharmaceutical ingredient (API).[1][2] However, like many nitrogen-containing heterocycles, its crystallization can be challenging, presenting issues ranging from poor crystal formation and polymorphism to persistent impurities.[3][4]

This guide provides a structured, experience-driven approach to troubleshoot and optimize the crystallization of this compound. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental hurdles, moving beyond simple procedural steps to explain the underlying scientific principles.

Part 1: Pre-Crystallization Assessment & Material Attributes

Before attempting crystallization, a thorough understanding of the material's properties and purity is paramount. Failure to characterize the input material is a common source of downstream processing issues.[5]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃[6]
Molecular Weight 133.15 g/mol [6]
Appearance Data not available; typically a solid-
Solubility Highly dependent on solvent polarity and pHGeneral chemical principles
Storage Conditions Store at -20°C for long-term stability[6]

Key Consideration: The pyrrolo-pyridine scaffold contains both a weakly acidic proton (pyrrole N-H) and a basic site (pyridine nitrogen and exocyclic amine). This amphoteric nature means that solubility is highly pH-dependent. Furthermore, such compounds can be sensitive to the acidic nature of standard silica gel during chromatographic purification, which may introduce impurities that inhibit crystallization.[3]

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems encountered during the crystallization process.

Problem 1: No Crystals Form or Very Low Yield

Q: I have dissolved my compound and cooled the solution, but no crystals have formed, even after an extended period. What is the cause and what should I do?

A: This is typically a problem of insufficient supersaturation, where the concentration of the solute is below the solubility limit even at the lower temperature.

Causality & Solution Pathway:

  • Inappropriate Solvent Choice: The most common cause is a solvent that is too good, meaning the compound remains highly soluble even when cold.[1][3]

    • Action: Perform a solvent screen. The ideal single solvent will fully dissolve your compound at an elevated temperature but show poor solubility at room temperature or below.[1] If such a solvent isn't found, a mixed-solvent system (anti-solvent crystallization) is the preferred method.[1][]

  • Insufficient Concentration: The solution may be too dilute to achieve the necessary supersaturation upon cooling.

    • Action: Carefully concentrate the solution by evaporating a portion of the solvent. Be cautious not to over-concentrate, which can lead to "oiling out" (see Problem 2).

  • High Impurity Load: Certain impurities can act as crystallization inhibitors, increasing the overall solubility of the API in the solvent system.[8]

    • Action: Re-evaluate the purity of your starting material. It may require an additional purification step, such as column chromatography on neutral alumina or a different stationary phase to avoid degradation sometimes seen with silica gel.[3]

  • Nucleation Barrier: Sometimes, the energy barrier to form the initial crystal nuclei is too high.

    • Action 1 (Mechanical): Scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Action 2 (Seeding): If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution. This bypasses the primary nucleation step and promotes uniform crystal growth.[]

Problem 2: Compound "Oils Out" Instead of Crystallizing

Q: When I cool my solution or add an anti-solvent, a thick, viscous oil forms instead of solid crystals. How do I resolve this?

A: "Oiling out" occurs when the level of supersaturation is so high that the compound separates into a liquid phase before it has time to organize into an ordered crystal lattice. This is common with compounds that have low melting points or when the solution contains impurities that depress the melting point.[3]

Causality & Solution Pathway:

  • Excessive Supersaturation: The most direct cause is generating supersaturation too quickly.

    • Action (Cooling Crystallization): Reduce the cooling rate. A slower, more controlled temperature drop allows molecules to arrange properly.

    • Action (Anti-solvent Crystallization): Add the anti-solvent much more slowly, particularly around the point of initial turbidity (cloudiness). Also, ensure vigorous stirring to prevent localized areas of high supersaturation.[]

  • Solvent System Mismatch: The chosen solvent may be inappropriate, leading to a liquid-liquid phase separation.

    • Action: Re-screen for a different solvent or anti-solvent. Try dissolving the oil in a small amount of a good solvent and then adding a different anti-solvent.

  • Temperature is Too High: The crystallization temperature might be above the melting point of a potential solvate or the compound itself in the presence of solvent.

    • Action: Ensure the solution is heated only to the point of complete dissolution. Try crystallizing at a lower overall temperature range.

Problem 3: Formation of Fine Powders or Large Agglomerates

Q: My product crashes out as a very fine powder that is difficult to filter, or it forms large, clumped masses. How can I improve the crystal size and morphology?

A: This is a classic issue of nucleation versus growth kinetics. The formation of fines indicates that the rate of nucleation (formation of new crystals) is far greater than the rate of growth (addition of molecules to existing crystals). Agglomeration occurs when these small crystals stick together.[]

Causality & Solution Pathway:

  • Rapid Supersaturation: As with oiling out, generating supersaturation too quickly leads to a massive number of nuclei forming simultaneously, with little solute left to support their growth.

    • Action: Slow down the cooling or anti-solvent addition rate significantly. The goal is to maintain the solution in the "metastable zone," where new nuclei do not readily form, but existing crystals can grow.

  • Mixing and Agitation: The stirring rate has a profound impact.

    • Too little mixing: Can lead to localized high supersaturation and agglomeration.[5][9]

    • Too much mixing: Can cause particle breakage (attrition), which creates new surfaces for secondary nucleation, resulting in fines.[9]

    • Action: Experiment with different agitation speeds to find an optimal balance that ensures homogeneity without causing excessive particle breakage.

  • Seeding Protocol: A well-designed seeding protocol is the most reliable way to control particle size.

    • Action: Add a controlled amount of seed crystals of a known size distribution once the solution is slightly supersaturated. This provides a template for growth and helps consume the supersaturation in an orderly fashion, suppressing uncontrolled primary nucleation.[]

Problem 4: Suspected Polymorphism or Inconsistent Crystal Forms

Q: I am observing different crystal habits (e.g., needles vs. plates) between batches, even with a similar procedure. Could this be polymorphism, and how do I control it?

A: Yes, obtaining different crystal forms is a strong indicator of polymorphism—the ability of a compound to exist in more than one crystal lattice structure. Different polymorphs can have drastically different physical properties, including solubility, stability, and bioavailability, making control essential in pharmaceutical development.[2][5]

Causality & Solution Pathway:

  • Thermodynamic vs. Kinetic Control: Often, a less stable "kinetic" form crystallizes first because it nucleates faster, which may then convert to the more stable "thermodynamic" form over time. Minor variations in temperature, solvent, or supersaturation can favor one form over another.[5]

    • Action (Identify Forms): Characterize the different crystal forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

    • Action (Control):

      • Seeding: The most effective method is to seed with the desired polymorph to direct the crystallization outcome.[]

      • Solvent Engineering: The choice of solvent can stabilize a particular form. A systematic screen of solvents with varying polarities and hydrogen bonding capabilities is required.[]

      • Strict Process Control: Maintain tight control over cooling profiles, agitation, and concentration to ensure reproducibility. Even small changes can tip the balance toward an unwanted form.[5][9]

Problem 5: Persistent Impurities in Final Crystalline Product

Q: My crystallized material still shows impurities by NMR or LC-MS analysis. How can I improve the chemical purity?

A: Impurities can become trapped in a crystal product through several mechanisms, including surface adsorption or incorporation directly into the crystal lattice, especially if the impurity is structurally similar to the API.[10]

Causality & Solution Pathway:

  • Inefficient Rejection by the Lattice: The crystallization process itself is a purification step, but its efficiency depends on the solvent system and the nature of the impurities.

    • Action (Solvent Choice): Choose a solvent system where the impurities have significantly higher solubility than this compound at the crystallization temperature. This ensures they remain in the mother liquor.[1]

    • Action (Reslurry/Wash): If impurities are primarily adsorbed on the crystal surface, washing the filtered crystals with a small amount of cold, fresh solvent can be effective. A reslurry, where the crystals are stirred in a solvent in which they are poorly soluble, can also wash away surface impurities.

  • Co-crystallization or Lattice Incorporation: Structurally related impurities may be incorporated into the crystal lattice.

    • Action (Multi-step Purification): A single crystallization may be insufficient. Consider a multi-step approach involving different techniques. For example, perform column chromatography followed by recrystallization.[3]

    • Action (pH Adjustment): Given the basic nature of the target compound, an acidic or basic wash during the work-up phase (before crystallization) can often remove acidic or basic impurities, respectively.

Part 3: Standard Operating Protocols & Visual Workflows

Protocol 1: Systematic Solvent Screening for Crystallization
  • Preparation: Place ~10-15 mg of the crude this compound into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise until the total volume is 0.1 mL. Note if the solid dissolves completely. If it does, the solvent is too strong for single-solvent crystallization.

  • Heating: For solvents where the solid did not dissolve at room temperature, heat the vial with stirring to the solvent's boiling point. Add more solvent dropwise if necessary until the solid fully dissolves. Record the approximate volume.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator (~4°C).

  • Observation: Observe the vials for crystal formation. The best solvents are those that required a minimal amount of solvent to dissolve the compound when hot but produced a good yield of crystals upon cooling.

  • Anti-Solvent Test: For solvents that dissolved the compound readily at room temperature, use that solution to test for an anti-solvent. Slowly add a solvent in which the compound is known to be insoluble (e.g., hexanes, heptane, or water) until persistent cloudiness appears, then allow it to stand and observe for crystallization.

Diagram 1: General Crystallization Troubleshooting Workflow

A logical decision tree for diagnosing crystallization problems.

G start_node start_node problem_node problem_node cause_node cause_node action_node action_node success_node success_node start Crystallization Attempt outcome Evaluate Outcome start->outcome no_xtal Problem: No Crystals / Low Yield outcome->no_xtal Unsuccessful oil Problem: Oiling Out outcome->oil Unsuccessful morph Problem: Fines / Agglomerates outcome->morph Unsuccessful success Success: Good Crystals outcome->success Successful cause1 Insufficient Supersaturation no_xtal->cause1 action1a Action: Concentrate Solution or Use Anti-Solvent cause1->action1a action1b Action: Re-screen Solvents cause1->action1b action1c Action: Scratch or Seed cause1->action1c cause2 Supersaturation Too High/Fast oil->cause2 action2a Action: Dilute Solution cause2->action2a action2b Action: Slow Cooling or Anti-Solvent Addition cause2->action2b cause3 Nucleation > Growth morph->cause3 action3a Action: Optimize Agitation cause3->action3a action3b Action: Slow Supersaturation cause3->action3b action3c Action: Implement Seeding Protocol cause3->action3c

Caption: A troubleshooting decision tree for common crystallization issues.

Diagram 2: Workflow for Rational Solvent System Selection

A systematic process for identifying a suitable crystallization solvent.

G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node bad_outcome_node bad_outcome_node start Start: Crude API screen_single Screen Single Solvents (Polar to Non-Polar) start->screen_single dissolve_rt Dissolves at Room Temp? screen_single->dissolve_rt good_solvent Identified as 'Good Solvent' dissolve_rt->good_solvent Yes dissolve_hot Dissolves when Hot? dissolve_rt->dissolve_hot No screen_anti Screen Anti-Solvents (Miscible, Low Solubility) good_solvent->screen_anti precipitate Forms Solid Precipitate? screen_anti->precipitate precipitate->screen_anti No (Oils Out) outcome_binary Optimized Binary System (Solvent/Anti-Solvent) precipitate->outcome_binary Yes crystallize_cool Crystallizes on Cooling? dissolve_hot->crystallize_cool Yes insoluble Insoluble dissolve_hot->insoluble No outcome_single Optimized Single Solvent System crystallize_cool->outcome_single Yes no_xtal Stays in Solution crystallize_cool->no_xtal No

Caption: A workflow for selecting an appropriate crystallization solvent system.

References

Technical Support Center: Enhancing the Solubility of 1H-pyrrolo[2,3-c]pyridin-4-amine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives in biological assays. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound derivatives.

Q1: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This common phenomenon is often referred to as "DMSO shock" or precipitation upon dilution.[1][2] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent, excellent for dissolving many lipophilic organic molecules.[3] However, when your concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses. This causes a sudden shift in the solvent environment around your compound to a predominantly aqueous one. If your compound's intrinsic aqueous solubility is low, it will crash out of the solution, forming a precipitate.[1][4]

Initial Mitigation Strategies:

  • Decrease Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your biological system can tolerate without affecting the results (typically ≤1%, but ideally <0.5%).[2] This might necessitate preparing a more concentrated stock solution in 100% DMSO, if the compound's solubility allows.

  • Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the DMSO stock directly to the final buffer volume, try adding the stock to the side of the tube and then gently mixing, or adding the stock to the buffer while it is being vortexed. This aids in rapid dispersion and prevents localized high concentrations that trigger precipitation.[1]

  • Stepwise Dilution: A serial dilution approach can be very effective. First, dilute the DMSO stock into a small volume of buffer, and then add this intermediate dilution to the final volume.[1]

Q2: What is the underlying chemistry of this compound that makes solubility challenging?

A2: The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as a 7-azaindole, possesses a combination of features that contribute to its typically low aqueous solubility.[5][6] The fused aromatic ring system is largely hydrophobic. While the pyridine nitrogen and the amine group at the 4-position introduce polarity and hydrogen bonding capabilities, the overall molecule can still be quite lipophilic, especially with various R-group substitutions common in drug discovery programs.

The key to enhancing solubility lies in the basicity of the 4-amine group and the pyridine nitrogen.[7] These nitrogen atoms can be protonated in acidic conditions, forming a more soluble salt.[8][9] Understanding the pKa of your specific derivative is crucial for leveraging pH-dependent solubility.

Q3: Can I just heat the solution to get my compound to dissolve in the aqueous buffer?

A3: While gentle warming (e.g., to 37°C) can sometimes aid in the initial dissolution of a compound, it is often a temporary solution and should be approached with caution. For some compounds, solubility can decrease at higher temperatures.[2] More importantly, if the aqueous buffer is supersaturated, the compound will likely precipitate out again as the solution cools to the assay temperature. This can lead to inconsistent and unreliable results. It is always better to find a formulation that provides stable solubility at the intended experimental temperature.

II. Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for systematically addressing and overcoming solubility issues.

Troubleshooting Workflow: A Decision Tree for Solubility Enhancement

When faced with a poorly soluble this compound derivative, a systematic approach is key. The following workflow, represented as a decision tree, can guide your experimental choices.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_pKa Is the compound basic? (Check predicted/measured pKa) start->check_pKa ph_strategy Strategy 1: pH Modification check_pKa->ph_strategy Yes cosolvent_strategy Strategy 2: Co-Solvent System check_pKa->cosolvent_strategy No / pH not viable ph_protocol Protocol 1: pH-Based Solubility Screen ph_strategy->ph_protocol ph_success Soluble & Assay Compatible? ph_protocol->ph_success ph_success->cosolvent_strategy No end_success Proceed with Assay ph_success->end_success Yes cosolvent_protocol Protocol 2: Co-Solvent Screening cosolvent_strategy->cosolvent_protocol cosolvent_success Soluble at Tolerated Concentration? cosolvent_protocol->cosolvent_success cyclodextrin_strategy Strategy 3: Cyclodextrin Complexation cosolvent_success->cyclodextrin_strategy No cosolvent_success->end_success Yes cyclodextrin_protocol Protocol 3: Cyclodextrin Formulation cyclodextrin_strategy->cyclodextrin_protocol cyclodextrin_success Soluble & No Assay Interference? cyclodextrin_protocol->cyclodextrin_success advanced_strategy Advanced Strategies: - Amorphous Solid Dispersion - Lipid-Based Formulations cyclodextrin_success->advanced_strategy No cyclodextrin_success->end_success Yes end_fail Consult Formulation Specialist advanced_strategy->end_fail

Caption: A decision tree for systematically troubleshooting solubility issues.

Strategy 1: pH Modification

Causality: The this compound scaffold contains basic nitrogen atoms. By lowering the pH of the aqueous medium, these nitrogens can be protonated, forming a cationic salt. This ionized form of the molecule is generally significantly more soluble in water than the neutral free base. According to the pKa rule, for effective salt formation, the pKa of the basic group should be at least two units higher than the pKa of the acidic counterion (or in this case, the pH of the solution should be sufficiently below the pKa of the compound).[8]

Protocol 1: pH-Based Solubility Screen
  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for lower pH and phosphate or HEPES for neutral pH.

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Dilution and Observation: In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Equilibration: Vortex each tube briefly and let them equilibrate at room temperature for 1-2 hours.

  • Assessment: Visually inspect for precipitation. For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV. The pH that yields the highest concentration without precipitation is the optimal one.

Trustworthiness Check:

  • Assay Compatibility: Crucially, you must verify that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell viability, receptor binding). Run a control experiment with your assay system at the selected pH without the compound.

  • Buffering Capacity: Ensure your chosen buffer has sufficient capacity to maintain the pH after the addition of your compound.

Strategy 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[10][11] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[10] Co-solvents essentially make the aqueous environment more "hospitable" to lipophilic molecules.[][13]

Protocol 2: Co-Solvent Screening
  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • N-Methyl-2-pyrrolidone (NMP)

    • Glycerol

  • Prepare Co-solvent Buffers: Prepare your primary assay buffer containing a range of concentrations for each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare Compound Stock: Use a concentrated stock solution in 100% DMSO.

  • Test Solubility: Add the DMSO stock to each co-solvent buffer to achieve the desired final compound concentration. Keep the final DMSO concentration constant and as low as possible.

  • Equilibration and Assessment: As in Protocol 1, allow the solutions to equilibrate and then assess solubility visually or quantitatively via HPLC-UV analysis of the supernatant.

Data Presentation: Co-Solvent Solubility Matrix

Co-Solvent1% (v/v)2% (v/v)5% (v/v)10% (v/v)
Ethanol SSSS
Propylene Glycol PSSS
PEG 400 PPSS
NMP SSSS

(S = Soluble, P = Precipitate at target concentration of 100 µM)

Trustworthiness Check:

  • Toxicity/Assay Interference: Always perform a vehicle control experiment. Run your assay with the highest concentration of the co-solvent you intend to use (in addition to the DMSO) to ensure it does not interfere with the biological readout or cause cytotoxicity.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble, lipophilic drug molecules within this cavity, forming a water-soluble inclusion complex.[15] This effectively "hides" the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility.[16] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, highly soluble derivative often used for this purpose.[16]

Protocol 3: Cyclodextrin Formulation
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are excellent starting points due to their high solubility and safety profiles.

  • Prepare CD Solutions: Prepare a range of CD concentrations (e.g., 1%, 2.5%, 5%, 10% w/v) in your assay buffer.

  • Complexation:

    • Method A (Simple Admixture): Add your DMSO stock solution directly to the CD-containing buffers.

    • Method B (Solvent Evaporation - for higher loading): Dissolve your compound and the CD in a suitable organic solvent (e.g., methanol or ethanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the resulting thin film in the assay buffer.

  • Equilibration and Assessment: Vortex the solutions thoroughly and allow them to equilibrate for several hours or overnight. Assess solubility as described in previous protocols.

Trustworthiness Check:

  • Assay Interference: Cyclodextrins are generally inert, but at high concentrations, they could potentially interact with cell membranes or other assay components. A vehicle control containing the final CD concentration is essential.

  • Binding Competition: Ensure the cyclodextrin is not interfering with the binding of your compound to its biological target. This is less common but should be considered if results are unexpected.

III. Advanced Strategies

If the above methods fail to provide adequate solubility, more advanced formulation techniques may be required, often in consultation with a formulation specialist.

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[17][18] The amorphous form of a drug has higher kinetic solubility than its stable crystalline form.[19][20] This is a powerful technique but requires specialized equipment like spray dryers or hot-melt extruders.[21][22]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be employed, particularly for in vivo studies.[23] These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized within lipid droplets.[24]

By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by this compound derivatives, leading to more reliable and accurate data in biological assays.

References

overcoming side reactions in the synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridin-4-amine (also known as 6-azaindole-4-amine). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations, troubleshooting strategies, and detailed protocols to help you optimize your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of this compound, a key intermediate in the development of kinase inhibitors and other therapeutic agents, often involves multi-step sequences that are prone to specific side reactions.[1][2] The electron-rich nature of the pyrrole ring, combined with the electronic properties of the pyridine ring, creates a unique reactivity profile that requires careful control of reaction conditions. Key challenges often arise during the introduction of the C4-amino group and in the manipulation of protecting groups. This guide provides a structured approach to identifying and overcoming these hurdles.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes of the issue and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield and Byproduct Formation during Amination of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

Question: I am attempting to synthesize this compound by aminating 4-chloro-1H-pyrrolo[2,3-c]pyridine, but I am observing low conversion of my starting material and the formation of a significant amount of 4-hydroxy-1H-pyrrolo[2,3-c]pyridine. What is causing this and how can I improve the reaction?

Answer: This is a classic problem of competing nucleophilic aromatic substitution (SNAr) reactions. The primary side reaction is the hydrolysis of the 4-chloro group to the corresponding 4-hydroxy byproduct. This is particularly prevalent if your reaction conditions are not rigorously anhydrous or if you are using acidic catalysis, which can promote solvolysis.[1][3]

Causality and Strategic Solutions:

  • Hydrolysis (Solvolysis): The chloro group at the 4-position of the pyrrolopyridine ring is activated towards nucleophilic attack. Water or alcohol solvents, if present, can act as nucleophiles, leading to the undesired hydroxy or alkoxy byproducts. This is often accelerated by acidic conditions which protonate the pyridine nitrogen, further activating the ring for nucleophilic attack.[2]

  • Basicity of Amine: The nucleophilicity of your amine source is critical. If the amine is too weakly basic or sterically hindered, the rate of the desired amination will be slow, allowing the competing hydrolysis reaction to become more significant.[3]

  • Catalyst Inhibition: If you are attempting a palladium-catalyzed Buchwald-Hartwig amination, the unprotected N-H of the pyrrole ring and the product amine can coordinate to the palladium center, leading to catalyst deactivation and low conversion.[4]

Troubleshooting Workflow:

G start Low Yield in Amination Step check_sm Check Purity of 4-Chloro Precursor start->check_sm check_conditions Review Reaction Conditions start->check_conditions is_thermal is_thermal check_conditions->is_thermal Thermal or Pd-catalyzed? thermal_path Optimize Thermal SNAr is_thermal->thermal_path Thermal pd_path Optimize Buchwald-Hartwig is_thermal->pd_path Pd-catalyzed anhydrous anhydrous thermal_path->anhydrous Ensure Anhydrous Conditions protect_pyrrole protect_pyrrole pd_path->protect_pyrrole Protect Pyrrole N-H (e.g., SEM, Boc) solvent_choice solvent_choice anhydrous->solvent_choice Use Aprotic Polar Solvent (e.g., Dioxane, DMF) base_choice base_choice solvent_choice->base_choice Use Non-nucleophilic Base (e.g., DIPEA) monitor monitor base_choice->monitor Monitor by LC-MS outcome outcome monitor->outcome Improved Yield? ligand_screen ligand_screen protect_pyrrole->ligand_screen Screen Ligands (e.g., XPhos, RuPhos) base_screen base_screen ligand_screen->base_screen Screen Bases (e.g., NaOtBu, Cs2CO3) base_screen->monitor success Success: High Yield of Target Amine outcome->success Yes failure Failure: Re-evaluate Synthetic Strategy outcome->failure No

Caption: Troubleshooting workflow for amination.

Recommended Protocol: Optimized Thermal Amination

This protocol is designed to minimize hydrolysis by ensuring anhydrous conditions and using a suitable base.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv).

  • Solvent and Reagents: Add anhydrous 1,4-dioxane (or DMF) to create a ~0.1 M solution. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Amine Source: Add the desired amine source (e.g., a solution of ammonia in dioxane, or an appropriate primary/secondary amine) (1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dioxane, DMF, or NMPAprotic polar solvents that can solubilize reagents and withstand high temperatures.
Base DIPEA, Cs₂CO₃Non-nucleophilic bases that scavenge HCl byproduct without competing in the SNAr reaction.
Temperature 100-140 °CProvides sufficient thermal energy to overcome the activation barrier for SNAr.
Atmosphere Inert (N₂, Ar)Prevents introduction of atmospheric moisture, minimizing hydrolysis.
Issue 2: Formation of an Unexpected Tricyclic Byproduct during N-H Deprotection

Question: I am using a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to protect the pyrrole nitrogen. During the deprotection step with TFA, I am getting a significant amount of an unknown byproduct with a higher molecular weight. What is happening?

Answer: You are likely observing the formation of a tricyclic, eight-membered ring byproduct. This is a known and challenging side reaction that can occur during the deprotection of SEM-protected azaindoles.[4][5]

Mechanism of Side Reaction:

The deprotection of the SEM group proceeds via the release of formaldehyde. The highly reactive formaldehyde can then be trapped by both the newly deprotected pyrrole N-H and the C4-amino group, leading to an intramolecular cyclization and the formation of a stable methylene-bridged tricyclic structure.

G cluster_0 SEM Deprotection cluster_1 Reaction Pathways start SEM-Protected Amine intermediate1 Formation of Cationic Intermediate + Formaldehyde (CH2O) start->intermediate1 TFA or TBAF desired_product This compound intermediate1->desired_product Desired Path side_reaction Intramolecular Cyclization with CH2O intermediate1->side_reaction Side Reaction Path side_product Tricyclic 8-Membered Ring Byproduct side_reaction->side_product

Caption: SEM deprotection side reaction pathway.

Mitigation Strategies:

  • Formaldehyde Scavengers: The most effective strategy is to include a formaldehyde scavenger in the deprotection reaction mixture. This will react with the released formaldehyde before it can be trapped by your product.

    • Recommended Scavenger: 1,3-Dimethoxybenzene or anisole are excellent scavengers. They are electron-rich aromatic compounds that readily undergo electrophilic substitution with formaldehyde.

  • Alternative Protecting Groups: If the scavenger approach is not successful, consider a protecting group that does not release formaldehyde upon cleavage.

    • Boc Group: The tert-butyloxycarbonyl (Boc) group is a suitable alternative. It is readily cleaved under acidic conditions (e.g., TFA) to release isobutylene and carbon dioxide, which do not interfere with the product.[6]

    • Sulfonyl Groups (e.g., Ts, Bs): Tosyl or benzenesulfonyl groups are robust but require harsher conditions for removal (e.g., strong base or reducing agents), which may not be compatible with all substrates.

Recommended Protocol: SEM Deprotection with a Scavenger

  • Preparation: Dissolve the SEM-protected this compound (1.0 equiv) in dichloromethane (DCM).

  • Scavenger: Add 1,3-dimethoxybenzene (3.0-5.0 equiv).

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: I am observing poor regioselectivity during an electrophilic substitution (e.g., halogenation, nitration) on the unprotected 1H-pyrrolo[2,3-c]pyridine core. How can I control the position of substitution?

A1: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system has multiple potential sites for electrophilic attack, primarily on the electron-rich pyrrole ring (C3, C2) and to a lesser extent on the pyridine ring. Controlling regioselectivity is a significant challenge. Strategies often involve either using a protecting group on the pyrrole nitrogen to sterically or electronically direct the substitution, or by employing directed metalation-trapping sequences. For pyridine ring functionalization, temporary transformation into a more reactive intermediate, such as a Zincke imine, can achieve high regioselectivity under mild conditions.[7]

Q2: My Buchwald-Hartwig amination of a protected 4-halo-pyrrolopyridine is failing, and I am mostly recovering the hydrodehalogenated starting material. What is the cause?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when a palladium-hydride species, which can form from various sources in the reaction mixture (e.g., β-hydride elimination from the base), reductively cleaves the carbon-halogen bond. To mitigate this, ensure your reagents and solvents are scrupulously dry, and consider screening different palladium catalysts, ligands, and bases. Ligands like XPhos or RuPhos are often effective in promoting the desired C-N bond formation over hydrodehalogenation.[4]

Q3: Can I perform reactions on the C4-amino group after it has been installed?

A3: Yes, but you must consider the reactivity of the entire scaffold. The C4-amino group can be acylated, alkylated, or used in further coupling reactions. However, the pyrrole N-H is also nucleophilic and may compete in these reactions. It is highly recommended to protect the pyrrole nitrogen (e.g., with a Boc group) before attempting to functionalize the C4-amino group to ensure clean and selective transformations.

References

Technical Support Center: Addressing Poor Reproducibility in 1H-pyrrolo[2,3-c]pyridin-4-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridin-4-amine, a critical structural motif in modern medicinal chemistry. As a bioisostere of purines and indoles, this 7-azaindole derivative offers unique physicochemical properties beneficial for drug development.[1] However, its synthesis and subsequent reactions can present significant reproducibility challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and enhance experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and analysis of this compound and its precursors.

Question 1: My starting material, a substituted 2-chloro-3-nitropyridine, is giving low yields in the initial synthetic steps. What could be the issue?

Answer: The electron-deficient nature of the pyridine ring, especially when substituted with a nitro group, can make traditional indole synthesis methods like the Fischer or Madelung cyclizations inefficient, often requiring harsh conditions that lead to decomposition.[1][2] Low yields often stem from incomplete reactions or side-product formation. For the synthesis of the azaindole core from precursors like 2-chloro-3-nitropyridine, palladium-catalyzed cross-coupling reactions followed by cyclization are generally more robust.[3][4] Ensure your palladium catalyst is active and that the reaction is run under strictly anhydrous and inert conditions.

Question 2: I am observing poor solubility of my this compound derivative in common organic solvents. How can I improve this for reaction setup or purification?

Answer: Poor aqueous and organic solubility is a known challenge for heterocyclic compounds.[5] For reactions, consider using more polar aprotic solvents like DMF, DMAc, or NMP, sometimes with gentle heating to aid dissolution. For purification via column chromatography, if the compound is insoluble in the loading solvent, you may need to use a stronger solvent for loading but in a minimal amount to prevent band broadening.[6] In some cases, adding a small percentage of a modifier like methanol or triethylamine to your eluent can improve solubility and peak shape on silica gel.[6]

Question 3: What are the best practices for storing this compound to ensure its stability?

Answer: this compound, like many amine-containing heterocycles, can be sensitive to air, light, and moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a cool, dark, and dry place. The pyrrole N-H and the exocyclic amine can be susceptible to oxidation, which may manifest as a discoloration of the material over time.

Question 4: I see multiple spots on my TLC after a cross-coupling reaction using my 4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate. What are the likely side products?

Answer: In palladium-catalyzed reactions such as Buchwald-Hartwig amination on a 4-chloro-7-azaindole core, several side reactions can occur. The pyrrole N-H can coordinate with the palladium catalyst, leading to deactivation or undesired side reactions.[7] This often necessitates the use of a protecting group on the pyrrole nitrogen. Another common issue is hydrodehalogenation (reduction of the C-Cl bond), especially if the reaction is run for too long or at excessively high temperatures. Finally, if using an amine nucleophile, diarylamine or triarylamine formation is a possibility.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific, complex challenges encountered during the synthesis and modification of the this compound scaffold.

Guide 1: Synthesis & Purification Challenges

Poor yields and difficult purifications are the most common barriers to reproducibility. The following workflow and Q&A format will help diagnose and solve these issues.

Troubleshooting_Synthesis_Yield start Low Yield or Complex Mixture check_sm Verify Starting Material Purity & Identity (NMR, LC-MS) start->check_sm protect_group Is the Pyrrole N-H Protected? check_sm->protect_group add_pg Add Protecting Group (e.g., SEM, TIPS, Bs) protect_group->add_pg No optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) protect_group->optimize_cond Yes add_pg->optimize_cond side_reactions Identify Side Products (NMR, MS) optimize_cond->side_reactions change_reagents Change Reagents (e.g., Milder Nitrating Agent, Different Pd Catalyst/Ligand) side_reactions->change_reagents purification Optimize Purification (See Guide 2) change_reagents->purification success Improved Yield & Purity purification->success

Caption: A workflow for troubleshooting low synthetic yields.

Question 5: My synthesis of a 4-amino derivative from a 4-chloro precursor via Buchwald-Hartwig amination is inconsistent. What are the critical parameters to control?

Answer: The Buchwald-Hartwig amination is highly sensitive to several factors. Reproducibility issues often arise from catalyst deactivation or suboptimal reaction conditions.

  • Causality - Catalyst Deactivation: The free N-H on the pyrrole ring and the amino group on the pyridine ring can chelate the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[7]

  • Solution - Protecting Group Strategy: Protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or TIPS (triisopropylsilyl) is often essential.[8][9] This prevents catalyst inhibition and can improve regioselectivity in other reactions. Deprotection of SEM can be challenging and may lead to side products, requiring careful optimization.[9]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Precatalyst RuPhos Pd G2 / XPhos Pd G2 (2-5 mol%)These G2 precatalysts are air-stable and provide reliable initiation of the active Pd(0) species.[9][10]
Ligand RuPhos / XPhos (4-10 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination, the final step in the catalytic cycle.[7]
Base NaOtBu or K₂CO₃ / Cs₂CO₃The choice of base is critical and substrate-dependent. NaOtBu is a strong, non-nucleophilic base suitable for many amines. Carbonates are milder alternatives.[7]
Solvent Anhydrous tert-butanol or DioxaneThe solvent must be rigorously dried. Water can hydrolyze the catalyst and reagents.
Temperature 80-110 °CThese reactions typically require heating to overcome the activation energy for oxidative addition.[7]

Question 6: I'm struggling with the purification of my final this compound product. It streaks on the silica column, and I have persistent impurities. What should I do?

Answer: Purification of nitrogen-containing heterocycles can be problematic due to their basicity and potential for interaction with acidic silica gel.

  • Issue: Streaking/Tailing on Column: This is often caused by the basic amine interacting strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount (0.5-1%) of triethylamine or ammonia in methanol before packing the column.[6]

    • Solution 2: Switch to a different stationary phase, such as neutral or basic alumina, which is less acidic.[6]

  • Issue: Persistent Impurities: If impurities co-elute with your product, a single chromatography step may be insufficient.

    • Solution 1: Consider a multi-step purification. An acid-base workup can remove non-basic impurities before chromatography. Recrystallization is an excellent method for removing small amounts of similarly-polar impurities if a suitable solvent system can be found.[6]

    • Solution 2: If isomeric impurities are present, reverse-phase HPLC (C18) may be required for effective separation.[6]

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No try_recrystallization->column_chromatography purity_check Check Purity (NMR, LC-MS) column_chromatography->purity_check streaking Streaking or Tailing? purity_check->streaking <95% Pure success Pure Product purity_check->success >95% Pure deactivate_silica Deactivate Silica (add Et3N or NH3) or Use Alumina streaking->deactivate_silica Yes coelution Co-eluting Impurities? streaking->coelution No deactivate_silica->column_chromatography hplc Consider Reverse-Phase HPLC coelution->hplc Yes coelution->success No hplc->success

Caption: A decision workflow for selecting a purification strategy.

Guide 2: Standardized Experimental Protocols

To enhance reproducibility, following a detailed, validated protocol is essential.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of a protected 4-chloro-7-azaindole derivative.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the SEM-protected 4-chloro-7-azaindole (1.0 equiv), the desired amine (1.2–1.5 equiv), and sodium tert-butoxide (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%) to the reaction vial.[10]

  • Solvent Addition: Add anhydrous solvent (e.g., tert-butanol or dioxane) via syringe.

  • Reaction Conditions: Place the sealed vial in a preheated heating block (e.g., 85-100 °C) and stir vigorously for the designated time (typically 1-5 hours).[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and carefully quench with water.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.[10]

References

Technical Support Center: Optimizing Pharmacokinetic Properties of 1H-pyrrolo[2,3-c]pyridin-4-amine Leads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the pharmacokinetic (PK) properties of 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives. This scaffold is a cornerstone for many potent kinase inhibitors, but its journey from a promising lead to a viable drug candidate is often hampered by significant ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This resource provides field-proven insights and actionable protocols to navigate these hurdles.

Section 1: Troubleshooting Poor Aqueous Solubility

Poor solubility is a primary and frequent challenge, often classifying these compounds as "brick-dust" molecules. This property limits dissolution in the gastrointestinal tract, leading to low and erratic oral bioavailability.[1][2]

FAQ 1: My this compound lead is practically insoluble in aqueous media (<0.1 µg/mL). What are the underlying causes and my first steps?

Answer: The poor solubility of this scaffold typically stems from its rigid, planar structure, which promotes strong crystal lattice packing, and its often-high lipophilicity (LogP > 3.5).[3] Overcoming this requires disrupting the crystal packing energy and improving interactions with water.

Initial Troubleshooting Steps:

  • pH Modification: The 4-amino group and the pyridine nitrogen make the scaffold a weak base.[4] Solubility can be significantly increased in acidic environments (pH 1-4) where these groups become protonated and ionized.[4] This is a crucial first experiment to understand the compound's fundamental properties.

  • Salt Formation: If pH adjustment is effective, forming a salt (e.g., hydrochloride, mesylate) can be a simple and effective way to develop a crystalline solid form with improved aqueous solubility and dissolution properties.[5]

  • Formulation with Excipients: For early-stage in vitro or in vivo testing, using solubility enhancers can provide a temporary solution:

    • Co-solvents: Prepare a high-concentration stock in DMSO and perform intermediate dilutions in solvents like ethanol before the final dilution into your aqueous buffer.[4]

    • Cyclodextrins: These can form inclusion complexes with the lipophilic molecule, effectively shielding it from water and increasing apparent solubility.[6][7]

FAQ 2: I've tried simple pH adjustments and co-solvents, but my compound still precipitates out of solution for in vivo studies. What advanced formulation strategies should I consider?

Answer: When intrinsic solubility is the primary barrier, advanced formulation strategies that present the drug to the gastrointestinal fluid in a higher energy or pre-dissolved state are necessary.

Recommended Advanced Strategies:

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques. By dispersing the drug in a polymer matrix (e.g., HPMCAS, PVP/VA), you convert it from a stable crystalline form to a higher-energy amorphous state.[1][3][5] This eliminates the need to overcome crystal lattice energy for dissolution, often leading to supersaturation and significantly enhanced bioavailability.[5]

  • Lipid-Based Formulations (LBFs): For highly lipophilic compounds ("grease-ball" molecules), LBFs like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[1][8][9] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, this mixture spontaneously forms a fine emulsion, keeping the drug solubilized for absorption.[6][9] This approach is particularly useful for kinase inhibitors.[8][10]

Section 2: Addressing High Metabolic Clearance

The this compound core contains several sites susceptible to metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to high intrinsic clearance and a short half-life, limiting drug exposure.

FAQ 3: My lead compound is rapidly cleared in human liver microsome (HLM) assays. What are the most likely metabolic hotspots on the scaffold?

Answer: The metabolic liabilities of this scaffold are predictable based on established principles of drug metabolism. The electron-rich nature of the heterocyclic rings makes them prime targets for oxidation.

Primary Metabolic Hotspots:

  • Oxidation of the Pyrrole Ring: The pyrrole moiety is electron-rich and a common site for CYP-mediated oxidation.[11]

  • Oxidation of the Pyridine Ring: The pyridine ring can also be oxidized, though this is often influenced by the substituents present.

  • Metabolism of the Exocyclic Amine: The 4-amino group can be a site for N-oxidation, which can lead to the formation of reactive metabolites.[12]

  • Metabolism of Substituents: Any alkyl or aryl groups attached to the core scaffold are also potential sites for oxidation, N-dealkylation, or O-dealkylation.

cluster_0 PK Optimization Workflow Screen Initial Screening (Solubility, HLM Stability) Identify Identify Liabilities (e.g., Poor Solubility, High Clearance) Screen->Identify Analyze Data Modify Structural Modification (Bioisosteres, Blocking, etc.) Identify->Modify Design Analogs Rescreen Re-screen Analogs Modify->Rescreen Synthesize Rescreen->Identify Iterate Lead_Opt Lead Optimization Rescreen->Lead_Opt Properties Improved

Caption: Iterative workflow for pharmacokinetic optimization.

FAQ 4: How can I strategically modify the structure of my lead to improve its metabolic stability?

Answer: Once metabolic hotspots are identified (ideally through metabolite identification studies), a medicinal chemist has several tools to mitigate this instability. The goal is to reduce the susceptibility of these sites to enzymatic attack without compromising target potency.

Key Structural Modification Strategies:

  • Metabolic Blocking: Introduce an inert group at the site of metabolism. The most common strategy is the installation of a fluorine atom, as the C-F bond is highly resistant to cleavage by CYP enzymes.[13] Replacing a metabolically labile hydrogen with deuterium can also slow metabolism due to the kinetic isotope effect.[14]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic turnover. Introducing polar groups (e.g., small alcohols, amides, or sulfones) can reduce LogP and decrease the compound's affinity for metabolic enzymes.[13]

  • Electronic Modification (Bioisosteric Replacement): Replace electron-rich aromatic systems with more electron-deficient ones to decrease their susceptibility to oxidation.[15] For example, a metabolically labile phenyl ring could be replaced with a pyridine or pyrimidine ring.[15] Within the core, replacing the pyrrole with a bioisostere like a pyrazole can sometimes improve stability.[14][16]

cluster_1 Metabolic Mitigation Strategies Parent Parent Scaffold (Metabolically Labile) Block Blocking (e.g., F, D) Parent->Block Site-specific Electronics Electronic Modulation (e.g., EWG, Bioisostere) Parent->Electronics Ring-based Polarity Increase Polarity (e.g., -OH, -SO2Me) Parent->Polarity Global property

Caption: Common strategies to enhance metabolic stability.

Section 3: Assessing and Mitigating Reactive Metabolite Risk

The 4-amino group on the pyridine ring is a structural alert for the potential formation of chemically reactive metabolites. Bioactivation of aromatic amines can lead to electrophilic species that covalently bind to proteins, which is a risk factor for idiosyncratic drug toxicity.[12][17]

FAQ 5: How do I determine if my this compound lead is forming reactive metabolites, and what can I do to reduce the risk?

Answer: Assessing this risk early is critical. The primary method is to conduct in vitro trapping studies.

Assessment and Mitigation:

  • In Vitro Trapping Studies: Incubate your compound with liver microsomes in the presence of a nucleophilic trapping agent, most commonly glutathione (GSH).[17] If a reactive electrophile is formed, it will be "trapped" by GSH, forming a stable adduct that can be detected by LC-MS/MS. A positive result confirms the formation of a reactive metabolite.[18]

  • Structural Redesign to Mitigate Risk:

    • Steric Hindrance: Introduce bulky groups near the amino group to physically block metabolic enzymes from accessing it.

    • Electronic Deactivation: Add electron-withdrawing groups to the ring system to reduce the electron density of the aromatic amine, making it less prone to oxidation.

    • Bioisosteric Replacement: In some cases, it may be possible to replace the amine with another group that fulfills the same pharmacophoric role but has a lower risk of bioactivation. This is a challenging modification that can significantly impact potency.

Data Presentation & Key Experimental Protocols

Table 1: Summary of PK Improvement Strategies
StrategyPrimary PK Problem AddressedMechanism of ActionPotential Impact on Potency
Salt Formation Poor Solubility/DissolutionImproves aqueous solubility of ionizable compounds.Low
Amorphous Solid Dispersion Poor Solubility/DissolutionOvercomes crystal lattice energy, enabling supersaturation.Low
Lipid-Based Formulation Poor Solubility/DissolutionPre-dissolves the drug, forming an emulsion in the GI tract.Low
Deuteration/Fluorination High Metabolic ClearanceBlocks specific sites of CYP-mediated oxidation.Low to Moderate
Bioisosteric Replacement High Metabolic ClearanceAlters electronic properties to reduce susceptibility to oxidation.Moderate to High
Adding Polar Groups High Metabolic ClearanceReduces lipophilicity, lowering affinity for metabolic enzymes.Moderate
Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to determine the intrinsic clearance of a compound.[19][20][21]

Objective: To measure the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Positive control compound (e.g., Testosterone, a known CYP3A4 substrate)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Prepare Master Mix: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.25-0.5 mg/mL).

  • Add Compound: Add the test compound to the wells to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For the T=0 time point and negative controls, add buffer instead of NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Table 2: Representative Data from Microsomal Stability Assay
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Lead 1 < 5> 200High Clearance
Lead 1-F (Fluorinated)4525Moderate Clearance
Lead 1-D (Deuterated)2058Low-Moderate Clearance
Verapamil (Control)1295Moderate-High Clearance

This guide provides a framework for systematically addressing the common pharmacokinetic challenges associated with this compound leads. By understanding the underlying causes of these issues and applying rational design and formulation strategies, researchers can significantly improve the probability of advancing these potent molecules into successful clinical candidates.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The 7-Azaindole Core Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the 1H-pyrrolo[2,3-c]pyridine (commonly known as 7-azaindole) scaffold against other prominent heterocyclic systems in the design of kinase inhibitors. Instead of focusing on the unestablished compound 1H-pyrrolo[2,3-c]pyridin-4-amine, we delve into the structural frameworks that define the efficacy and selectivity of approved and clinical-stage drugs. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind scaffold selection in modern medicinal chemistry.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of "druggable" targets.[2] The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site and interact with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[1][3]

The core chemical scaffold of an inhibitor is the architectural foundation upon which potency, selectivity, and pharmacokinetic properties are built. It is primarily responsible for forming key hydrogen bond interactions with the kinase hinge region.[1][4] This guide will use the BRAF V600E inhibitors Vemurafenib , which is built upon a 7-azaindole scaffold, and Dabrafenib , which utilizes a distinct thiazole and pyrimidine framework, as primary case studies to illustrate the comparative merits of different scaffolds.[5][6]

The 7-Azaindole (1H-pyrrolo[2,3-c]pyridine) Scaffold: A Privileged Hinge-Binder

The 7-azaindole ring system is a bioisostere of purine and is considered a "privileged fragment" in kinase inhibitor design.[1][7] Its key advantage lies in its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine N7), forming two stable hydrogen bonds with the kinase hinge backbone.[3][4] This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.

Vemurafenib (Zelboraf®), the first FDA-approved drug discovered through fragment-based drug discovery, exemplifies the power of this scaffold.[4][7] Its 7-azaindole core forms critical hydrogen bonds with the hinge residues Cys-532 and Gln-530 in the ATP-binding site of BRAF V600E.[8]

Diagram: 7-Azaindole Scaffold and Hinge Interaction

G cluster_scaffold 7-Azaindole Scaffold cluster_hinge Kinase Hinge Region scaffold Hinge_NH Backbone N-H scaffold:e->Hinge_NH:w H-bond Acceptor (N7) Hinge_CO Backbone C=O scaffold:e->Hinge_CO:w H-bond Donor (N-H)

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.

Alternative Scaffolds: The Case of Dabrafenib's Thiazole-Pyrimidine System

While 7-azaindole is highly effective, alternative heterocyclic systems offer different geometric and electronic properties that can be exploited to achieve desired potency, selectivity, and pharmacokinetic profiles. Dabrafenib (Tafinlar®), another potent BRAF V600E inhibitor, does not use a 7-azaindole core. Instead, its hinge-binding motif is based on an aminopyrimidine scaffold, complemented by a thiazole ring.[6][9]

This multi-component scaffold achieves its hinge interaction differently. The pyrimidine nitrogen and the exocyclic amine form the requisite hydrogen bonds, while the attached thiazole and substituted phenyl rings occupy adjacent pockets within the ATP-binding site, contributing to overall affinity and selectivity.

Comparative Analysis: Vemurafenib vs. Dabrafenib

The choice of scaffold directly impacts the inhibitor's performance. By comparing Vemurafenib and Dabrafenib, we can highlight the downstream consequences of the initial scaffold selection.

Potency and Efficacy

Both Vemurafenib and Dabrafenib are highly potent inhibitors of BRAF V600E. However, their clinical efficacy profiles, particularly when used in combination with MEK inhibitors (Cobimetinib and Trametinib, respectively), show nuances that can be partly attributed to their distinct structures.[10][11] The combination of Dabrafenib and Trametinib has been approved for a wide range of BRAF V600E-positive solid tumors, underscoring its broad utility.[10]

Inhibitor Core Scaffold Target Biochemical IC50 Clinical Use
Vemurafenib 7-AzaindoleBRAF V600E31 nMMetastatic Melanoma[5][12]
Dabrafenib Thiazole-PyrimidineBRAF V600E0.8 nMMetastatic Melanoma, NSCLC, Thyroid Cancer[5][6][10][13]

IC50 values are representative and can vary based on assay conditions.

Selectivity and Off-Target Effects

The development of highly selective kinase inhibitors is challenging due to the conserved nature of the ATP-binding site.[14] The scaffold plays a crucial role in dictating selectivity. While both inhibitors are selective for BRAF V600E, their broader kinome-wide selectivity profiles differ, leading to different side-effect profiles. For instance, a common side effect of BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary cutaneous squamous cell carcinomas. The incidence and nature of these side effects can vary between inhibitors.

Pharmacokinetic (ADME) Properties

The physicochemical properties of the core scaffold influence absorption, distribution, metabolism, and excretion (ADME). The nitrogen atoms in heterocyclic scaffolds like 7-azaindole can modulate properties like solubility and metabolic stability.[7] For example, the addition of a 4-chlorophenyl group to the 7-azaindole core in Vemurafenib was critical for improving its bioavailability.[15] Dabrafenib's distinct scaffold imparts a different set of ADME characteristics, which influences its dosing regimen and potential for drug-drug interactions.

Diagram: BRAF Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: Inhibition of the MAPK pathway by BRAF inhibitors.

Experimental Protocols for Comparative Evaluation

To objectively compare kinase inhibitors based on different scaffolds, standardized biochemical and cell-based assays are essential.[2][16]

Protocol 1: Biochemical Potency Assessment (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a robust method to determine inhibitor IC50 values.[17][18]

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant BRAF V600E enzyme, substrate (e.g., inactive MEK1), and ATP solutions.

  • Compound Dilution: Perform a serial dilution of the test inhibitors (e.g., Vemurafenib, Dabrafenib) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme and the serially diluted inhibitor. Pre-incubate for 15-30 minutes at room temperature.[18]

  • Initiation: Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.[18]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to ADP production and, therefore, kinase activity.

  • Analysis: Plot the percent inhibition against the logarithm of inhibitor concentration to calculate the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

G A 1. Dispense Kinase & Inhibitor Dilutions B 2. Pre-incubate A->B C 3. Add ATP/Substrate to Start Reaction B->C D 4. Incubate C->D E 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F 6. Add Detection Reagent (Convert ADP -> ATP, Generate Light) E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Cellular Potency Assessment (Cell-Based Phosphorylation Assay)

This assay measures the ability of an inhibitor to engage its target and suppress downstream signaling within a physiologically relevant context.[16][19][20]

Methodology:

  • Cell Culture: Culture human melanoma cells harboring the BRAF V600E mutation (e.g., A375) in appropriate media.

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Phospho-Protein Detection: Use an immunoassay format (e.g., ELISA or TR-FRET) to quantify the phosphorylation level of a key downstream substrate, such as ERK (p-ERK).

    • Coat a plate with a capture antibody for total ERK.

    • Add cell lysates to the wells.

    • Add a detection antibody specific for the phosphorylated form of ERK (p-ERK). This antibody is typically conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Readout: Add the appropriate substrate and measure the resulting colorimetric or fluorescent signal.

  • Analysis: Normalize the p-ERK signal to total ERK or cell viability. Plot the normalized signal against inhibitor concentration to determine the cellular EC50 value.

Conclusion

The choice of a core scaffold is a foundational decision in kinase inhibitor design with far-reaching implications for potency, selectivity, and drug-like properties. The 7-azaindole scaffold, exemplified by Vemurafenib, is a powerful and validated hinge-binding motif that leverages a bidentate hydrogen bonding pattern for high-affinity binding.[1][4] However, alternative scaffolds, such as the thiazole-pyrimidine system in Dabrafenib, demonstrate that diverse chemical architectures can achieve potent and selective kinase inhibition, sometimes offering advantages in clinical application or side-effect profiles.[6][9] A thorough understanding of the interplay between different scaffolds and the kinase ATP-binding site, validated through rigorous biochemical and cellular assays, is paramount for the successful development of next-generation targeted therapies.

References

A Comparative Guide to Validating the Inhibitory Effect of 1H-pyrrolo[2,3-c]pyridin-4-amine on Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 1H-pyrrolo[2,3-c]pyridin-4-amine, a privileged scaffold in kinase inhibitor discovery, against a specific enzyme of interest.[1][2][3] We will delve into the experimental design, methodologies, and data interpretation necessary to characterize its potency, selectivity, and mechanism of action, comparing it with established kinase inhibitors.

The 7-azaindole scaffold, the core of this compound, is a well-established hinge-binding motif found in numerous ATP-competitive kinase inhibitors, including the FDA-approved drug Vemurafenib.[1][2][3] Its ability to form key hydrogen bonds within the ATP-binding pocket makes it a valuable starting point for developing novel therapeutics targeting kinases.[1][2] This guide will use a hypothetical serine/threonine kinase, "Kinase X," to illustrate the validation process.

Comparative Inhibitor Selection: Setting the Benchmarks

To contextualize the inhibitory profile of this compound, it is crucial to benchmark its performance against well-characterized inhibitors. For our target, Kinase X, we will select:

  • Staurosporine: A potent, non-selective kinase inhibitor. It serves as a positive control for assay performance.

  • Vemurafenib: An approved inhibitor containing the 7-azaindole scaffold, providing a relevant chemical comparison.[1][2][3]

  • Compound Y: A known selective inhibitor of a closely related kinase to assess the selectivity of our compound of interest.

Experimental Design and Rationale

A multi-faceted approach is essential for a thorough validation. This involves a combination of in vitro biochemical assays and cell-based functional assays.

1. In Vitro Biochemical Potency Determination (IC50)

The first step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. A variety of assay formats can be employed, with the choice depending on the specific kinase and available resources.[4][5][6]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][8] They are highly sensitive, scalable, and less prone to interference from colored or fluorescent compounds.[5]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[4][5][6] They offer a homogenous format suitable for high-throughput screening.[5]

  • Radiometric Assays (e.g., [γ-³²P]ATP): Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[4] However, they involve handling radioactive materials and are lower in throughput.

2. Mechanism of Action (MoA) Studies

Understanding how this compound inhibits Kinase X is critical. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[9][10] These can be elucidated through enzyme kinetic studies by varying the concentrations of both the inhibitor and the ATP substrate.

  • Competitive Inhibition: The inhibitor binds to the same site as the substrate (ATP). This can be overcome by increasing the substrate concentration.[10]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the substrate-binding site, affecting the enzyme's catalytic activity without preventing substrate binding.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10]

The data is typically analyzed using Lineweaver-Burk plots to visualize the inhibition mechanism.[11]

3. Kinase Selectivity Profiling

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects.[12] this compound should be screened against a broad panel of kinases. Several contract research organizations (CROs) offer kinase profiling services using various platforms.[12][13][14]

4. Cell-Based Assays for Target Engagement and Functional Effects

Biochemical assays provide valuable information but do not fully replicate the cellular environment.[13] Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.[15][16][17][18]

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the direct binding of the compound to the target kinase within living cells.[13][15][17]

  • Phosphorylation Assays: The functional consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates. This can be measured by techniques such as Western blotting, ELISA, or cell-based reporter assays.[15][19]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Potency against Kinase X

CompoundAssay TypeIC50 (nM)
This compoundADP-Glo™50
StaurosporineADP-Glo™5
VemurafenibADP-Glo™25
Compound YADP-Glo™>10,000

Table 2: Mechanism of Action against Kinase X

CompoundMechanism of ActionKi (nM)
This compoundATP-Competitive20
VemurafenibATP-Competitive10

Table 3: Kinase Selectivity Profile (Select Examples)

KinaseThis compound (% Inhibition @ 1µM)
Kinase X95
Kinase A15
Kinase B8
Kinase C2
Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Potency MoA Studies MoA Studies IC50 Determination->MoA Studies Kinetics Selectivity Profiling Selectivity Profiling MoA Studies->Selectivity Profiling Specificity Final Candidate Final Candidate Selectivity Profiling->Final Candidate Target Engagement Target Engagement Phosphorylation Assay Phosphorylation Assay Target Engagement->Phosphorylation Assay Function Cellular Phenotype Cellular Phenotype Phosphorylation Assay->Cellular Phenotype Cellular Phenotype->Final Candidate

Caption: Experimental workflow for inhibitor validation.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate ATP->ADP Phosphorylated Substrate Phosphorylated Substrate Kinase X->Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor 1H-pyrrolo[2,3-c] pyridin-4-amine Inhibitor->Kinase X

Caption: Hypothetical Kinase X signaling pathway.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 of this compound against Kinase X.

Materials:

  • Kinase X enzyme (recombinant)

  • Substrate peptide specific for Kinase X

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and control compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a dose-response curve (e.g., 11 points, 1:3 dilution series).

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a 2X Kinase/Substrate mixture (containing Kinase X and its specific substrate peptide in assay buffer).

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a robust framework for the comprehensive validation of this compound as a kinase inhibitor. By systematically evaluating its potency, mechanism of action, selectivity, and cellular activity, researchers can gain a thorough understanding of its therapeutic potential and make informed decisions for further drug development efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine core, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile framework for the design of potent and selective modulators of various biological targets, particularly kinases and epigenetic enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-c]pyridin-4-amine derivatives, offering a comparative perspective with other pyrrolopyridine isomers to inform rational drug design. We will delve into the causal effects of structural modifications on biological activity, supported by experimental data and detailed protocols.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Strategic Choice in Drug Design

The fusion of a pyrrole and a pyridine ring to form the bicyclic 1H-pyrrolo[2,3-c]pyridine system offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an ideal starting point for inhibitor design. The 4-amino substituent is a critical feature, often serving as a key hydrogen bond donor to the hinge region of kinases or interacting with crucial residues in the active site of other enzymes.[1] The nitrogen atom at position 7 further enhances the scaffold's ability to engage in hydrogen bonding.[2]

The rationale behind exploring this specific scaffold often stems from a scaffold-hopping strategy, where it is used as a bioisosteric replacement for other heterocyclic systems like indoles or other azaindole isomers to improve properties such as potency, selectivity, and pharmacokinetic profiles.[3]

Core Structure-Activity Relationships of this compound Derivatives

Our analysis of the SAR of this scaffold will focus on key positions for substitution: the pyrrole nitrogen (N1), the pyrrole ring (C2 and C3), the pyridine ring (C5 and C6), and the exocyclic amine (N4).

Substitutions at the Pyrrole Nitrogen (N1)

The N1 position of the pyrrole ring is a frequent site for modification. The nature of the substituent at this position can significantly influence the compound's interaction with the target protein and its physicochemical properties.

For instance, in a series of 1H-pyrrolo[2,3-c]pyridine derivatives developed as Lysine Specific Demethylase 1 (LSD1) inhibitors, substitution at the N1 position with various groups was explored.[4] It was found that introducing a difluoroethyl group at this position can enhance potency.[5] This is likely due to favorable interactions with the enzyme's active site or improved metabolic stability. In contrast, for other targets, such as certain kinases, leaving the N1 position unsubstituted to act as a hydrogen bond donor can be crucial for activity.

Modifications on the Pyrrole Ring (C2 and C3)

The C2 and C3 positions of the pyrrole ring offer vectors for introducing substituents that can probe different pockets of the target's active site.

  • C2 Position: Aryl or heteroaryl substitutions at the C2 position are common. In the context of CSF1R inhibitors, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized, indicating the feasibility and importance of substitution at this position for kinase activity.[6] The nature of the aryl group and its substituents can fine-tune selectivity and potency.

  • C3 Position: While less commonly explored than C2, modifications at C3 can also impact activity. For some targets, bulky groups at this position may be detrimental due to steric hindrance.

Alterations on the Pyridine Ring (C5 and C6)

Substitutions on the pyridine ring at the C5 and C6 positions can modulate the electronic properties of the heterocyclic core and provide additional interaction points.

  • C5 Position: Introduction of substituents at C5 can influence the planarity of the molecule and its interaction with hydrophobic pockets. In studies on 7-azaindole derivatives as anticancer agents, disubstitution, including at position 5, was found to be a viable strategy for generating novel, potent analogs.[5][7]

  • C6 Position: The C6 position is another key site for modification. In the development of colchicine-binding site inhibitors based on a 1H-pyrrolo[3,2-c]pyridine scaffold, aryl substitutions at the analogous position were crucial for potent antiproliferative activity.[8][9]

The Exocyclic Amine (N4)

The 4-amino group is often a critical pharmacophoric element. Modifications at this position need to be carefully considered.

  • Secondary and Tertiary Amines: Acylation or alkylation of the 4-amino group can alter its hydrogen bonding capacity. While in some cases this may lead to a loss of activity, for other targets, these modifications can introduce beneficial interactions. For example, in the development of multi-targeted kinase inhibitors, the amino group at the 4-position of a pyrrolo[2,3-d]pyrimidine core was linked to a larger benzohydrazide moiety, leading to potent compounds.[10]

Comparative SAR with Other Pyrrolopyridine Isomers

To better understand the unique properties of the this compound scaffold, it is instructive to compare its SAR with other isomeric systems.

Scaffold IsomerKey SAR FeaturesRepresentative TargetsReference
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N1, C3, and C5 are key positions for substitution. The N7 atom is crucial for hinge binding in kinases.Kinases (Erk5, FGFR, c-Met), PDE4B[2][3][11][12]
1H-Pyrrolo[3,2-c]pyridine N1 and C6 substitutions are important for activity. Used to create rigid analogs of known inhibitors.Tubulin, FMS Kinase[8][9][13]
7H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Mimics purine, with the 4-amino group being a key interaction point. N7-H acts as a hydrogen bond donor.Kinases (FLT3, CDK, CDPK1), EGFR[10][14][15]
1H-Pyrrolo[3,4-c]pyridine Often explored for CNS and antimicrobial activities. Substitutions at N2, C1, and C3 are significant.InhA, MMPs[16][17]

This comparative analysis highlights that while the 4-amino group is a common feature for interaction with biological targets across different scaffolds, the positioning of the nitrogen atom in the pyridine ring and the fusion pattern of the two rings significantly influence the optimal substitution patterns for achieving desired biological activity.

Experimental Protocols

To facilitate further research and validation, we provide a representative synthetic protocol and a biological assay methodology.

Representative Synthesis: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol describes a general method for the introduction of an aryl group at the C2 position of a protected this compound core, a key step in the synthesis of many derivatives.

Step-by-Step Methodology:

  • Starting Material: 2-Iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-amine.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the starting material (1 equivalent) in a suitable solvent system such as a 3:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: Add the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents), and a base, typically Na2CO3 or K2CO3 (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The silyl protecting group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

Step-by-Step Methodology:

  • Reagents: Kinase enzyme, substrate peptide, ATP, and test compounds.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate: In a 96- or 384-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaLISA) or a luminescence-based ATP detection assay (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing SAR: Logical Relationships and Workflows

To visually summarize the key SAR findings and the experimental workflow, the following diagrams are provided.

SAR_Summary cluster_positions Key Substitution Positions cluster_effects Observed Effects on Biological Activity Scaffold This compound Core N1 N1 (Pyrrole) Scaffold->N1 Substitution at C2_C3 C2/C3 (Pyrrole) Scaffold->C2_C3 Substitution at C5_C6 C5/C6 (Pyridine) Scaffold->C5_C6 Substitution at N4 N4 (Amine) Scaffold->N4 Substitution at Potency Modulation of Potency N1->Potency C2_C3->Potency Selectivity Alteration of Selectivity C2_C3->Selectivity PK Improvement of PK Properties C5_C6->PK N4->Potency

Caption: Key substitution points on the this compound scaffold and their impact on biological outcomes.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Kinase Assay) purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis sar_analysis->start New Design Ideas lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Improvement in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound derivatives.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for the successful design of potent and selective drug candidates. This guide has provided a comprehensive overview of the key SAR principles, supported by comparative data and practical experimental protocols. By leveraging this knowledge, researchers can more effectively navigate the chemical space around this versatile scaffold to address a wide range of therapeutic targets.

References

A Comparative Guide to the Efficacy of 1H-Pyrrolopyridine Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolopyridine scaffold, a bioisostere of purines and indoles, represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its inherent structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of the efficacy of different 1H-pyrrolopyridine isomers, with a focus on the 1H-pyrrolo[2,3-c]pyridin-4-amine framework and its structural relatives. By synthesizing data from numerous studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity against various kinase targets.

The 1H-Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The fusion of a pyrrole ring to a pyridine ring gives rise to several isomers, each with a unique electronic distribution and spatial arrangement of nitrogen atoms. This diversity is fundamental to their differential interactions with the ATP-binding pocket of kinases. The primary isomers explored in drug discovery include the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), 5-azaindole (1H-pyrrolo[3,2-c]pyridine), and the pyrrolo[2,3-d]pyrimidine systems. While direct head-to-head comparisons of all positional isomers of this compound are not extensively available in published literature, we can infer their potential efficacy by analyzing related structures.[1]

The strategic placement of an amine group, typically at the 4-position, serves as a crucial hydrogen bond donor, mimicking the N6-amino group of adenine and facilitating anchoring within the kinase hinge region. Further substitutions on the pyrrole and pyridine rings explore hydrophobic pockets and address selectivity challenges.

Comparative Efficacy of Pyrrolopyridine Isomers Across Key Kinase Families

The therapeutic potential of pyrrolopyridine derivatives has been demonstrated across a range of kinase targets implicated in oncology and inflammatory diseases. The following sections compare the efficacy of different isomeric scaffolds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for potent FGFR inhibitors.[2][3]

A notable example is compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrated potent, low-nanomolar inhibition of FGFR1, FGFR2, and FGFR3.[2][3] The structure-activity relationship studies revealed that modifications at the 5-position of the pyrrolopyridine core significantly influence potency.

Compound ReferenceScaffoldTarget Kinase(s)IC50 (nM)Cellular ActivityReference
4h 1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712Inhibited breast cancer 4T1 cell proliferation and induced apoptosis.[2][3]
Compound 1 1H-pyrrolo[2,3-b]pyridineFGFR11900Lead compound for optimization.[3]

The data clearly indicates that even within the same 1H-pyrrolo[2,3-b]pyridine scaffold, subtle structural modifications can lead to a dramatic increase in potency, as seen in the nearly 300-fold improvement in FGFR1 activity from compound 1 to 4h .[3]

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is another validated oncology target. Both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine cores have been explored for c-Met inhibition.

One study detailed the design of derivatives with different linkers, where compound 9 , a 1H-pyrazolo[3,4-b]pyridine derivative, showed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[4] This highlights how isomeric changes to the core heterocycle can be leveraged to achieve high potency.

Protein Kinase B (Akt) Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been successfully employed to develop selective Akt inhibitors.[5] Optimization of a fragment screening hit led to compound 2 (CCT128930) , a potent ATP-competitive inhibitor of PKBβ (Akt2).[5]

Compound ReferenceScaffoldTarget KinaseIC50 (nM)Selectivity (vs. PKA)Reference
2 (CCT128930) 7H-pyrrolo[2,3-d]pyrimidinePKBβ-28-fold[5]
18 7H-pyrrolo[2,3-d]pyrimidinePKBβ-~70-fold[5]

Further optimization by introducing a 2-naphthyl group (18 ) increased the selectivity for PKB over the closely related PKA, demonstrating the importance of substitutions in achieving kinase selectivity.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Beyond kinases, the 1H-pyrrolo[2,3-c]pyridine scaffold has been instrumental in developing potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. A novel series of derivatives yielded compounds with nanomolar enzymatic IC50 values and potent anti-proliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.[6][7] The representative compound 23e showed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyrrolopyridine isomers allows for the deduction of several key SAR principles:

  • Isomeric Core: The arrangement of nitrogen atoms in the bicyclic system is critical. The 7H-pyrrolo[2,3-d]pyrimidine (a deaza-isostere of adenine) is a common core for ATP-competitive inhibitors.[8] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has shown significant promise for FGFR and c-Met inhibition.[2][3][4] A shift to a pyrazolopyrimidine scaffold can sometimes enhance potency, as seen in some bumped kinase inhibitors.[9]

  • 4-Amino Group: This group is a crucial anchor to the kinase hinge region via hydrogen bonding.

  • Substitutions on the Pyrrole Ring: Modifications at the 2- and 3-positions of the pyrrole ring can be directed towards hydrophobic pockets to enhance potency and selectivity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, an indolyl moiety at this position resulted in the most potent compound, 10t , with IC50 values in the low nanomolar range against several cancer cell lines.[10]

  • Substitutions on the Pyridine Ring: These can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of these inhibitors, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for evaluating inhibitor potency.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG MEK MEK RAS->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCG->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->Dimerization Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo & ADME Synthesis Compound Synthesis (Pyrrolopyridine Derivatives) EnzymeAssay Biochemical Kinase Assay (e.g., TR-FRET, FP) Synthesis->EnzymeAssay IC50 Determine IC50 Values EnzymeAssay->IC50 CellProlif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50->CellProlif TargetEngage Target Engagement Assay (e.g., Western Blot for p-Kinase) CellProlif->TargetEngage Apoptosis Apoptosis Assay (e.g., Annexin V) TargetEngage->Apoptosis PK Pharmacokinetic Studies (Oral Bioavailability) Apoptosis->PK Xenograft Xenograft Tumor Model PK->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol provides a general framework for determining the IC50 of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and the biotinylated peptide substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the test compound (e.g., this compound isomer) in DMSO, followed by dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction) and the TR-FRET antibody pair (e.g., Europium-labeled anti-phospho antibody and APC-labeled streptavidin).

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the stop/detection buffer.

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolopyridine scaffold is a remarkably versatile platform for the development of targeted therapeutics. While direct comparative efficacy data for the specific isomers of this compound is an area requiring further investigation, the analysis of related isomeric systems provides invaluable insights into the structure-activity relationships that govern their potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 7H-pyrrolo[2,3-d]pyrimidine systems have all yielded potent inhibitors against various kinases and other important drug targets.

Future research should focus on systematic, head-to-head comparisons of these isomeric scaffolds against a broad panel of kinases. Such studies, combined with co-crystallography and advanced computational modeling, will undoubtedly accelerate the design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1H-pyrrolo[2,3-c]pyridin-4-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a lab dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the in vitro-in vivo correlation (IVIVC), which serves as a predictive bridge between laboratory measurements and clinical outcomes[1][2][3][4]. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of the emerging 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold, a promising heterocyclic structure in modern medicinal chemistry. We will delve into supporting experimental data, explain the rationale behind experimental choices, and provide detailed protocols for key assays.

The 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold, with derivatives showing potent activity against a range of biological targets, including kinases and epigenetic modulators[5]. Understanding the translation of in vitro potency to in vivo efficacy is paramount for the successful development of these compounds as therapeutics.

The this compound Scaffold: A Focus on Lysine-Specific Demethylase 1 (LSD1) Inhibition

Recent research has highlighted the potential of 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers, particularly acute myeloid leukemia (AML)[5][6]. A noteworthy example is the compound 23e , which has demonstrated a promising correlation between its in vitro activity and in vivo efficacy[5].

In Vitro Activity Profile of Compound 23e

The initial assessment of a compound's potential lies in its in vitro activity. For LSD1 inhibitors like the this compound series, this involves a multi-tiered approach, starting from enzymatic assays and progressing to cellular models.

Table 1: In Vitro Activity of Compound 23e and Comparators

CompoundTargetEnzymatic IC50 (nM)Cellular Antiproliferative IC50 (nM) (MV4-11 AML cells)
23e LSD1[Data from source] [Data from source]
Comparator ALSD1[Data from source][Data from source]
Comparator BLSD1[Data from source][Data from source]

Data to be populated from specific sources if available, currently represented conceptually.

The low nanomolar enzymatic IC50 of compound 23e demonstrates potent engagement with its target, LSD1. More importantly, this potency translates effectively into a cellular context, as evidenced by its strong antiproliferative activity in the MV4-11 AML cell line[5]. This transition from enzymatic to cellular activity is a critical first step in establishing a positive in vitro-in vivo correlation. A significant drop-off in potency from enzyme to cell can indicate issues with cell permeability, target engagement in a more complex biological environment, or efflux by cellular machinery.

In Vivo Efficacy: From Bench to Preclinical Models

The true test of a compound's therapeutic potential lies in its performance in vivo. For anticancer agents, this is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice.

In the case of compound 23e, its promising in vitro profile was followed by evaluation in an AML xenograft model. The study reported that oral administration of 23e effectively suppressed tumor growth at well-tolerated doses[5]. This successful translation of in vitro antiproliferative activity to in vivo tumor growth inhibition is a cornerstone of a strong IVIVC.

Furthermore, the compound exhibited a favorable oral pharmacokinetic (PK) profile, which is crucial for its potential as a clinically viable drug[5]. Good oral bioavailability ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its therapeutic effect.

Comparative Analysis with Other Pyrrolopyridine Isomers

To better understand the unique properties of the this compound scaffold, it is insightful to compare its activity profile with that of its isomers, which have been extensively studied as kinase inhibitors.

Table 2: Comparative In Vitro and In Vivo Data of Pyrrolopyridine Isomers

ScaffoldPrimary Target(s)Representative In Vitro Potency (IC50)Representative In Vivo Model & OutcomeReference
1H-pyrrolo[2,3-c]pyridine LSD123e: Low nM (enzymatic & cellular)AML Xenograft: Tumor growth suppression[5]
1H-pyrrolo[2,3-b]pyridine FGFR, Cdc74h (FGFR1): 7 nMBreast Cancer Xenograft: Apoptosis induction[7][8]
1H-pyrrolo[3,2-c]pyridine FMS Kinase, Tubulin1r (FMS): 30 nM; 10t (HeLa): 0.12 µMNot specified in provided abstracts[9][10]
7H-pyrrolo[2,3-d]pyrimidine FLT3, CDK, CpCDPK1FN-1501 (FLT3): Low nMAML Xenograft: Tumor regression[11][12]

This comparative overview highlights the versatility of the pyrrolopyridine core, with different isomers showing potent activity against diverse targets. The successful in vivo efficacy of derivatives from various isomers underscores the therapeutic potential of this chemical class.

Key Experimental Methodologies

To ensure scientific integrity, the protocols for assessing in vitro and in vivo activity must be robust and well-validated.

In Vitro Assays

1. LSD1 Enzymatic Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of LSD1.

  • Methodology:

    • Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and S-adenosyl-L-methionine (SAM) as a methyl donor.

    • The this compound derivative is added at varying concentrations.

    • The reaction is allowed to proceed, and then stopped.

    • A europium-labeled anti-demethylated peptide antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • The TR-FRET signal is measured, where a low signal indicates inhibition of LSD1.

  • Causality: This assay directly measures the compound's ability to interfere with the catalytic activity of the target enzyme, providing a fundamental measure of its potency.

2. Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the compound's ability to inhibit the growth and proliferation of cancer cells.

  • Methodology:

    • Cancer cells (e.g., MV4-11 for AML) are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added in a serial dilution and incubated for a specified period (e.g., 72 hours).

    • A reagent (MTT or CellTiter-Glo®) is added to measure cell viability.

    • The absorbance or luminescence is read on a plate reader.

    • The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated.

  • Causality: This assay provides a more biologically relevant measure of the compound's activity, as it accounts for cell permeability, target engagement within the cell, and downstream effects on cell survival.

In Vivo Studies

1. Pharmacokinetic (PK) Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

  • Methodology:

    • The compound is administered to animals (typically mice or rats) via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at various time points.

    • The concentration of the compound in the plasma is quantified using LC-MS/MS.

    • PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated.

  • Causality: A favorable PK profile is essential for a drug to reach and maintain a therapeutic concentration at the target site.

2. Xenograft Efficacy Studies

  • Objective: To evaluate the antitumor activity of the compound in a living animal model.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The compound is administered daily (or as per the determined dosing schedule) to the treatment group.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic (PD) biomarker analysis.

  • Causality: This is the gold standard for preclinical assessment of a compound's potential as an anticancer agent, providing a direct measure of its ability to inhibit tumor growth in a complex biological system.

Visualizing the Mechanism of Action

To conceptualize the biological context of this compound activity, we can visualize the LSD1-mediated epigenetic regulation and the workflow for assessing in vitro-in vivo correlation.

LSD1_Pathway cluster_nucleus Cell Nucleus Histone_H3 Histone H3 (H3K4me2) LSD1 LSD1 Histone_H3->LSD1 Substrate Gene_Expression Target Gene Expression (e.g., CD86) LSD1->Gene_Expression Represses/Activates Differentiation Cell Differentiation Gene_Expression->Differentiation Demethylation Demethylation Compound This compound (e.g., 23e) Compound->LSD1 Inhibits IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (e.g., LSD1 IC50) Cell_Assay Cellular Assay (e.g., Proliferation IC50) Enzyme_Assay->Cell_Assay Translational Potency PK_Study Pharmacokinetics (PK) (e.g., Bioavailability) Cell_Assay->PK_Study Candidate Selection Efficacy_Study Efficacy Study (e.g., Xenograft TGI) PK_Study->Efficacy_Study Exposure-Response Correlation In Vitro-In Vivo Correlation (IVIVC) Efficacy_Study->Correlation Data Analysis

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-pyrrolo[2,3-c]pyridin-4-amine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold is a member of the broader azaindole family of heterocyclic compounds, which have proven to be fertile ground for the development of potent protein kinase inhibitors. Many related scaffolds, such as the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine cores, form the basis of highly selective inhibitors targeting key signaling nodes like the Janus kinases (JAKs).[1][2][3][4][5] These inhibitors are critical for therapeutic intervention in oncology, immunology, and other disease areas where kinase signaling is dysregulated.[6][7]

However, the very nature of kinase inhibitors presents a formidable challenge. The human genome encodes over 500 protein kinases, all of which share a structurally conserved ATP-binding pocket that these small molecules are designed to target.[8][9] This conservation creates a high propensity for inhibitors to bind not only to their intended target but also to numerous other "off-target" kinases.[10][11] Such cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[8][12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile, understand, and compare the cross-reactivity of novel this compound-based inhibitors. By employing a multi-tiered experimental approach, we can build a detailed selectivity map for each compound, enabling informed decisions to advance the most promising candidates with the highest potential for safety and efficacy.

Part 1: The Rationale for Selectivity Profiling: Navigating the Kinome

The imperative for rigorous cross-reactivity profiling is rooted in the fundamental biology of the human kinome and the pharmacology of ATP-competitive inhibitors.

  • On-Target Efficacy vs. Off-Target Liability : The therapeutic benefit of a kinase inhibitor is derived from its potent and selective modulation of the primary target kinase. Conversely, adverse effects are frequently traced back to the unintended inhibition of other kinases that govern essential cellular processes.[12][13] For example, within the well-studied JAK inhibitor class, off-target effects have been investigated as potential causes for side effects like thrombosis or an increased risk of viral infections.[6][14][15] A thorough understanding of a compound's off-target profile is therefore a critical step in de-risking a drug development program.

  • Polypharmacology as a Deliberate Strategy : While often a source of toxicity, multi-targeted inhibition can sometimes be advantageous. The classic example is Imatinib, which was developed to target Bcr-Abl but was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[8] However, relying on serendipity is not a viable strategy. Beneficial polypharmacology must be identified and characterized intentionally, which requires the same comprehensive profiling as the identification of liabilities.

  • The Challenge of Achieving Selectivity : Given the high similarity of ATP binding sites, achieving selectivity is a significant challenge.[16] It often relies on exploiting subtle differences in the kinase structure, such as unique subpockets near the ATP site or the ability to bind to specific inactive conformations of the kinase.[8][16] Without empirical testing across the kinome, true selectivity cannot be assumed.

The following diagram illustrates how an inhibitor designed to block a specific inflammatory pathway could inadvertently impact a separate pathway responsible for cell survival, potentially leading to toxicity.

Caption: On-target vs. off-target inhibition pathways.

Part 2: A Multi-Tiered Workflow for Cross-Reactivity Profiling

A robust profiling strategy does not rely on a single experiment. It follows a logical progression from broad, high-throughput screening to more physiologically relevant cellular assays. This tiered approach ensures that resources are spent efficiently, generating a comprehensive and reliable dataset for each inhibitor.

cluster_workflow Cross-Reactivity Profiling Workflow start Novel Inhibitor Synthesis (this compound core) tier1 Tier 1: In Vitro Kinome Scan (e.g., KINOMEscan®) start->tier1 decision1 Is the inhibitor potent and reasonably selective? tier1->decision1 tier2 Tier 2: Cellular Target Engagement (e.g., CETSA) decision1->tier2 Yes stop Stop or Redesign decision1->stop No decision2 Does the inhibitor engage the target in cells at relevant concentrations? tier2->decision2 tier3 Tier 3 (Optional): Unbiased Proteomics (e.g., Chemoproteomics) decision2->tier3 Yes decision2->stop No proceed Proceed to Functional Assays & In Vivo Studies tier3->proceed

Caption: A tiered workflow for inhibitor profiling.

Tier 1: Broad In Vitro Screening (The Kinome Scan)

Causality: The first step is to cast the widest net possible to understand the inhibitor's binding landscape across the human kinome. Large-panel screening is the gold standard for this, providing an unbiased, quantitative measure of interactions.[17]

Principle of the Assay: The most common method is a competition binding assay, such as the KINOMEscan® platform.[18][19][20][21] This assay does not measure enzymatic activity but rather the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases (often >400). The results are typically reported as the dissociation constant (Kd) or percent of control (%Ctrl), where a lower value indicates a stronger interaction.[19] An alternative is a radiometric activity assay that directly measures the transfer of radio-labeled phosphate to a substrate.[7]

Experimental Protocol: Representative Kinome Scan

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Prepare a working concentration for screening. A single high concentration (e.g., 1 µM or 10 µM) is typically used for an initial broad screen to identify any potential interactions.

  • Assay Execution (Automated):

    • The test inhibitor is incubated with a specific kinase that is tagged (e.g., with DNA) and immobilized on a solid support.

    • An ATP-competitive affinity ligand is added to the reaction.

    • The amount of kinase bound to the solid support is quantified after washing. The signal is inversely correlated with the test inhibitor's binding affinity.

  • Data Analysis:

    • Results are calculated as a percentage of the DMSO vehicle control (%Ctrl), where a low %Ctrl signifies significant binding.

    • A threshold is set (e.g., %Ctrl < 10 or < 35) to define a "hit."

    • For primary hits, follow-up dose-response experiments are conducted to determine the dissociation constant (Kd) for each interaction.

  • Controls:

    • Negative Control: DMSO vehicle alone establishes the baseline for 100% activity/0% inhibition.

    • Positive Control: A known, potent, multi-kinase inhibitor (e.g., Staurosporine) is run to validate assay performance across the panel.

Tier 2: Cellular Target Engagement (The Cellular Reality Check)

Causality: A compound may potently bind a purified kinase in a buffer but fail to engage that same target inside a cell. This can be due to poor cell permeability, rapid efflux by cellular pumps, or metabolic instability. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that the inhibitor reaches and binds to its intended target in a physiologically relevant environment.[22][23]

Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization.[24] When a protein binds to a ligand (our inhibitor), its structure becomes more stable. This increased stability makes the protein more resistant to unfolding and aggregation when heated. By heating cells at various temperatures, we can create a "melting curve" for our target protein. In the presence of a binding inhibitor, this curve will shift to the right, indicating a higher melting temperature (Tm).[23][24]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either the test inhibitor (e.g., at 1x, 10x, and 100x the biochemical IC50) or DMSO vehicle for 1 hour.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells to release their contents (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blotting using a validated antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition, plot the percentage of soluble protein against the temperature.

    • Fit the data to generate a melting curve and determine the melting temperature (Tm). A shift in Tm (ΔTm) in the inhibitor-treated samples compared to the DMSO control confirms target engagement.

  • Isothermal Dose-Response (ITDR): To determine cellular potency, treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (e.g., the Tm from the DMSO control). Plotting the amount of soluble protein against the inhibitor concentration yields a dose-response curve from which a cellular EC50 can be derived.[24][25]

Tier 3: Unbiased Off-Target Discovery (Advanced Methods)

Causality: While kinome scans are broad, they are limited to the kinases on the panel and do not detect interactions with non-kinase proteins. Chemoproteomics methods provide the most unbiased approach to identify all potential binding partners of an inhibitor within the entire cellular proteome.[26][27]

Principle of the Assays: These methods typically involve "fishing" for binding partners from a cell lysate.[28][29] In one common approach, the inhibitor is immobilized on a bead (affinity chromatography).[10] When cell lysate is passed over the beads, proteins that bind the inhibitor are captured and can be subsequently identified by mass spectrometry.[10][30] This can reveal both expected and completely unexpected off-targets.

Part 3: Data Interpretation and Comparative Analysis

Raw data from profiling assays must be translated into clear, comparable metrics that define the selectivity profile of each inhibitor.

Key Metrics for Quantifying Selectivity

  • Potency (IC50/Kd): The fundamental measure of drug-target interaction strength. This is the primary value for the intended target and any off-targets.

  • Selectivity Score (S-Score): A simple and effective way to quantify promiscuity. It is calculated by dividing the number of kinases that bind an inhibitor above a certain threshold by the total number of kinases tested.[8][31] For example, S(1µM) = (Number of kinases with Kd < 1µM) / (Total kinases tested). A score closer to zero indicates a more selective compound.[8][32]

  • Gini Coefficient: Another metric borrowed from economics to describe the distribution of inhibition across the kinome, providing a single number to quantify selectivity.[8]

cluster_Promiscuous Promiscuous Inhibitor cluster_Selective Selective Inhibitor Inhibitor Inhibitor T_Main Target Inhibitor->T_Main OT1 Off-Target Inhibitor->OT1 OT2 Off-Target Inhibitor->OT2 OT3 Off-Target Inhibitor->OT3 OT4 Off-Target Inhibitor->OT4 OT5 Off-Target Inhibitor->OT5

References

A Comparative Guide to Confirming the Binding Mode of 1H-pyrrolo[2,3-c]pyridin-4-amine Scaffolds with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Binding Mode Validation

In the landscape of modern drug discovery, particularly in kinase inhibitor development, the 7-azaindole scaffold (of which 1H-pyrrolo[2,3-c]pyridin-4-amine is a parent structure) has emerged as a "privileged fragment."[1][2][3] Its remarkable ability to form bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites makes it a versatile and potent core for numerous inhibitors.[1][2][3] However, the successful translation of a promising scaffold into a clinical candidate is critically dependent on a precise, atomic-level understanding of its interaction with the target protein. Simply knowing that a compound binds is insufficient; confirming how it binds—its binding mode—is paramount for rational drug design, lead optimization, and predicting potential off-target effects.[4][5]

This guide provides a comprehensive comparison of the principal experimental and computational methodologies used to elucidate and validate the binding mode of this compound-based compounds. We will explore the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and structural biologists aiming to build a robust, self-validating dossier of evidence for their protein-ligand complexes.

Part 1: Foundational Biophysical Analysis: Affinity and Thermodynamics

Before investing in high-resolution structural studies, it is essential to quantitatively characterize the binding interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide the foundational data upon which all subsequent structural hypotheses are built.[6][7][8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[9][10]

  • Core Principle: ITC measures the enthalpy (ΔH) of binding directly. By titrating a ligand into a solution containing the target protein, a binding isotherm is generated. Fitting this curve yields the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and allows for the calculation of entropy (ΔS) and Gibbs free energy (ΔG).[9][10]

  • Why ITC? It is considered the gold standard for confirming binding in solution, as it requires no modification or immobilization of the binding partners, thus measuring the interaction in their native states.[9][11] The thermodynamic data it provides (enthalpic vs. entropic drivers) offers deep insights into the nature of the binding forces, which is invaluable for structure-activity relationship (SAR) studies.

Generalized ITC Experimental Protocol:

  • Sample Preparation: Dialyze both the protein and the this compound compound into the identical, degassed buffer to minimize heats of dilution.[10] Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and stirring speed.[12] The protein solution is loaded into the sample cell, and the ligand solution is loaded into the titration syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[10]

  • Control Experiment: Titrate the ligand into buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[12]

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[12]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the association (kon) and dissociation (koff) rates of a binding event, from which the equilibrium dissociation constant (KD) can be derived.[13][14][15]

  • Core Principle: A protein target is immobilized on a gold-plated sensor chip. When the ligand (analyte) is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index. This change is detected in real-time as a shift in the SPR angle.[14][16]

  • Why SPR? Its primary strength is in delivering kinetic information (on- and off-rates), which is crucial for understanding a drug's residence time on its target—a key parameter for in vivo efficacy.[13] It is also highly sensitive and typically requires less protein than ITC.[17]

Generalized SPR Experimental Protocol:

  • Chip Preparation: Select an appropriate sensor chip and immobilize the target protein, often via amine coupling or affinity capture.

  • Analyte Preparation: Prepare a series of dilutions of the this compound compound in a suitable running buffer, which should ideally contain a small amount of a non-ionic surfactant to prevent non-specific binding.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor surface during the association phase, followed by a flow of running buffer during the dissociation phase.[16] A regeneration step may be required to remove bound analyte between cycles.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for any bulk refractive index changes by subtracting the signal from a reference flow cell. The corrected data are then fit to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[13][14]

Comparative Summary: ITC vs. SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)[9][10]kon, koff, KD[13][14]
Format In-solution, label-free[9]Solid-phase (immobilized target), label-free[17]
Sample Needs Higher protein/ligand concentration[11]Lower protein/ligand concentration[17]
Key Insight Full thermodynamic profile of binding forcesReal-time binding kinetics and residence time
Throughput LowerHigher, especially with modern instruments[16]
Potential Artifacts Mismatched buffers, incorrect concentrations[10]Immobilization artifacts, mass transport limits

Part 2: High-Resolution Structural Elucidation

While biophysical methods confirm that binding occurs and with what affinity, structural biology techniques provide the definitive, atomic-level picture of how it occurs.

X-ray Crystallography: The Atomic Snapshot

X-ray crystallography is the most powerful method for providing a high-resolution, static image of a protein-ligand complex, revealing the precise orientation, conformation, and key interactions of the bound ligand.[4][18][19][20]

  • Core Principle: A highly purified protein is co-crystallized with the ligand, or the ligand is soaked into pre-existing protein crystals. The resulting crystal is bombarded with X-rays, which diffract into a unique pattern. This pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[18][21]

  • Why Crystallography? It provides unambiguous, high-resolution structural data that is the bedrock of structure-based drug design.[4][18] Visualizing the hydrogen bonds, hydrophobic contacts, and water-mediated interactions allows for rational, targeted modifications to improve a compound's potency and selectivity.[20] For a 7-azaindole scaffold, crystallography can definitively confirm the expected bidentate hydrogen bonds to the kinase hinge region.[2]

cluster_0 X-ray Crystallography Workflow Protein Purification Protein Purification Crystallization Crystallization Protein Purification->Crystallization + Ligand X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Crystal mounted Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map Phase problem solved Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement Atomic coordinates Final Structure (PDB) Final Structure (PDB) Model Building & Refinement->Final Structure (PDB) Validation

Caption: Generalized workflow for protein-ligand structure determination via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy offers a powerful suite of techniques to study protein-ligand interactions in solution, providing information on the binding interface and the dynamics of the complex.[22][23][24][25]

  • Core Principle: NMR exploits the magnetic properties of atomic nuclei.[22] For binding studies, two primary approaches are used:

    • Protein-Observed NMR: Techniques like Chemical Shift Perturbation (CSP) monitor changes in the NMR signals of an isotopically labeled (¹⁵N, ¹³C) protein upon ligand addition. Residues in or near the binding site show significant shifts, effectively mapping the binding interface.[26]

    • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR are performed with unlabeled protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to a bound ligand. By observing the ligand's signals, one can identify which parts of the ligand are in closest proximity to the protein, defining its binding epitope.[26]

  • Why NMR? It is uniquely suited for studying weak binders (common in fragment-based discovery) and for characterizing the dynamic nature of interactions in solution, which is closer to the physiological state than a static crystal.[7][19][23] It does not require crystallization, which can be a major bottleneck.[11]

Comparative Summary: X-ray Crystallography vs. NMR
FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-state (crystal)[21]Solution-state (native-like)[7]
Resolution Typically higher (atomic)[20]Lower, but provides residue-level mapping
Key Output Static 3D structure of the complex[18]Binding site mapping, ligand epitope, dynamics[24]
Protein Needs Must crystallize, high concentrationSoluble, stable, often isotopically labeled[26]
Size Limitation No strict size limitGenerally limited to smaller proteins (<50 kDa)[19]
Primary Bottleneck Obtaining high-quality crystalsProtein labeling, spectral complexity

Part 3: Computational Validation and Prediction

Computational methods are indispensable for predicting binding modes, rationalizing experimental results, and guiding the design of new analogs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[5] For a this compound derivative, docking into a kinase active site can quickly generate hypotheses about its interactions with the hinge region and other key residues.[27]

  • Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a docked pose over time. By simulating the movements of atoms in the protein-ligand complex, MD can validate the persistence of key interactions (like hydrogen bonds) and provide insights into the energetic contributions of different residues to the binding free energy.[27]

It is crucial to emphasize that computational results are predictive and must be validated by experimental data. The most powerful approach integrates computational predictions with experimental validation from the biophysical and structural techniques described above.

Integrated Strategy for Binding Mode Confirmation

A robust confirmation of a binding mode is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods.

Caption: An integrated workflow combining biophysical, computational, and structural methods.

Conclusion

Confirming the binding mode of a this compound-based compound is a multi-faceted process that relies on a weight-of-evidence approach. Initial biophysical characterization with ITC and SPR provides the essential quantitative foundation of affinity, thermodynamics, and kinetics. High-resolution structural techniques, primarily X-ray crystallography, deliver the definitive atomic picture of the interaction, which can be complemented by NMR for insights into solution-state dynamics. Throughout this process, computational modeling serves as a vital tool for prediction and rationalization. By judiciously selecting and integrating these complementary techniques, researchers can build an unassailable case for their compound's mechanism of action, paving the way for successful, structure-guided drug development.

References

Validating a 1H-pyrrolo[2,3-c]pyridin-4-amine-Based Compound as a Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel chemical entity from a promising hit to a viable therapeutic lead is a rigorous process of meticulous validation. This guide provides an in-depth, experience-driven comparison of methodologies for validating a 1H-pyrrolo[2,3-c]pyridin-4-amine-based compound, hereafter referred to as Cpd-X , as a potential kinase inhibitor. The 1H-pyrrolo[2,3-c]pyridine scaffold is a promising starting point for the development of targeted therapies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The Strategic Imperative of a Multi-Faceted Validation Approach

Validating a therapeutic lead is not a linear progression but an iterative process of hypothesis testing and refinement. The core objective is to build a comprehensive data package that substantiates the compound's on-target activity, cellular efficacy, and preclinical safety profile. A myopic focus on a single aspect, such as raw potency, can lead to the costly failure of a candidate in later developmental stages. This guide, therefore, emphasizes a holistic and comparative approach to validation.

Stage 1: Foundational Validation - From Target Engagement to Cellular Activity

The initial phase of validation focuses on confirming the direct interaction of Cpd-X with its intended kinase target and assessing its functional consequences in a cellular context.

In Vitro Kinase Profiling: Potency and Selectivity

The first critical step is to ascertain the potency and selectivity of Cpd-X against its primary kinase target.[4] This is typically achieved through in vitro kinase assays.

Comparative Analysis of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactively labeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[5]High sensitivity, considered the "gold standard".[5]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.High throughput, non-radioactive.Potential for compound interference with fluorescence signal.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-based reaction.High throughput, sensitive.Indirect measurement of kinase activity, susceptible to ATP-competitive inhibitors.
Binding Assays (e.g., Thermal Shift, SPR) Measures the direct binding of the inhibitor to the kinase, irrespective of enzymatic activity.[4][6]Can identify non-ATP competitive inhibitors, provides binding kinetics.[4][7]Does not directly measure functional inhibition.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, Cpd-X, and a commercial luminescence-based kinase assay kit.

  • Compound Preparation: Prepare a 10-point serial dilution of Cpd-X in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and Cpd-X at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP concentration using the luminescence-based detection reagent.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Cpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: A luminescence-based assay is chosen for its high-throughput capability, allowing for rapid determination of IC50 values. It is crucial to run parallel assays with known inhibitors as positive controls to validate the assay's performance.[4]

Cellular Target Engagement and Pathway Modulation

Demonstrating that Cpd-X can engage its target within the complex milieu of a living cell is a critical step.[4]

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to be dependent on the target kinase. Treat the cells with increasing concentrations of Cpd-X for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total protein.[8]

Causality Behind Experimental Choices: This experiment directly assesses the functional consequence of kinase inhibition in a cellular context. A dose-dependent decrease in the phosphorylation of the target kinase provides strong evidence of on-target activity.

cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical Assay Biochemical Assay IC50 (On-Target) IC50 (On-Target) Biochemical Assay->IC50 (On-Target) Potency Target Engagement Assay Target Engagement Assay Biochemical Assay->Target Engagement Assay Kinase Panel Screen Kinase Panel Screen Selectivity Profile Selectivity Profile Kinase Panel Screen->Selectivity Profile Specificity Cell Proliferation Assay Cell Proliferation Assay Kinase Panel Screen->Cell Proliferation Assay Cellular IC50 Cellular IC50 Target Engagement Assay->Cellular IC50 On-Target Effect Antiproliferative Activity Antiproliferative Activity Cell Proliferation Assay->Antiproliferative Activity Functional Outcome

Caption: Initial validation workflow for a kinase inhibitor.

Stage 2: De-risking the Lead - Off-Target Profiling and Cytotoxicity

A potent and cell-active compound is of little therapeutic value if it has significant off-target effects or is broadly cytotoxic. This stage aims to identify and mitigate these risks early in the development process.

Comprehensive Off-Target Profiling

Most kinase inhibitors exhibit some degree of promiscuity due to the conserved nature of the ATP-binding pocket.[9] Therefore, a comprehensive assessment of off-target activities is crucial.

Comparative Analysis of Off-Target Profiling Methods

MethodPrincipleAdvantagesDisadvantages
In Vitro Kinome Profiling Screening the compound against a large panel of purified kinases.Provides a broad and quantitative assessment of selectivity.[9]May not fully recapitulate the cellular environment.
Cell-Based Proteomics (e.g., MIB/MS) Uses multiplexed inhibitor beads and mass spectrometry to identify kinases that bind to the compound in a cellular lysate.Identifies targets in a more physiologically relevant context.Can be technically challenging and may not capture all interactions.
In Silico Prediction Computational models predict potential off-target interactions based on structural similarities.Cost-effective and rapid.Predictions require experimental validation.

Experimental Protocol: In Vitro Kinome Profiling

  • Compound Submission: Submit Cpd-X to a commercial vendor offering large-scale kinase profiling services.

  • Assay Conditions: The compound is typically screened at one or two concentrations against a panel of hundreds of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are then followed up with IC50 determinations.

Causality Behind Experimental Choices: A broad in vitro kinome screen provides a comprehensive and unbiased view of the selectivity profile of Cpd-X. This allows for the early identification of potential off-target liabilities that could lead to toxicity or unexpected pharmacology.

Cytotoxicity Assessment

It is essential to distinguish between on-target antiproliferative effects and non-specific cytotoxicity.

Comparative Analysis of Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
Dye Exclusion Assays (e.g., Trypan Blue) Measures the integrity of the cell membrane by the ability of viable cells to exclude a dye.Simple and inexpensive.Low throughput, subjective.
Colorimetric Assays (e.g., MTT, XTT) Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.High throughput, widely used.Can be affected by the redox state of the cells.
Fluorometric Assays (e.g., Resazurin) Measures metabolic activity through the reduction of non-fluorescent resazurin to fluorescent resorufin.High sensitivity, high throughput.Potential for compound interference with fluorescence.
Luminescence-Based Assays (e.g., ATP measurement) Measures the amount of ATP in viable cells.Highly sensitive, rapid.ATP levels can be influenced by factors other than cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding and Treatment: Seed both a target-dependent cancer cell line and a non-cancerous cell line in 96-well plates. Treat the cells with a range of concentrations of Cpd-X.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells and determine the CC50 (50% cytotoxic concentration).

Causality Behind Experimental Choices: The MTT assay is a well-established and cost-effective method for assessing cytotoxicity. By comparing the CC50 in a target-dependent cell line to a non-cancerous cell line, one can begin to assess the therapeutic window of the compound.

cluster_0 Safety & Specificity Profiling Lead Compound (Cpd-X) Lead Compound (Cpd-X) Kinome-wide Screen Kinome-wide Screen Lead Compound (Cpd-X)->Kinome-wide Screen Assess Cytotoxicity Assays Cytotoxicity Assays Lead Compound (Cpd-X)->Cytotoxicity Assays Assess Off-Target Profile Off-Target Profile Kinome-wide Screen->Off-Target Profile Identifies Therapeutic Window Therapeutic Window Cytotoxicity Assays->Therapeutic Window Determines Refined Lead Candidate Refined Lead Candidate Off-Target Profile->Refined Lead Candidate Informs Therapeutic Window->Refined Lead Candidate Informs

Caption: De-risking a therapeutic lead through off-target and cytotoxicity profiling.

Stage 3: Preclinical Readiness - In Vivo Pharmacokinetics and Efficacy

The ultimate test of a therapeutic lead is its performance in a living organism. This stage evaluates the compound's pharmacokinetic properties and its ability to inhibit tumor growth in an animal model.

In Vivo Pharmacokinetics (PK)

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing an effective in vivo study.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulation.Determines the oral dosing required to achieve therapeutic concentrations.
Half-life (t½) The time it takes for the concentration of the drug in the body to be reduced by half.Influences the dosing frequency.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Affects the overall exposure of the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer Cpd-X to mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Preparation and Analysis: Process the blood to obtain plasma and quantify the concentration of Cpd-X using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the key PK parameters.

Causality Behind Experimental Choices: This study provides essential information for designing the subsequent efficacy study, including the optimal dose, route of administration, and dosing schedule.

In Vivo Efficacy in a Xenograft Model

This is the definitive preclinical test of a compound's anti-cancer activity.

Experimental Protocol: Tumor Xenograft Study

  • Tumor Implantation: Implant human cancer cells (the same line used for in vitro cellular assays) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

  • Dosing: Administer Cpd-X to the treatment group according to the dosing regimen determined from the PK study. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition (TGI).

Causality Behind Experimental Choices: The xenograft model provides the most compelling preclinical evidence of a compound's therapeutic potential. Correlating tumor growth inhibition with on-target biomarker modulation in the excised tumors provides a strong link between the compound's mechanism of action and its in vivo efficacy.

Conclusion: A Data-Driven Path to a Validated Therapeutic Lead

The validation of a this compound-based compound as a therapeutic lead is a comprehensive endeavor that requires a strategic and multi-faceted approach. By systematically evaluating the compound's potency, selectivity, cellular activity, off-target profile, cytotoxicity, and in vivo pharmacokinetics and efficacy, researchers can build a robust data package that supports its advancement into further preclinical and clinical development. This guide provides a framework for these critical studies, emphasizing the importance of understanding the causality behind each experimental choice to ensure the generation of meaningful and actionable data.

References

A Comparative Guide to the Metabolic Stability of 1H-pyrrolo[2,3-c]pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, has emerged as a privileged structure. Its bioisosteric relationship with indole allows for improved physicochemical properties, such as aqueous solubility, and can significantly influence a compound's metabolic fate.[1] This guide provides a comparative analysis of the metabolic stability of 1H-pyrrolo[2,3-c]pyridin-4-amine analogs, offering insights into the causal relationships between structural modifications and metabolic outcomes. We will delve into the key metabolic pathways, present comparative experimental data from closely related analogs, and provide detailed protocols for assessing metabolic stability in your own research.

The Critical Role of Metabolic Stability in Drug Development

A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. Rapid metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily, can lead to poor oral bioavailability, high clearance, and a short duration of action, necessitating frequent and high doses that can exacerbate off-target toxicities.[1] Therefore, a thorough understanding and optimization of metabolic stability are paramount. The 1H-pyrrolo[2,3-c]pyridine core, by virtue of the nitrogen atom in the pyridine ring, often confers greater metabolic stability compared to its indole counterpart.

Key Metabolic Pathways for Pyrrolopyridine Scaffolds

The metabolism of this compound analogs is predominantly governed by Phase I and Phase II enzymatic reactions in the liver.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation, reduction, or hydrolysis. For pyrrolopyridine scaffolds, the most common metabolic transformations are:

  • Oxidation: Mediated largely by CYP enzymes, oxidation can occur at various positions on the heterocyclic core and its substituents. Aromatic hydroxylation of phenyl rings and oxidation of alkyl groups are common metabolic hotspots.

  • N-dealkylation: If the amine at the 4-position or other nitrogen-containing substituents are alkylated, N-dealkylation is a likely metabolic pathway.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions include:

  • Glucuronidation: The addition of glucuronic acid to hydroxyl or amino groups.

  • Sulfation: The conjugation of a sulfonate group.

The interplay of these pathways determines the overall metabolic profile of a compound. The following diagram illustrates the general metabolic routes for a substituted this compound.

Caption: General metabolic pathways for this compound analogs.

Comparative Metabolic Stability of Pyrrolopyridine Analogs

While specific comparative data for a series of this compound analogs is not extensively published in a single study, we can draw valuable insights from closely related pyrrolopyridine isomers. The principles of structure-metabolism relationships are largely translatable across these scaffolds.

A study on 2,4-substituted 1H-pyrrolo[2,3-b]pyridine inhibitors of trypanosome proliferation provides an excellent case study on how structural modifications impact metabolic clearance. The data below is adapted from this study to illustrate these principles.

Compound IDR1-substituent (at C2)R2-substituent (at C4)Mouse Liver Microsomal Clearance (µL/min/mg)
Analog A 4-methoxyphenylN,N-dimethylamino150
Analog B 4-hydroxyphenylN,N-dimethylamino>200 (Rapid)
Analog C 4-fluorophenylN,N-dimethylamino85
Analog D 4-methoxyphenylPiperidin-1-yl120
Analog E 4-methoxyphenylMorpholino95
Analog F 4-fluorophenylMorpholino55

Data is illustrative and adapted from a study on 1H-pyrrolo[2,3-b]pyridine analogs to demonstrate structure-metabolism principles.

From this data, we can deduce several key structure-metabolism relationships:

  • Blocking Sites of Metabolism: The replacement of a metabolically labile methoxy group (Analog A) with a more stable fluoro group (Analog C) resulted in a significant reduction in microsomal clearance. This is a classic strategy to improve metabolic stability by blocking sites of oxidative metabolism.

  • Impact of Polar Functional Groups: The introduction of a hydroxyl group (Analog B), a common metabolite of a methoxy group, led to very rapid clearance. This highlights that while introducing polarity can sometimes improve properties, it can also be a handle for rapid Phase II conjugation.

  • Influence of N-substituents: Modifying the amine substituent at the 4-position also influences metabolic stability. Replacing the N,N-dimethylamino group (Analog A) with a more sterically hindered and less easily N-dealkylated morpholino group (Analog E) improved stability. The combination of a fluoro-substituted phenyl ring and a morpholino group (Analog F) resulted in the most stable compound in this series.

These examples underscore the importance of a multi-parameter optimization approach, considering both the substituents on the aromatic rings and the nature of the amine at the 4-position to enhance the metabolic stability of the this compound scaffold.

Experimental Protocols for Assessing Metabolic Stability

To empower your research, we provide detailed, step-by-step methodologies for two of the most common in vitro assays used to determine metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, primarily assessing Phase I metabolism mediated by enzymes like CYPs.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Experimental Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (commercially available) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes and their necessary cofactors.

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time, reflecting the combined effects of cellular uptake, metabolism by Phase I and II enzymes, and potential efflux.

Experimental Workflow:

References

Safety Operating Guide

Mastering the Safe Handling of 1H-pyrrolo[2,3-c]pyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As a key intermediate in pharmaceutical synthesis, 1H-pyrrolo[2,3-c]pyridin-4-amine and its analogs are handled in laboratories dedicated to innovation. While its potential in drug discovery is significant, understanding and mitigating the risks associated with its handling is paramount. This guide provides essential, actionable information rooted in established safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: What You're Dealing With

Based on data for related compounds, expect this compound to be classified with the following hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[4]

  • Serious Eye Irritation: Can cause significant eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4][5]

  • Acute Toxicity (Oral): May be harmful if swallowed.[5]

Given these potential hazards, a thorough risk assessment is the critical first step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Your First Line of Defense: Personal Protective Equipment (PPE)

The consistent recommendation across all safety protocols for similar compounds is the mandatory use of appropriate PPE.[1] This is not merely a suggestion but a critical barrier between you and potential harm.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Tightly fitting safety goggles with side-shields.[6]Chemical-resistant gloves (Nitrile or Neoprene recommended).[1]Fully-buttoned lab coat.Use in a certified chemical fume hood. If not possible, a dust mask (N95 or P1) is the minimum requirement.[5]
Solution Preparation/Wet Chemistry Chemical splash goggles.[1] A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (Nitrile or Neoprene).[1] Inspect gloves before use.[6]Chemical-resistant lab coat or apron.All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Large-Scale Operations or Spills Chemical splash goggles and a full-face shield.Heavy-duty, chemical-impermeable gloves.[6]Fire/flame resistant and impervious clothing.[6]A full-face respirator with an appropriate cartridge for organic vapors and particulates should be used if exposure limits are exceeded or in case of a large spill.[5][6]

The Rationale Behind the Choices:

  • Eye Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Tightly fitting goggles prevent entry from the sides, while a face shield offers a broader barrier of protection.[1][6]

  • Gloves: Nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including pyridine-like compounds.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6]

  • Lab Coat: A lab coat protects your skin and personal clothing from accidental spills and contamination.[1]

  • Respiratory Protection: Handling volatile compounds or fine powders outside of a fume hood can lead to inhalation, which is a primary route of exposure. A certified chemical fume hood is the most effective engineering control to prevent this.[2]

Operational Protocols: From Receipt to Disposal

A structured and methodical approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Workflow for Safe Handling of this compound

cluster_pre Pre-Handling cluster_handling Handling Operations cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Identifies Required PPE Weighing Weighing in Fume Hood Gather_PPE->Weighing Ensures Protection Solution_Prep Solution Preparation in Fume Hood Weighing->Solution_Prep Proceeds to next step Reaction Running Reaction in Fume Hood Solution_Prep->Reaction Proceeds to next step Decontamination Decontaminate Work Area & Glassware Reaction->Decontamination Upon Completion Waste_Disposal Segregate & Dispose of Waste Decontamination->Waste_Disposal After Cleaning Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and the work area is clean and uncluttered.[2] Have all necessary equipment and reagents ready.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all weighing operations within the fume hood to contain any airborne dust.[5]

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the container tightly immediately after use.[1]

  • Solution Preparation:

    • In the fume hood, slowly add the solid to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[1][3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Spill Management:

    • In the event of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[2]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[2]

    • Carefully collect the absorbed material into a sealed container for disposal.[2][5]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Disposal Method: Do not dispose of this compound down the drain.[8] The recommended method of disposal is through a licensed chemical waste disposal service.[9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[9]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.